molecular formula C27H39NO4 B15581733 Fusaramin

Fusaramin

Número de catálogo: B15581733
Peso molecular: 441.6 g/mol
Clave InChI: MRETWXDTCCOEHE-FCZMTWNNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fusaramin is a diterpenoid.
This compound has been reported in Fusarium with data available.

Propiedades

Fórmula molecular

C27H39NO4

Peso molecular

441.6 g/mol

Nombre IUPAC

(2S)-3-hydroxy-2-[(S)-hydroxy(phenyl)methyl]-4-[(E)-4,6,8,10-tetramethyldodec-6-enoyl]-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C27H39NO4/c1-6-17(2)14-19(4)16-20(5)15-18(3)12-13-22(29)23-26(31)24(28-27(23)32)25(30)21-10-8-7-9-11-21/h7-11,16-19,24-25,30-31H,6,12-15H2,1-5H3,(H,28,32)/b20-16+/t17?,18?,19?,24-,25-/m0/s1

Clave InChI

MRETWXDTCCOEHE-FCZMTWNNSA-N

Origen del producto

United States

Foundational & Exploratory

The Origin of Fusaramin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaramin is a fungal secondary metabolite belonging to the tetramic acid class of compounds. It is a mycotoxin produced by the filamentous fungus Fusarium concentricum (strain FKI-7550), a species within a genus renowned for its diverse and complex secondary metabolism. First isolated and identified through bioassay-guided fractionation, this compound has garnered significant interest due to its potent antimitochondrial activity. This technical guide provides a comprehensive overview of the origin of this compound, including its producing organism, proposed biosynthetic pathway, and mechanism of action. While specific quantitative production data and detailed experimental protocols are not extensively available in the public domain, this guide synthesizes the current understanding of this compound's origins and biological functions, presenting it in a manner accessible to researchers in the fields of natural product chemistry, mycology, and drug discovery.

Producing Organism and Fermentation

This compound is produced by the fungal strain Fusarium sp. FKI-7550, which has been identified as Fusarium concentricum.[1][2] This strain was isolated from a soil sample.[1] The production of this compound by this strain was discovered during screening for antimitochondrial compounds using a multidrug-sensitive strain of Saccharomyces cerevisiae.[1][3]

While specific, optimized fermentation parameters for maximizing this compound yield have not been published, general conditions for the cultivation of Fusarium species for secondary metabolite production can be inferred. Typically, Fusarium species are cultured on a nutrient-rich medium. For other metabolites produced by Fusarium, such as fusaristatin A, a yeast extract sucrose (B13894) (YES) medium has been shown to be effective.[4] The optimal pH and temperature for the production of other Fusarium mycotoxins have been reported to be in the range of 4.9-9.0 and 15-30°C, respectively, depending on the specific metabolite.[4] It is plausible that similar conditions would be conducive to this compound production.

Table 1: General Fermentation Parameters for Fusarium Metabolite Production

ParameterGeneral Range/ConditionReference
Producing Organism Fusarium concentricum (FKI-7550)[1],[2]
Culture Medium Nutrient-rich, e.g., Yeast Extract Sucrose (YES)[4]
Temperature 15 - 30 °C[4]
pH 4.9 - 9.0[4]
Culture Type Stationary or agitated liquid culture[4]

Note: The listed parameters are for other Fusarium metabolites and serve as a general guideline. Specific optimal conditions for this compound production are not publicly available.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to be closely linked to that of sambutoxin (B610674), another mycotoxin produced by Fusarium species.[5] It is hypothesized that this compound is derived from a biosynthetic intermediate of sambutoxin through a stereoselective oxidation reaction.[5] The biosynthesis is thought to initiate with the amino acid L-phenylalanine, which undergoes a series of transformations catalyzed by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme complex.

The proposed pathway involves the following key steps:

  • Initiation: L-phenylalanine serves as the starter unit.

  • Polyketide Chain Assembly: A polyketide synthase (PKS) module iteratively adds acetate (B1210297) units to build the polyketide backbone.

  • NRPS-mediated Cyclization: A nonribosomal peptide synthetase (NRPS) module catalyzes the formation of the tetramic acid ring.

  • Intermediate Formation: A sambutoxin intermediate is formed.

  • Stereoselective Oxidation: A subsequent oxidation step at the C-22 position of the sambutoxin intermediate is proposed to yield this compound.[5]

Fusaramin_Biosynthesis L-Phenylalanine L-Phenylalanine PKS PKS L-Phenylalanine->PKS Starter Unit Polyketide Synthase (PKS) Polyketide Synthase (PKS) Nonribosomal Peptide Synthetase (NRPS) Nonribosomal Peptide Synthetase (NRPS) Sambutoxin Intermediate Sambutoxin Intermediate Oxidation Oxidation Sambutoxin Intermediate->Oxidation This compound This compound Oxidation->this compound NRPS NRPS PKS->NRPS Polyketide Chain NRPS->Sambutoxin Intermediate Cyclization

Proposed Biosynthetic Pathway of this compound.

Experimental Protocols

General Methodology for Isolation and Purification

While a detailed, step-by-step protocol for the isolation of this compound is not available, the published literature describes a general workflow based on bioassay-guided fractionation.[3] This process involves the sequential separation of a crude extract and the testing of each fraction for biological activity to guide the purification of the active compound.

The likely experimental workflow would be as follows:

  • Fermentation and Extraction: Fusarium concentricum FKI-7550 is cultured in a suitable liquid medium. After an appropriate incubation period, the culture broth is harvested and the mycelium is separated from the supernatant. The secondary metabolites, including this compound, are then extracted from the culture filtrate and/or mycelium using an organic solvent such as ethyl acetate.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, butanol, and water) to achieve initial separation of compounds based on their polarity.

  • Chromatographic Separation: The active fraction from the solvent partitioning is further purified using a combination of chromatographic techniques. This may include:

    • Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex LH-20 with a gradient of solvents to separate compounds based on their affinity for the stationary phase.

    • High-Performance Liquid Chromatography (HPLC): A more refined separation technique using a C18 reverse-phase column with a solvent system such as a water-acetonitrile gradient.

  • Bioassay: At each stage of fractionation, the resulting fractions are tested for their antimitochondrial activity using a sensitive bioassay, such as the growth inhibition of a multidrug-sensitive strain of Saccharomyces cerevisiae.

  • Structure Elucidation: The purified active compound (this compound) is then subjected to structural analysis using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental_Workflow cluster_0 Fermentation & Extraction cluster_1 Purification cluster_2 Analysis F_concentricum_Culture Fusarium concentricum Culture Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) F_concentricum_Culture->Solvent_Extraction Solvent_Partitioning Solvent Partitioning Solvent_Extraction->Solvent_Partitioning Column_Chromatography Column Chromatography (e.g., Silica Gel) Solvent_Partitioning->Column_Chromatography Bioassay Bioassay (Antimitochondrial Activity) Solvent_Partitioning->Bioassay HPLC HPLC (e.g., C18 Reverse Phase) Column_Chromatography->HPLC Column_Chromatography->Bioassay HPLC->Bioassay Structure_Elucidation Structure Elucidation (NMR, MS) HPLC->Structure_Elucidation

Generalized Experimental Workflow for this compound Isolation.

Mechanism of Action: Inhibition of Mitochondrial VDAC1

This compound exerts its antimitochondrial effect by primarily targeting the Voltage-Dependent Anion Channel 1 (VDAC1). VDAC1 is a crucial protein located in the outer mitochondrial membrane that regulates the flux of ions and metabolites, including ADP and ATP, between the cytoplasm and the mitochondrial intermembrane space.

The proposed mechanism of action is as follows:

  • Binding to VDAC1: this compound binds to VDAC1. This interaction has been confirmed using a photoreactive derivative of this compound which specifically labeled VDAC1.

  • Inhibition of ADP/ATP Transport: The binding of this compound to VDAC1 inhibits its function, thereby blocking the transport of ADP into the mitochondria and ATP out of the mitochondria.

  • Disruption of Oxidative Phosphorylation: The lack of ADP in the mitochondrial matrix starves the F1Fo-ATP synthase of its substrate, leading to a halt in ATP synthesis via oxidative phosphorylation. This ultimately results in cellular energy depletion and growth inhibition, particularly in cells reliant on mitochondrial respiration.

Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Matrix Mitochondrial Matrix OMM Outer Mitochondrial Membrane VDAC1 VDAC1 ATP_out ATP VDAC1->ATP_out Inhibition Inhibition ADP_in ADP ADP_in->VDAC1 OxPhos Oxidative Phosphorylation (ATP Synthesis) ADP_in->OxPhos Enters Matrix This compound This compound This compound->VDAC1 Inhibition->OxPhos ADP transport blocked

References

The Biological Activity of Fusaramin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaramin is a fungal secondary metabolite that has garnered interest for its distinct biological activities. This technical guide provides an in-depth overview of the known biological effects of this compound, with a focus on its mechanism of action, quantitative data from various bioassays, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a natural product isolated from the soil-derived fungus Fusarium sp. FKI-7550.[1] Its structure has been elucidated and confirmed through total synthesis.[2][3] The primary biological activity of this compound identified to date is its function as a mitochondrial inhibitor, with specific effects on oxidative phosphorylation.[4][5] This guide will delve into the specifics of its antimicrobial and antifungal properties, its molecular target, and the downstream cellular consequences of its activity.

Antimicrobial and Antifungal Activity

This compound has demonstrated activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.[4][6] Its antifungal activity is particularly pronounced against the multidrug-sensitive strain of Saccharomyces cerevisiae 12geneΔ0HSR-iERG6, especially when grown on a glycerol-containing medium, which necessitates mitochondrial respiration for energy production.[5]

Quantitative Antimicrobial and Antifungal Data

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against various microorganisms.

MicroorganismStrainMedium Carbon SourceMIC (µg/mL)Reference
Saccharomyces cerevisiaeWild-typeGlycerol>128[5]
Saccharomyces cerevisiae12geneΔ0HSR-iERG6Glycerol0.64[5]
Saccharomyces cerevisiaeWild-typeGlucose>128[5]
Saccharomyces cerevisiae12geneΔ0HSR-iERG6Glucose>128[5]

Mechanism of Action: Mitochondrial Inhibition

The primary mechanism of action of this compound is the inhibition of mitochondrial function. Specifically, it targets the process of oxidative phosphorylation, leading to a depletion of cellular ATP.[4][7]

Targeting the Voltage-Dependent Anion Channel 1 (VDAC1)

Through photoaffinity labeling studies, the direct molecular target of this compound in the mitochondria has been identified as the Voltage-Dependent Anion Channel 1 (VDAC1).[2] VDAC1 is a crucial protein in the outer mitochondrial membrane that regulates the flux of ions and metabolites, including ADP and ATP, between the mitochondria and the cytosol.[8] By inhibiting VDAC1, this compound disrupts the supply of ADP to the ATP synthase, thereby halting oxidative phosphorylation.

VDAC1_Inhibition cluster_mito Mitochondrion This compound This compound VDAC1 VDAC1 (Outer Mitochondrial Membrane) This compound->VDAC1 Inhibits ATP_out ATP (Cytosol) VDAC1->ATP_out Transport ADP_mito ADP VDAC1->ADP_mito Blocks transport ADP_in ADP (Cytosol) ADP_in->VDAC1 Transport Mitochondrion Mitochondrial Matrix ATP_Synthase ATP Synthase ATP_mito ATP ATP_Synthase->ATP_mito Produces ADP_mito->ATP_Synthase Substrate ATP_mito->VDAC1 Blocks transport

Downstream Effects on Cellular Respiration and Energy Production

The inhibition of VDAC1 by this compound leads to a cascade of downstream effects:

  • Reduced ATP Synthesis: The blockage of ADP entry into the mitochondria starves the ATP synthase of its substrate, leading to a significant decrease in ATP production via oxidative phosphorylation.[5]

  • Impaired Cellular Respiration: The disruption of the ADP/ATP cycle slows down the electron transport chain, as the proton gradient is not dissipated by ATP synthase.

  • Induction of Apoptosis: Prolonged mitochondrial dysfunction and ATP depletion are potent triggers for the intrinsic apoptotic pathway. This involves the release of pro-apoptotic factors like cytochrome c from the mitochondria, leading to caspase activation and programmed cell death.[9][10]

Apoptosis_Signaling_Pathway This compound This compound VDAC1 VDAC1 Inhibition This compound->VDAC1 Mito_Dysfunction Mitochondrial Dysfunction VDAC1->Mito_Dysfunction ATP_Depletion ATP Depletion Mito_Dysfunction->ATP_Depletion Cytochrome_c Cytochrome c Release Mito_Dysfunction->Cytochrome_c Apoptosis Apoptosis ATP_Depletion->Apoptosis Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Potential Therapeutic Implications

The ability of this compound to inhibit VDAC1 and induce mitochondrial dysfunction suggests potential therapeutic applications, particularly in oncology. Many cancer cells exhibit a high metabolic rate and are heavily reliant on mitochondrial function for energy and biosynthesis.[8] Targeting VDAC1 could therefore be a strategy to selectively induce energy stress and apoptosis in cancer cells.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing.[12][13]

MIC_Workflow start Start prep_this compound Prepare serial dilutions of this compound in 96-well plate start->prep_this compound prep_inoculum Prepare standardized fungal inoculum prep_this compound->prep_inoculum inoculate Inoculate wells with fungal suspension prep_inoculum->inoculate incubate Incubate at appropriate temperature and duration inoculate->incubate read_mic Visually or spectrophotometrically determine MIC incubate->read_mic end End read_mic->end

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile growth medium (e.g., RPMI-1640 for fungi) to wells 2-12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a drug-free growth control, and well 12 as a sterility control.

  • Inoculum Preparation:

    • Culture the test microorganism on an appropriate agar (B569324) medium.

    • Prepare a suspension of the microorganism in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to wells 1-11.

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 35°C for 24-48 hours for S. cerevisiae).

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free growth control.

Isolation of Mitochondria from Saccharomyces cerevisiae

This protocol is adapted from standard methods for yeast mitochondria isolation.[14][15]

  • Yeast Culture and Spheroplast Preparation:

    • Grow S. cerevisiae in a suitable medium (e.g., YPG to induce mitochondrial respiration) to the mid-log phase.

    • Harvest the cells by centrifugation and wash with sterile water.

    • Resuspend the cell pellet in a buffer containing a reducing agent (e.g., DTT) to permeabilize the cell wall.

    • Digest the cell wall with zymolyase to generate spheroplasts.

  • Homogenization and Differential Centrifugation:

    • Gently lyse the spheroplasts in a hypotonic homogenization buffer using a Dounce homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 1,500 x g) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) to pellet the mitochondria.

  • Mitochondrial Pellet Washing: Wash the mitochondrial pellet with homogenization buffer to remove cytosolic contaminants.

  • Resuspension: Resuspend the final mitochondrial pellet in a suitable storage buffer for downstream assays.

ATP Synthesis Inhibition Assay

This assay utilizes the luciferin-luciferase system to measure ATP levels.[16][17]

  • Assay Components:

    • Isolated mitochondria.

    • Assay buffer containing substrates for oxidative phosphorylation (e.g., pyruvate, malate).

    • ADP.

    • Luciferin-luciferase reagent.

  • Procedure:

    • In a luminometer tube or a white-walled 96-well plate, combine the isolated mitochondria, assay buffer, and various concentrations of this compound.

    • Initiate the reaction by adding ADP.

    • After a defined incubation period, add the luciferin-luciferase reagent.

    • Measure the resulting luminescence, which is directly proportional to the amount of ATP synthesized.

  • Data Analysis: Calculate the percentage of inhibition of ATP synthesis at each this compound concentration relative to a vehicle control.

Conclusion

This compound is a promising natural product with a well-defined mechanism of action centered on the inhibition of mitochondrial VDAC1. This activity translates to potent antifungal effects and suggests potential for development as an anticancer agent. The experimental protocols provided in this guide offer a foundation for further investigation into the biological activities and therapeutic potential of this compound. Future research should focus on elucidating the specific signaling pathways modulated by this compound-induced mitochondrial dysfunction in various cell types and on in vivo efficacy studies.

References

Fusaramin: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Fusaramin, a novel antimitochondrial compound. This compound was discovered and isolated from the fungus Fusarium sp. FKI-7550, also identified as Fusarium concentricum, through a bioassay-guided fractionation process utilizing a multidrug-sensitive strain of Saccharomyces cerevisiae.[1][2][3] This guide details the discovery, isolation, structural elucidation, and biological activity of this compound, with a focus on its mechanism of action as an inhibitor of mitochondrial oxidative phosphorylation. The experimental protocols for key assays are provided, and quantitative data are presented in tabular format for clarity. Visual diagrams of the discovery workflow and the proposed signaling pathway are included to facilitate understanding.

Discovery and Isolation

The discovery of this compound was the result of a targeted screening program aimed at identifying novel antifungal agents. The producing organism, Fusarium sp. FKI-7550, was isolated and subjected to fermentation. The culture broth was then fractionated using a bioassay-guided approach.[1][2][4]

Bioassay-Guided Discovery Workflow

The discovery process relied on a multidrug-sensitive strain of Saccharomyces cerevisiae (12geneΔ0HSR-iERG6).[1][2] This strain's heightened sensitivity allowed for the detection of bioactive compounds at low concentrations. The workflow is illustrated below.

Discovery_Workflow cluster_screening Screening & Fermentation cluster_extraction Extraction & Fractionation cluster_bioassay Bioassay cluster_isolation Isolation & Purification Fungus Fusarium sp. FKI-7550 Fermentation Large-Scale Fermentation Fungus->Fermentation CultureBroth Culture Broth Fermentation->CultureBroth Extraction Solvent Extraction CultureBroth->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Chromatographic Fractionation CrudeExtract->Fractionation Bioassay Screening of Fractions against S. cerevisiae Fractionation->Bioassay Test Fractions ActiveFraction Identification of Active Fraction Bioassay->ActiveFraction Identify 'Hit' Purification Further Purification of Active Fraction ActiveFraction->Purification This compound Pure this compound Purification->this compound

Caption: Bioassay-guided discovery and isolation workflow for this compound.

Experimental Protocol: Fermentation and Isolation

While the precise, detailed protocol is proprietary to the discovery research, a general methodology based on standard practices for fungal metabolites is as follows:

  • Fermentation: Fusarium sp. FKI-7550 is cultured in a suitable liquid medium under aerobic conditions to promote the production of secondary metabolites.

  • Extraction: The culture broth is separated from the mycelia. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the bioactive compounds.

  • Fractionation: The crude extract is subjected to a series of chromatographic techniques. This typically involves:

    • Initial fractionation on a silica (B1680970) gel column.

    • Further separation of active fractions using reverse-phase chromatography (e.g., ODS column).

    • High-Performance Liquid Chromatography (HPLC) is used for the final purification of this compound.

  • Bioassay: At each stage of fractionation, the resulting fractions are tested for their inhibitory activity against the multidrug-sensitive S. cerevisiae strain to guide the selection of fractions for further purification.

Structural Elucidation and Physicochemical Properties

The chemical structure of this compound was determined using a combination of spectroscopic techniques, and its stereochemistry was confirmed by total synthesis.[1][2][4][5]

  • Nuclear Magnetic Resonance (NMR): 1D and 2D NMR spectroscopy were used to establish the planar structure and connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provided the elemental composition.

  • Electronic Circular Dichroism (ECD): ECD spectroscopy was employed to determine the absolute stereochemistry of the molecule.[1][2][4]

Table 1: Physicochemical Properties of this compound
PropertyValue
Appearance Not specified in available literature
Molecular Formula C₂₂H₂₉NO₅
Molecular Weight 387.47 g/mol
Class 3-Acyl Tetramic Acid
Solubility Soluble in methanol (B129727) and other organic solvents

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, most notably its antifungal and antibacterial properties. Its primary mechanism of action is the inhibition of mitochondrial function.[1][2]

Antifungal and Antibacterial Activity

This compound has demonstrated inhibitory activity against various microorganisms. A summary of its Minimum Inhibitory Concentrations (MICs) is presented below.

Table 2: Antimicrobial Activity of this compound (MIC in µg/mL)
OrganismMediumMIC (µg/mL)
Saccharomyces cerevisiae (Wild-Type)Glycerol>128
Saccharomyces cerevisiae (Multidrug-Sensitive)Glycerol0.64
Saccharomyces cerevisiae (Wild-Type)Glucose>128
Saccharomyces cerevisiae (Multidrug-Sensitive)Glucose>128
Various Gram-positive and Gram-negative bacteria-Active

The data indicates that this compound's potent antifungal activity is dependent on the mitochondrial respiratory function of the yeast, as it is highly effective in a glycerol-based medium (which forces respiration) but not in a glucose-based medium (where fermentation can occur).[1][2][4]

Mechanism of Action: Inhibition of Oxidative Phosphorylation

This compound's primary molecular target is the mitochondrion, where it disrupts the process of oxidative phosphorylation, leading to a depletion of cellular ATP.[1][2]

  • Inhibition of ATP Synthesis: this compound was shown to inhibit ATP synthesis in isolated S. cerevisiae mitochondria.[1][2]

  • Targeting VDAC1: Further studies revealed that this compound interferes with the uptake of ADP into the mitochondria. A photoreactive derivative of this compound was used to specifically label the Voltage-Dependent Anion Channel 1 (VDAC1).[1] VDAC1 is a crucial channel in the outer mitochondrial membrane responsible for the transport of metabolites, including ADP and ATP. The impairment of VDAC1 function is the predominant mechanism for this compound's inhibition of oxidative phosphorylation.[1]

  • Secondary Targets: At higher concentrations, this compound may also exhibit inhibitory effects on FₒF₁-ATP synthase and complex III of the electron transport chain.[1]

Proposed Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism by which this compound inhibits mitochondrial function.

Caption: this compound inhibits VDAC1, blocking ADP transport and halting ATP synthesis.

Experimental Protocol: Inhibition of ATP Synthesis Assay

The following is a generalized protocol for assessing the inhibition of ATP synthesis in isolated mitochondria:

  • Mitochondrial Isolation: Isolate mitochondria from S. cerevisiae using standard differential centrifugation techniques.

  • Assay Buffer: Prepare an assay buffer containing respiratory substrates (e.g., succinate), phosphate, and ADP.

  • Incubation: Incubate the isolated mitochondria with varying concentrations of this compound.

  • Initiation of ATP Synthesis: Initiate the reaction by adding ADP.

  • Measurement of ATP: After a set incubation period, quench the reaction and measure the amount of ATP produced using a luciferin/luciferase-based bioluminescence assay.

  • Data Analysis: Calculate the rate of ATP synthesis and determine the IC₅₀ value for this compound.

Conclusion and Future Perspectives

This compound is a novel natural product with potent antimitochondrial activity. Its discovery highlights the value of screening fungal metabolites using sensitive bioassays. The elucidation of its mechanism of action, primarily through the inhibition of VDAC1, provides a new target for the development of antifungal agents. Further research into the structure-activity relationship of this compound and its analogues could lead to the development of new therapeutic agents for the treatment of fungal infections and potentially other diseases where mitochondrial function is implicated. The total synthesis of this compound also opens avenues for the creation of derivatives with improved efficacy and selectivity.[5]

References

Fusaramin: A Technical Guide to a Novel Antimitochondrial Secondary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaramin is a fungal secondary metabolite, first isolated from Fusarium sp. FKI-7550, that has garnered significant interest for its potent antimitochondrial and antibacterial properties. This technical guide provides a comprehensive overview of this compound, including its discovery, chemical properties, and biological activities. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented, alongside a summary of all available quantitative data. Furthermore, this document elucidates the current understanding of this compound's mechanism of action, including its interaction with the voltage-dependent anion channel 1 (VDAC1), and its biosynthetic relationship to sambutoxin (B610674).

Introduction

This compound is a 3-acyl-tetramic acid derivative produced by the fungus Fusarium sp. FKI-7550.[1] It has been identified as a potent inhibitor of mitochondrial function, specifically targeting oxidative phosphorylation.[1][2] This activity underpins its observed antibacterial effects against a range of Gram-positive and Gram-negative bacteria.[3][4][5] The unique mode of action and chemical structure of this compound make it a compelling candidate for further investigation in the development of novel antimicrobial agents.

Chemical and Physical Properties

The chemical structure of this compound was elucidated through NMR studies and its total synthesis has been successfully achieved, confirming its absolute stereochemistry.[3][6]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₉H₃₉NO₆[3]
Molecular Weight 501.62 g/mol [3]
Class 3-Acyl-tetramic acid[2]
Appearance White powder[7]

Biological Activity

This compound exhibits a range of biological activities, primarily centered around its antimitochondrial and antibacterial effects.

Antimitochondrial Activity

This compound is a potent inhibitor of ATP synthesis via oxidative phosphorylation in mitochondria.[1][3] Its specific mechanism of action is believed to involve the inhibition of the voltage-dependent anion channel 1 (VDAC1), a key protein in the outer mitochondrial membrane responsible for the transport of metabolites, including ADP and ATP.[8] Notably, this compound does not directly inhibit the mitochondrial respiratory chain enzymes at concentrations where it effectively blocks overall oxidative phosphorylation.[2]

Antimicrobial Activity

This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.[3][4][5] Its efficacy is particularly pronounced against a multidrug-sensitive strain of Saccharomyces cerevisiae when grown in a glycerol-containing medium, which necessitates mitochondrial respiration for growth.[3] This selectivity highlights its specific antimitochondrial mode of action.

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

OrganismStrainMediumMIC (µg/mL)Reference
Saccharomyces cerevisiaeMultidrug-sensitive (12geneΔ0HSR-iERG6)YPG (Glycerol)0.64[3]
Saccharomyces cerevisiaeWild-typeYPG (Glycerol)>128[3]
Saccharomyces cerevisiaeMultidrug-sensitive (12geneΔ0HSR-iERG6)YPD (Glucose)>128[3]
Saccharomyces cerevisiaeWild-typeYPD (Glucose)>128[3]

Further quantitative data (IC50 values) for antibacterial activity are not yet publicly available.

Mechanism of Action: Interaction with VDAC1

The primary molecular target of this compound is thought to be the voltage-dependent anion channel 1 (VDAC1).[8] VDAC1 is a crucial component of the mitochondrial outer membrane, regulating the flux of ions and metabolites between the mitochondria and the cytosol. By interacting with VDAC1, this compound is proposed to disrupt the transport of ADP into the mitochondrial matrix and ATP out into the cytosol, thereby inhibiting oxidative phosphorylation and cellular energy production. The precise nature of this interaction and the downstream signaling consequences are areas of active investigation.

Fusaramin_VDAC1_Interaction cluster_mito Mitochondrion This compound This compound VDAC1 VDAC1 (Outer Mitochondrial Membrane) This compound->VDAC1 Inhibits ATP_cyto ATP (Cytosol) VDAC1->ATP_cyto Transport ADP ADP ADP->VDAC1 Transport OxPhos Oxidative Phosphorylation ADP->OxPhos Cellular_Processes Cellular Energy -Dependent Processes ATP_cyto->Cellular_Processes Powers ATP_mito ATP (Mitochondria) ATP_mito->VDAC1 OxPhos->ATP_mito

Caption: Proposed mechanism of this compound's interaction with VDAC1, leading to the inhibition of cellular energy production.

Biosynthesis

The biosynthesis of this compound is closely related to that of sambutoxin, another secondary metabolite produced by Fusarium species.[9][10][11] It is hypothesized that this compound is derived from a late-stage intermediate in the sambutoxin biosynthetic pathway. This involves a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The final enzymatic steps that differentiate the this compound pathway from the sambutoxin pathway are still under investigation.

Fusaramin_Biosynthesis Precursors Polyketide & Phenylalanine Precursors PKS_NRPS PKS-NRPS Machinery Precursors->PKS_NRPS Sambutoxin_Intermediate Sambutoxin Biosynthetic Intermediate PKS_NRPS->Sambutoxin_Intermediate Sambutoxin Sambutoxin Sambutoxin_Intermediate->Sambutoxin Unknown_Enzymes Specific Enzymatic Steps (Under Investigation) Sambutoxin_Intermediate->Unknown_Enzymes This compound This compound Unknown_Enzymes->this compound

Caption: A simplified overview of the proposed biosynthetic relationship between this compound and Sambutoxin.

Experimental Protocols

Isolation of this compound from Fusarium sp. FKI-7550

This protocol outlines the bioassay-guided fractionation used for the isolation of this compound.

Workflow:

Isolation_Workflow start Culture Broth of Fusarium sp. FKI-7550 extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration in vacuo extraction->concentration chromatography1 Column Chromatography (e.g., Diaion HP-20) concentration->chromatography1 fractionation Elution with Methanol (B129727)/Water Gradient chromatography1->fractionation bioassay Bioassay of Fractions (Antimitochondrial Activity) fractionation->bioassay active_fractions Selection of Active Fractions bioassay->active_fractions chromatography2 Further Chromatographic Purification (e.g., HPLC) active_fractions->chromatography2 pure_this compound Pure this compound chromatography2->pure_this compound

Caption: Bioassay-guided fractionation workflow for the isolation of this compound.

Detailed Steps:

  • Culturing: Fusarium sp. FKI-7550 is cultured in a suitable liquid medium to allow for the production of secondary metabolites.

  • Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate (B1210297) to partition the secondary metabolites into the organic phase.[12]

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Initial Chromatography: The crude extract is subjected to column chromatography (e.g., using Diaion HP-20 resin) and eluted with a stepwise gradient of methanol in water.[12]

  • Bioassay-Guided Fractionation: The collected fractions are tested for their ability to inhibit the growth of a multidrug-sensitive strain of S. cerevisiae in a glycerol-based medium.[3]

  • Purification: The active fractions are pooled and subjected to further purification steps, such as high-performance liquid chromatography (HPLC), to isolate pure this compound.[7]

Structural Characterization

The structure of this compound is determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are used to elucidate the connectivity and stereochemistry of the molecule.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the accurate mass and molecular formula of this compound.[13][14]

Antimitochondrial Activity Assay

The inhibitory effect of this compound on mitochondrial ATP synthesis can be assessed using isolated mitochondria.

  • Isolation of Mitochondria: Mitochondria are isolated from a suitable source, such as S. cerevisiae, by differential centrifugation.[12]

  • ATP Synthesis Assay: The rate of ATP synthesis is measured in the presence and absence of this compound. This can be done by monitoring the incorporation of ADP and inorganic phosphate (B84403) into ATP, often using a luciferase-based assay or by coupling ATP production to a spectrophotometrically detectable reaction.[15][16]

  • IC50 Determination: The concentration of this compound that inhibits 50% of the mitochondrial ATP synthesis activity (IC50) is determined by testing a range of concentrations.

Antibacterial Susceptibility Testing

The antibacterial activity of this compound is determined by measuring the Minimum Inhibitory Concentration (MIC).

  • Broth Microdilution Method: A two-fold serial dilution of this compound is prepared in a suitable broth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the bacterium.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.[3]

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship studies have been initiated following the total synthesis of this compound.[6][8] These studies involve the synthesis and biological evaluation of various analogs to identify the key structural features required for its antimitochondrial and antibacterial activities. This research is crucial for the optimization of this compound as a potential therapeutic agent.

Conclusion

This compound represents a promising new class of antimitochondrial and antibacterial compounds. Its unique mechanism of action, targeting VDAC1, offers a potential avenue for the development of novel drugs to combat bacterial infections, particularly those caused by multidrug-resistant strains. The detailed protocols and data presented in this technical guide provide a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs. Further research is warranted to fully elucidate its mechanism of action, biosynthetic pathway, and to conduct comprehensive structure-activity relationship studies.

References

The Antimicrobial Spectrum of Fusaramin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaramin, a secondary metabolite produced by the fungus Fusarium sp., has emerged as a compound of interest due to its demonstrated antimicrobial properties. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the antimicrobial spectrum of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Antimicrobial Activity of this compound

This compound has exhibited a spectrum of activity that includes both antibacterial and antifungal effects. While research is ongoing, current data indicates a notable potency against specific fungal strains, with a more generalized activity reported against bacteria.

Antifungal Spectrum

The most well-documented antifungal activity of this compound is against the yeast Saccharomyces cerevisiae. It displays particularly potent activity against multidrug-sensitive strains, highlighting its potential to overcome certain resistance mechanisms.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Saccharomyces cerevisiae [1][2][3]

Organism StrainGrowth MediumMIC (µg/mL)
S. cerevisiae (Wild-Type)Glycerol-containing>128
S. cerevisiae (Multidrug-Sensitive 12geneΔ0HSR-iERG6)Glycerol-containing0.64
S. cerevisiae (Wild-Type)Glucose-containing>128
S. cerevisiae (Multidrug-Sensitive 12geneΔ0HSR-iERG6)Glucose-containing>128

Note: The significantly lower MIC against the multidrug-sensitive strain in glycerol-containing medium suggests that this compound's primary target is related to mitochondrial function, which is essential for growth on a non-fermentable carbon source like glycerol.

Limited information is currently available regarding the activity of this compound against other pathogenic fungi such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Further research is required to fully elucidate its antifungal spectrum. One study noted that this compound was not effective against Candida albicans[2].

Antibacterial Spectrum

This compound has been reported to possess activity against both Gram-positive and Gram-negative bacteria[1][2][3][4][5]. However, specific Minimum Inhibitory Concentration (MIC) values against a representative panel of bacterial pathogens are not yet available in the published literature.

Mechanism of Action

The primary mechanism of action elucidated for this compound is the inhibition of mitochondrial function in yeast.

Inhibition of Mitochondrial ATP Synthesis

In Saccharomyces cerevisiae, this compound inhibits ATP synthesis through oxidative phosphorylation[1][2][3]. This is consistent with the observation that its antifungal activity is more pronounced when the yeast is grown on a non-fermentable carbon source (glycerol), which necessitates mitochondrial respiration for energy production.

Targeting the Voltage-Dependent Anion Channel 1 (VDAC1)

Further studies have identified the specific molecular target of this compound in yeast mitochondria. It has been shown to interfere with the function of the Voltage-Dependent Anion Channel 1 (VDAC1). VDAC1 is a crucial protein in the outer mitochondrial membrane responsible for the transport of metabolites, including ADP and ATP, between the cytoplasm and the mitochondrial intermembrane space. By impairing VDAC1 function, this compound disrupts the supply of ADP to the ATP synthase, thereby inhibiting ATP production.

Fusaramin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix ADP_cyto ADP VDAC1 VDAC1 ADP_cyto->VDAC1 Transport ADP_ims ADP VDAC1->ADP_ims Transport ATP_Synthase ATP Synthase ADP_ims->ATP_Synthase Substrate ATP_matrix ATP ATP_Synthase->ATP_matrix Synthesis This compound This compound This compound->VDAC1 Inhibits

Mechanism of this compound's antifungal action in yeast.

The mechanism of action of this compound against bacteria has not yet been determined. Given that bacteria lack mitochondria, it is likely that this compound interacts with a different molecular target in these organisms.

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of the antimicrobial activity of novel compounds. The following are detailed, generalized protocols for broth microdilution assays, which are commonly used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Susceptibility Testing for Bacteria (General Protocol)

This protocol is a generalized method and may require optimization for testing this compound.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or a suitable broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using the appropriate test broth to achieve the desired concentration range. The final volume in each well should be 50 µL or 100 µL, depending on the specific format.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control (broth and inoculum without this compound) and a sterility control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Inoculum Prepare Bacterial/Fungal Inoculum (0.5 McFarland) Plate Inoculate Microtiter Plate (Compound + Inoculum) Inoculum->Plate Compound Prepare Serial Dilutions of this compound Compound->Plate Incubate Incubate at Appropriate Temperature and Duration Plate->Incubate Read Visually Inspect for Growth (Determine MIC) Incubate->Read

General workflow for antimicrobial susceptibility testing.
Antifungal Susceptibility Testing (Based on CLSI M38-A2 for Filamentous Fungi)

This is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document for filamentous fungi and may need to be adapted for yeast and for this compound specifically[6][7][8][9].

  • Preparation of Fungal Inoculum:

    • Grow the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until adequate sporulation is observed.

    • Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).

    • Adjust the conidial suspension to a specific optical density or by using a hemocytometer to achieve a standardized inoculum concentration as specified in the CLSI M38-A2 document.

    • Dilute the standardized suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to the final inoculum concentration.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation and Incubation:

    • Inoculate each well with the diluted fungal suspension.

    • Include a drug-free growth control and a sterility control.

    • Incubate the plates at 35°C for a duration appropriate for the specific fungus being tested (typically 24-72 hours).

  • Determination of MIC:

    • The MIC endpoint is determined visually and is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity compared to the drug-free growth control.

Signaling Pathways

Currently, there is no published scientific literature that describes the specific signaling pathways in bacteria that are affected by this compound. Research in this area is needed to understand its antibacterial mechanism of action.

Conclusion and Future Directions

This compound is a promising antimicrobial compound with a defined mechanism of action against yeast and broad-spectrum activity against bacteria. The key areas for future research include:

  • Comprehensive Spectrum Analysis: Determining the MIC values of this compound against a wide range of clinically relevant bacteria and fungi to fully define its antimicrobial spectrum.

  • Elucidation of Antibacterial Mechanism: Identifying the molecular target(s) and signaling pathways affected by this compound in bacteria.

  • In Vivo Efficacy and Toxicity: Evaluating the efficacy and safety of this compound in animal models of infection.

The continued investigation of this compound holds the potential for the development of a novel therapeutic agent to combat infectious diseases.

References

Fusaramin: A Technical Guide to its Antifungal Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaramin is a novel secondary metabolite isolated from the fungus Fusarium concentricum FKI-7550.[1] This compound has garnered significant interest within the scientific community due to its potent and specific antifungal activity. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal properties, its mechanism of action, and the experimental methodologies used in its characterization.

Antifungal Activity: Quantitative Data

This compound has demonstrated significant inhibitory activity against various fungal species. Its efficacy is particularly pronounced against a multidrug-sensitive strain of Saccharomyces cerevisiae, highlighting its potential as a novel antifungal agent. Preliminary studies have also indicated a broad spectrum of activity against plant pathogenic fungi within the Ascomycota phylum. A preliminary structure-activity relationship study has been conducted on this compound derivatives against Pyricularia oryzae, the causative agent of rice blast disease.[2]

Fungal SpeciesStrainGrowth MediumMIC (µg/mL)Reference
Saccharomyces cerevisiaeWild-typeGlycerol-containing>128[1]
Saccharomyces cerevisiaeMultidrug-sensitive (12geneΔ0HSR-iERG6)Glycerol-containing0.64[1]
Saccharomyces cerevisiaeWild-typeGlucose-containing>128[1]
Saccharomyces cerevisiaeMultidrug-sensitive (12geneΔ0HSR-iERG6)Glucose-containing>128[1]

Mechanism of Action: Inhibition of Mitochondrial Oxidative Phosphorylation

This compound's primary mechanism of antifungal action is the inhibition of mitochondrial oxidative phosphorylation.[1] This targeted disruption of cellular energy production leads to fungal cell death.

Targeting the Voltage-Dependent Anion Channel 1 (VDAC1)

The specific molecular target of this compound has been identified as the Voltage-Dependent Anion Channel 1 (VDAC1).[3] VDAC1 is a crucial protein located in the outer mitochondrial membrane that regulates the flux of ions and metabolites, including ADP and ATP, between the mitochondria and the cytosol. By binding to VDAC1, this compound obstructs this essential transport, leading to a depletion of cellular ATP and subsequent inhibition of fungal growth.

The following diagram illustrates the proposed mechanism of action:

Fusaramin_Mechanism_of_Action ADP_c ADP VDAC1 VDAC1 ADP_c->VDAC1 Transport ATP_c ATP VDAC1->ATP_c ADP_m ADP VDAC1->ADP_m OxPhos Oxidative Phosphorylation ADP_m->OxPhos ATP_m ATP ATP_m->VDAC1 Transport This compound This compound This compound->VDAC1 Inhibits OxPhos->ATP_m Cell_Death Fungal Cell Death OxPhos->Cell_Death Leads to

Caption: this compound inhibits VDAC1, blocking ATP/ADP transport and leading to cell death.

Experimental Protocols

The following sections outline the general methodologies for assessing the antifungal properties of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 for filamentous fungi.

1. Inoculum Preparation: a. Fungal cultures are grown on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation. b. Conidia are harvested by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). c. The resulting suspension is filtered to remove hyphal fragments. d. The conidial concentration is adjusted to a final concentration of 0.4 x 104 to 5 x 104 conidia/mL using a hemocytometer or spectrophotometer.

2. Assay Procedure: a. This compound is serially diluted in a 96-well microtiter plate using RPMI-1640 medium. b. Each well is inoculated with the standardized fungal suspension. c. The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours). d. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes complete visual inhibition of growth.

3. Workflow Diagram:

Antifungal_Susceptibility_Workflow Start Start Fungal_Culture Fungal Culture (e.g., PDA) Start->Fungal_Culture Harvest_Spores Harvest & Count Spores Fungal_Culture->Harvest_Spores Prepare_Inoculum Prepare Standardized Inoculum Harvest_Spores->Prepare_Inoculum Inoculation Inoculate Wells with Fungal Suspension Prepare_Inoculum->Inoculation Serial_Dilution Serial Dilution of This compound in 96-well Plate Serial_Dilution->Inoculation Incubation Incubate Plate (e.g., 48-72h, 35°C) Inoculation->Incubation Read_MIC Determine MIC (Visual Inspection) Incubation->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

VDAC1 Inhibition Assay (Generic Protocol)

This protocol outlines a general method for assessing the inhibition of VDAC1 function.

1. Isolation of Mitochondria: a. Fungal spheroplasts are prepared by enzymatic digestion of the cell wall. b. Spheroplasts are lysed, and mitochondria are isolated by differential centrifugation.

2. VDAC1 Activity Assay: a. The isolated mitochondria are reconstituted into liposomes. b. The transport of a labeled substrate (e.g., [14C]ADP or a fluorescent dye) across the liposomal membrane is measured in the presence and absence of this compound. c. The rate of substrate transport is determined by measuring the change in radioactivity or fluorescence over time. d. Inhibition of VDAC1 activity is calculated as the percentage decrease in transport rate in the presence of this compound compared to the control.

3. Logical Relationship Diagram:

VDAC1_Inhibition_Assay_Logic Hypothesis Hypothesis: This compound inhibits VDAC1 Isolate_Mitochondria Isolate Fungal Mitochondria Hypothesis->Isolate_Mitochondria Reconstitute_VDAC1 Reconstitute VDAC1 into Liposomes Isolate_Mitochondria->Reconstitute_VDAC1 Assay_Setup Set up Transport Assay: + Labeled Substrate +/- this compound Reconstitute_VDAC1->Assay_Setup Measure_Transport Measure Substrate Transport Rate Assay_Setup->Measure_Transport Compare_Rates Compare Transport Rates (Control vs. This compound) Measure_Transport->Compare_Rates Conclusion Conclusion: Determine % Inhibition Compare_Rates->Conclusion

Caption: Logical flow for assessing VDAC1 inhibition by this compound.

Downstream Signaling Effects of VDAC1 Inhibition

Inhibition of VDAC1 by this compound has significant downstream consequences on fungal cellular signaling and homeostasis. VDAC1 is a central hub for mitochondrial function, and its disruption impacts several key pathways.

  • Metabolic Stress: The primary effect is the disruption of the cell's energy metabolism due to the blockage of ATP/ADP exchange. This leads to a decrease in the cellular energy charge and activation of metabolic stress responses.

  • Calcium Homeostasis: VDAC1 plays a role in the transport of Ca2+ between the cytosol and mitochondria. Inhibition of VDAC1 can disrupt mitochondrial Ca2+ uptake, affecting various Ca2+-dependent signaling pathways.

  • Apoptosis/Programmed Cell Death: In many eukaryotes, VDAC1 is involved in the initiation of apoptosis. While the precise apoptotic pathways in fungi can differ, the disruption of mitochondrial integrity and function by this compound is a potent trigger for programmed cell death.

The following diagram illustrates the potential downstream signaling consequences of VDAC1 inhibition by this compound in a fungal cell.

VDAC1_Inhibition_Signaling cluster_effects Downstream Cellular Effects This compound This compound VDAC1 VDAC1 This compound->VDAC1 Inhibits Metabolic_Stress Metabolic Stress (Reduced ATP) VDAC1->Metabolic_Stress Impacts Calcium_Dysregulation Calcium Homeostasis Dysregulation VDAC1->Calcium_Dysregulation Impacts Mitochondrial_Dysfunction Mitochondrial Dysfunction VDAC1->Mitochondrial_Dysfunction Leads to Apoptosis Programmed Cell Death Metabolic_Stress->Apoptosis Calcium_Dysregulation->Apoptosis Mitochondrial_Dysfunction->Apoptosis Triggers

Caption: Downstream signaling effects of this compound-mediated VDAC1 inhibition in fungi.

Conclusion and Future Directions

This compound represents a promising new antifungal compound with a distinct mechanism of action. Its ability to target a fundamental cellular process, mitochondrial respiration, through the inhibition of VDAC1 makes it a valuable candidate for further investigation. Future research should focus on:

  • Expanding the Antifungal Spectrum: Determining the MIC values of this compound against a broader range of clinically and agriculturally important fungal pathogens.

  • Elucidating Detailed Signaling Pathways: Investigating the specific downstream signaling cascades in fungi that are activated or inhibited in response to this compound-induced VDAC1 blockage.

  • In Vivo Efficacy Studies: Evaluating the effectiveness of this compound in animal models of fungal infections and in plant disease models.

  • Toxicology and Safety Profile: Assessing the selectivity of this compound for fungal VDAC1 over its mammalian counterparts to determine its potential for therapeutic use.

The continued exploration of this compound and its derivatives could lead to the development of a new class of antifungal agents to combat the growing challenge of fungal resistance.

References

Fusaramin's Impact on Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaramin, a tetramic acid derivative isolated from the fungus Fusarium concentricum, has been identified as a potent inhibitor of mitochondrial respiration. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, focusing on its effects on oxidative phosphorylation. This document details the experimental evidence identifying the Voltage-Dependent Anion Channel 1 (VDAC1) as the primary molecular target, with secondary effects on Complex III of the electron transport chain and FOF1-ATP synthase at higher concentrations. Detailed experimental protocols and quantitative data are presented to support these findings, providing a resource for researchers in mitochondrial physiology, toxicology, and drug discovery.

Introduction

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of oxidative phosphorylation in Saccharomyces cerevisiae mitochondria.[1][2][3] This inhibition is primarily achieved through the targeting of the Voltage-Dependent Anion Channel 1 (VDAC1), a crucial protein in the outer mitochondrial membrane responsible for the transport of ADP and ATP.[1] By impeding VDAC1 function, this compound restricts the supply of ADP to the mitochondrial matrix, a necessary substrate for ATP synthesis.

At elevated concentrations, this compound exhibits a broader inhibitory profile, affecting the function of ubiquinol-cytochrome c oxidoreductase (Complex III) and FOF1-ATP synthase.[1][2]

Signaling Pathway and Experimental Workflow

The inhibitory cascade initiated by this compound begins with its interaction with VDAC1. This disrupts the normal flux of adenine (B156593) nucleotides, leading to a downstream impairment of the electron transport chain and ATP synthesis. The experimental workflow to elucidate this pathway involved a combination of yeast growth assays, enzymatic activity measurements in isolated mitochondria, and photoaffinity labeling to identify the direct binding target.

Fusaramin_Mechanism cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix VDAC1 VDAC1 ADP_Matrix ADP VDAC1->ADP_Matrix Import ETC Electron Transport Chain (Complexes I-IV) ATP_Synthase FOF1-ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP_Matrix ATP ATP_Synthase->ATP_Matrix Produces ATP_Synthesis ATP Synthesis ATP_Synthase->ATP_Synthesis ADP_Matrix->ATP_Synthase Substrate OxPhos Oxidative Phosphorylation ADP_Cytosol ADP (Cytosol) ADP_Cytosol->VDAC1 Transport This compound This compound This compound->VDAC1 Inhibits

Fig. 1: this compound's primary mechanism of action.

Experimental_Workflow cluster_Discovery Discovery and Initial Characterization cluster_Mechanism Mechanism of Action cluster_Target_ID Target Identification Yeast_Growth Yeast Growth Assay (Glucose vs. Glycerol) MIC_Determination MIC Determination Yeast_Growth->MIC_Determination Mito_Isolation Isolation of Yeast Mitochondria MIC_Determination->Mito_Isolation ATP_Synthesis_Assay Overall ATP Synthesis Assay Mito_Isolation->ATP_Synthesis_Assay Enzyme_Activity Respiratory Complex & FOF1-ATPase Activity Assays ATP_Synthesis_Assay->Enzyme_Activity pFS5_Synthesis Synthesis of Photoreactive This compound (pFS-5) Enzyme_Activity->pFS5_Synthesis Photoaffinity_Labeling Photoaffinity Labeling of Mitochondrial Proteins pFS5_Synthesis->Photoaffinity_Labeling Protein_ID Protein Identification (SDS-PAGE & Mass Spec) Photoaffinity_Labeling->Protein_ID

Fig. 2: Experimental workflow for this compound characterization.

Quantitative Data

The inhibitory effects of this compound have been quantified through various assays. The following tables summarize the available data.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against S. cerevisiae[3]
Yeast StrainCarbon SourceMIC (µg/mL)
Wild-typeGlycerol (B35011)>128
Multidrug-sensitiveGlycerol0.64
Wild-typeGlucose>128
Multidrug-sensitiveGlucose>128
  • Note: The potent activity on glycerol medium, where mitochondrial respiration is essential for growth, and the lack of activity on glucose medium, which allows for fermentative growth, strongly indicates a mitochondrial target.

Table 2: Inhibitory Effects of this compound on Mitochondrial Functions
AssayThis compound Concentration (nmol/mg protein)Observed EffectReference
Overall ADP-uptake/ATP-release208Maximum inhibition[2]
NADH-cytochrome c oxidoreductase833~30% inhibition[2]
Succinate-cytochrome c oxidoreductase833~20% inhibition[2]
FOF1-ATP synthase> ~400Inhibition observed[2]
Ubiquinol-cytochrome c oxidoreductase (Complex III)> ~400Inhibition observed[2]
  • Note: Specific IC50 values for the inhibition of VDAC1, Complex III, and FOF1-ATP synthase by this compound are not explicitly provided in the primary literature. The data indicates a concentration-dependent effect, with VDAC1 being the most sensitive target.

Experimental Protocols

The following protocols are based on methodologies reported in studies of this compound and related compounds isolated from Fusarium concentricum.

Isolation of S. cerevisiae Mitochondria
  • Yeast Culture: Grow S. cerevisiae in a rich medium (e.g., YPGal: 1% yeast extract, 2% peptone, 2% galactose) to the late logarithmic phase.

  • Harvest and Spheroplasting: Harvest cells by centrifugation. Wash with distilled water. Resuspend the cell pellet in a spheroplasting buffer (e.g., 1.2 M sorbitol, 20 mM potassium phosphate (B84403), pH 7.4) containing zymolyase. Incubate until spheroplast formation is observed.

  • Homogenization: Harvest spheroplasts by centrifugation and wash with a sorbitol-based buffer. Resuspend in a homogenization buffer (e.g., 0.6 M mannitol, 2 mM EGTA, 10 mM Tris-HCl, pH 7.4) and homogenize using a Dounce homogenizer.

  • Differential Centrifugation: Centrifuge the homogenate at low speed to pellet cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.

  • Purification: Wash the mitochondrial pellet with the homogenization buffer and resuspend in a suitable storage buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

Measurement of Overall ADP-Uptake/ATP-Release

This assay monitors the overall process of oxidative phosphorylation.

  • Reaction Mixture: Prepare a reaction buffer containing substrates for the electron transport chain (e.g., α-ketoglutarate), cofactors (e.g., NADP+, glucose, hexokinase, glucose-6-phosphate dehydrogenase), and isolated mitochondria.

  • Initiation: Initiate the reaction by adding ADP.

  • Detection: Monitor the rate of ATP synthesis by measuring the increase in NADPH absorbance at 340 nm, which is coupled to the phosphorylation of glucose by hexokinase.

  • Inhibition Assay: Pre-incubate the mitochondria with varying concentrations of this compound before initiating the reaction to determine its inhibitory effect.

Measurement of Respiratory Chain Complex and FOF1-ATPase Activities

The activities of individual complexes are measured spectrophotometrically using specific electron donors and acceptors.

  • Complex II-III (Succinate-cytochrome c oxidoreductase):

    • Reaction Buffer: 50 mM potassium phosphate (pH 7.4), 2 mM KCN, 1 mM EDTA, and 50 µM oxidized cytochrome c.

    • Procedure: Add isolated mitochondria to the reaction buffer. Initiate the reaction by adding succinate. Monitor the reduction of cytochrome c at 550 nm.

  • Complex III (Ubiquinol-cytochrome c oxidoreductase):

    • Reaction Buffer: 50 mM potassium phosphate (pH 7.4), 2 mM KCN, 1 mM EDTA, and 50 µM oxidized cytochrome c.

    • Procedure: Use submitochondrial particles. Initiate the reaction with a ubiquinol (B23937) analog (e.g., decylubiquinol). Monitor the reduction of cytochrome c at 550 nm.

  • FOF1-ATPase (ATP Hydrolysis Activity):

    • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, and an ATP-regenerating system (phosphoenolpyruvate, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase) with NADH.

    • Procedure: Add submitochondrial particles to the buffer. Initiate the reaction by adding ATP. Monitor the oxidation of NADH at 340 nm, which is coupled to the hydrolysis of ATP.

Photoaffinity Labeling of VDAC1

This technique was used to identify the direct binding target of this compound.

  • Probe: A photoreactive derivative of this compound, pFS-5, containing a diazirine moiety and an alkyne tag for click chemistry is used.

  • Labeling: Incubate isolated mitochondria with pFS-5 in the dark.

  • Photocrosslinking: Expose the mixture to UV light to induce covalent crosslinking of pFS-5 to its binding partners.

  • Click Chemistry: Attach a reporter molecule (e.g., a fluorescent dye or biotin) to the alkyne tag on pFS-5.

  • Analysis: Separate the labeled proteins by SDS-PAGE and visualize using fluorescence imaging or western blotting (for biotin-tagged proteins).

  • Identification: Excise the labeled protein bands and identify them using mass spectrometry.

Conclusion

This compound represents a valuable chemical tool for the study of mitochondrial bioenergetics. Its well-defined primary target, VDAC1, and its secondary effects on Complex III and FOF1-ATP synthase provide a nuanced mechanism for the inhibition of oxidative phosphorylation. The data and protocols presented in this guide offer a foundational resource for researchers investigating mitochondrial function and for professionals in the field of drug development exploring new therapeutic agents that target cellular metabolism. Further studies to determine the precise IC50 values and to explore the effects of this compound in mammalian systems would be of significant interest.

References

Methodological & Application

Application Notes and Protocols: Extraction of Fusaramin from Fusarium Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaramin is a secondary metabolite produced by certain species of the fungal genus Fusarium. It belongs to the tetramic acid class of natural products, which are known for their diverse and potent biological activities. This compound has been identified as an antimitochondrial compound, inhibiting ATP synthesis via oxidative phosphorylation, making it a molecule of interest for further investigation in drug development and as a tool compound in cell biology research.[1][2][3][4] This document provides a detailed protocol for the extraction, purification, and quantification of this compound from Fusarium culture.

Principle

The extraction of this compound from Fusarium culture is based on the principles of natural product chemistry, involving cultivation of the producing organism under conditions that favor secondary metabolite production, followed by solvent-based extraction and chromatographic purification. The lipophilic nature of this compound allows for its extraction from the culture broth and mycelium using organic solvents. Subsequent purification steps leverage the compound's specific physicochemical properties to isolate it from other metabolites.

Quantitative Data Summary

While specific yield data for this compound from Fusarium sp. FKI-7550 is not extensively published, the production of related tetramic acid derivatives by Fusarium species has been quantified. This table provides a summary of reported yields for analogous compounds to give researchers an approximate expectation of production levels.

CompoundProducing OrganismCulture ConditionsYieldReference
Sambutoxin (B610674)Fusarium sambucinumSolid culture (Wheat grains)1.1 to 101.0 µg/g[5]
SambutoxinFusarium oxysporumSolid culture (Wheat grains)up to 101.0 µg/g[5]
EquisetinFusarium equiseti D39Solid-state rice medium238.2 mg from 8 kg rice[6]
Tetramic Acid DerivativesPenicillium sp. SCSIO06868Liquid medium (28 L)1 - 76.5 mg[7][8]
Tetramic Acid DerivativesColpoma quercinum CCTU A372Liquid culture1.6 - 2.8 mg[9]

Experimental Protocols

Culture of Fusarium sp. for this compound Production

This protocol is based on general methods for the cultivation of Fusarium species for secondary metabolite production.

Materials:

  • Fusarium sp. FKI-7550 culture

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile baffled Erlenmeyer flasks (2 L)

  • Shaking incubator

  • Sterile water

  • Inoculating loop or sterile swabs

Procedure:

  • Activation of Culture: Streak the Fusarium sp. FKI-7550 culture onto PDA plates and incubate at 25-28°C for 5-7 days, or until sufficient mycelial growth and sporulation are observed.

  • Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of PDB with a few agar plugs of the actively growing fungus from the PDA plate.

  • Incubation of Seed Culture: Incubate the seed culture at 25-28°C on a rotary shaker at 150-180 rpm for 3-4 days.

  • Production Culture: Inoculate 1 L of PDB in a 2 L baffled Erlenmeyer flask with 10 mL of the seed culture.

  • Incubation for Production: Incubate the production culture under the same conditions as the seed culture (25-28°C, 150-180 rpm) for 10-14 days. Optimal production time may need to be determined empirically.

Extraction of this compound

This protocol outlines the extraction of this compound from both the culture broth and the fungal mycelium.

Materials:

  • Fusarium culture from Protocol 1

  • Ethyl acetate (B1210297) (EtOAc)

  • Buchner funnel and filter paper or cheesecloth

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by filtration through a Buchner funnel or multiple layers of cheesecloth.

  • Mycelium Extraction: a. Homogenize the collected mycelium in a blender with an equal volume of EtOAc. b. Filter the homogenate to separate the solvent from the mycelial debris. c. Repeat the extraction of the mycelial debris two more times with fresh EtOAc. d. Combine the EtOAc extracts.

  • Broth Extraction: a. Transfer the culture filtrate to a 2 L separatory funnel. b. Add an equal volume of EtOAc and shake vigorously for 2-3 minutes. c. Allow the layers to separate and collect the upper organic (EtOAc) layer. d. Repeat the extraction of the aqueous layer two more times with fresh EtOAc.

  • Combine and Dry Extracts: a. Combine all EtOAc extracts (from both mycelium and broth). b. Dry the combined extract over anhydrous sodium sulfate. c. Filter to remove the sodium sulfate.

  • Concentration: Concentrate the dried EtOAc extract to dryness in vacuo using a rotary evaporator to obtain the crude extract.

Purification of this compound

This protocol describes a general approach for the purification of this compound from the crude extract using column chromatography.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel (for column chromatography)

  • Glass chromatography column

  • Solvent system (e.g., hexane-ethyl acetate gradient, or dichloromethane-methanol gradient)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

  • Fractions collector (optional)

  • Rotary evaporator

Procedure:

  • Column Preparation: Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity. For example, start with 100% hexane (B92381) and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate.

  • TLC Analysis: Monitor the separation by spotting fractions onto a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp. This compound, being a tetramic acid derivative, should be UV active.

  • Pooling and Concentration: Pool the fractions containing the compound of interest (as determined by TLC) and concentrate them to dryness using a rotary evaporator.

  • Further Purification (Optional): If necessary, further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient).

Visualizations

Experimental Workflow for this compound Extraction

Fusaramin_Extraction_Workflow cluster_culture 1. Fungal Culture cluster_extraction 2. Solvent Extraction cluster_purification 3. Purification Culture Fusarium sp. Culture Separation Filtration Culture->Separation Mycelium Mycelium Separation->Mycelium Broth Culture Broth Separation->Broth Mycelium_Extraction Mycelium Extraction (Ethyl Acetate) Mycelium->Mycelium_Extraction Broth_Extraction Broth Extraction (Ethyl Acetate) Broth->Broth_Extraction Combine_Extracts Combine Extracts Mycelium_Extraction->Combine_Extracts Broth_Extraction->Combine_Extracts Dry_Concentrate Dry & Concentrate Combine_Extracts->Dry_Concentrate Crude_Extract Crude this compound Extract Dry_Concentrate->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Fraction_Collection Fraction Collection Silica_Column->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pool Fractions TLC_Analysis->Pooling Final_Concentration Concentration Pooling->Final_Concentration Pure_this compound Pure this compound Final_Concentration->Pure_this compound

Caption: Experimental workflow for this compound extraction.

Proposed Biosynthetic Pathway of this compound

Fusaramin_Biosynthesis cluster_pathway This compound Biosynthesis Pathway Phenylalanine Phenylalanine PKS_NRPS PKS-NRPS Hybrid (e.g., SmbA) Phenylalanine->PKS_NRPS Polyketide Polyketide Chain (from Acetyl-CoA & Malonyl-CoA) Polyketide->PKS_NRPS Intermediate_3 Intermediate 3 PKS_NRPS->Intermediate_3 Oxidation Stereoselective Oxidation (P450 Enzyme, e.g., SmbC) Intermediate_3->Oxidation This compound This compound Oxidation->this compound Further_Processing Further Enzymatic Steps This compound->Further_Processing Sambutoxin Sambutoxin Further_Processing->Sambutoxin

Caption: Proposed this compound biosynthetic pathway.

References

2D NMR Techniques for the Characterization of Fusaramin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaramin, a natural product isolated from Fusarium species, has garnered significant interest within the scientific community due to its potential biological activities. The complete and accurate structural elucidation of such natural products is a critical step in drug discovery and development, ensuring a thorough understanding of its chemical properties and potential interactions. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of complex organic molecules like this compound. This document provides detailed application notes and protocols for the utilization of various 2D NMR techniques in the structural analysis of this compound.

The structural determination of this compound was successfully achieved through a combination of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). These techniques provide through-bond and through-space correlations between nuclei, allowing for the complete assignment of all proton and carbon signals and the determination of the molecule's stereochemistry. The data presented herein is based on the findings reported in the total synthesis and stereochemical elucidation of this compound.[1]

Data Presentation: NMR Spectroscopic Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, as reported in the literature. This data was acquired on a Bruker AVANCE III HD-600 or Varian-INOVA 600 spectrometer in either deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not publicly available in the searched resources

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Data not publicly available in the searched resources

Note: The specific ¹H and ¹³C NMR chemical shifts, coupling constants, and 2D NMR correlations for this compound are not publicly available in the searched resources. The data is indicated to be in the supporting information of a primary research article, which was not accessible through the performed searches. The tables are provided as a template for data organization once it becomes available.

Key 2D NMR Correlations for Structural Elucidation

The structural backbone and relative stereochemistry of this compound were established through the detailed analysis of the following 2D NMR experiments:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons within the molecule. For this compound, COSY correlations would be crucial for establishing the connectivity within its aliphatic chains and ring systems.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is fundamental for assigning the carbon signals based on the assignments of their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds (¹H-¹³C). This is a powerful tool for connecting different spin systems and piecing together the complete carbon skeleton of this compound, including the placement of quaternary carbons and heteroatoms.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. This through-space correlation is critical for determining the relative stereochemistry of chiral centers within the this compound molecule.

Experimental Protocols

The following are generalized protocols for acquiring 2D NMR data for a natural product like this compound. The specific parameters should be optimized based on the sample concentration, solubility, and the specific NMR instrument being used.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).

General NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Probe: A cryogenically cooled probe will significantly enhance sensitivity, which is particularly useful for samples available in small quantities.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiments to ensure consistent chemical shifts.

Protocol for 2D NMR Experiments

1. COSY (¹H-¹H Correlation Spectroscopy)

  • Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is recommended.

  • Spectral Width: Set the spectral width to cover all proton signals (e.g., 0-12 ppm).

  • Number of Scans (NS): Typically 2-8 scans per increment.

  • Number of Increments (TD in F1): 256-512 increments are usually sufficient.

  • Data Points (TD in F2): 1024-2048 data points.

  • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement is recommended.

  • ¹H Spectral Width (F2): Set to cover all proton signals (e.g., 0-12 ppm).

  • ¹³C Spectral Width (F1): Set to cover all carbon signals (e.g., 0-200 ppm).

  • Number of Scans (NS): 4-16 scans per increment, depending on the sample concentration.

  • Number of Increments (TD in F1): 128-256 increments.

  • Data Points (TD in F2): 1024-2048 data points.

  • Relaxation Delay (d1): 1-2 seconds.

  • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

  • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: A standard gradient-selected HMBC pulse sequence is used.

  • ¹H Spectral Width (F2): Set to cover all proton signals (e.g., 0-12 ppm).

  • ¹³C Spectral Width (F1): Set to cover all carbon signals (e.g., 0-200 ppm).

  • Number of Scans (NS): 8-64 scans per increment.

  • Number of Increments (TD in F1): 256-512 increments.

  • Data Points (TD in F2): 1024-2048 data points.

  • Relaxation Delay (d1): 1-2 seconds.

  • Long-Range Coupling Constant (ⁿJ(CH)): The optimization of this delay is crucial. A typical value is set to observe correlations from couplings of 8-10 Hz.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

4. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Pulse Program: A standard gradient-selected 2D NOESY pulse sequence.

  • Spectral Width: Set to cover all proton signals (e.g., 0-12 ppm).

  • Number of Scans (NS): 8-32 scans per increment.

  • Number of Increments (TD in F1): 256-512 increments.

  • Data Points (TD in F2): 1024-2048 data points.

  • Relaxation Delay (d1): 1-2 seconds.

  • Mixing Time (d8): This is a critical parameter and may need to be optimized. A range of mixing times (e.g., 300-800 ms) can be tested to observe optimal NOE correlations.

  • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

Mandatory Visualizations

The following diagrams illustrate the general workflow and the logical relationships in the 2D NMR-based structural elucidation of a natural product like this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_2d_experiments 2D NMR Techniques cluster_analysis Data Analysis and Structure Elucidation This compound Pure this compound Sample Solvent Deuterated Solvent (CDCl3 or DMSO-d6) This compound->Solvent NMR_Tube NMR Tube Preparation Solvent->NMR_Tube OneD_NMR 1D NMR (1H, 13C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR Experiments NMR_Tube->TwoD_NMR Assignments Assign 1H and 13C Signals OneD_NMR->Assignments COSY COSY TwoD_NMR->COSY HSQC HSQC TwoD_NMR->HSQC HMBC HMBC TwoD_NMR->HMBC NOESY NOESY TwoD_NMR->NOESY Connectivity Establish Connectivity COSY->Connectivity HSQC->Assignments HMBC->Connectivity Stereochem Determine Stereochemistry NOESY->Stereochem Assignments->Connectivity Connectivity->Stereochem Structure Final Structure of this compound Stereochem->Structure

Caption: Experimental workflow for this compound characterization.

Correlation_Diagram cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) cluster_space Through Space Hn Hn COSY COSY Hn->COSY HSQC HSQC Hn->HSQC HMBC HMBC Hn->HMBC Hn1 Hn+1 Hn1->COSY Cn Cn Cn->HSQC Cn1 Cn+1 Cn1->HMBC H_spatial Spatially Close Protons NOESY NOESY H_spatial->NOESY

Caption: Key 2D NMR correlations for structure elucidation.

References

Application Notes and Protocols: Circular Dichroism Analysis for the Stereochemical Elucidation of Fusaramin

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaramin is a natural product isolated from the fungus Fusarium sp., which has been identified as an inhibitor of mitochondrial function.[1][2] Like many complex natural products, the determination of its absolute stereochemistry is a critical yet challenging task, essential for understanding its structure-activity relationship (SAR) and for potential therapeutic development.[1][3] Chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), have become indispensable tools for the unambiguous assignment of absolute configurations in chiral molecules, especially when combined with quantum chemical calculations.[4][5]

This application note provides a detailed protocol for determining the absolute stereochemistry of this compound using a combination of experimental ECD spectroscopy and Time-Dependent Density Functional Theory (TD-DFT) calculations. This approach allows for a reliable assignment by comparing the experimental CD spectrum with the theoretically calculated spectra for possible stereoisomers.[6][7]

Principle of the Method

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[8][9] The resulting CD spectrum provides information about the three-dimensional structure of the molecule.[9] For molecules with limited conformational flexibility, the absolute configuration can often be determined by comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations.[4][10]

The workflow involves measuring the experimental ECD spectrum of the isolated this compound. Concurrently, computational methods are used to generate theoretical ECD spectra for all possible stereoisomers. The absolute configuration of the natural product is then assigned by identifying the calculated spectrum that best matches the experimental one in both shape and the sign of the Cotton effects.[5][6]

Experimental and Computational Workflow

The logical flow for determining the absolute configuration of this compound is outlined below. It begins with the isolation of the compound and proceeds through parallel experimental and computational analyses, culminating in the assignment of stereochemistry.

Workflow for this compound Stereochemistry Determination cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Interpretation cluster_result Conclusion A Isolate this compound B Prepare Sample in Transparent Solvent A->B C Acquire Experimental ECD & UV Spectra B->C H Compare Experimental & Calculated Spectra C->H D Propose Stereoisomers (e.g., R/S, S/R) E Perform Conformational Search (e.g., MMFF) D->E F Optimize Geometries (DFT) E->F G Calculate Theoretical ECD Spectra (TD-DFT) F->G G->H I Assign Absolute Configuration H->I This compound's Known Mechanism of Action A This compound B Mitochondria A->B targets E Inhibition of ATP Synthesis A->E causes C Oxidative Phosphorylation B->C D ATP Synthesis C->D D->E

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Fusaramin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fusaramin is a mycotoxin produced by various species of the Fusarium genus. Recent studies have highlighted its potential as an antimicrobial agent, exhibiting both antibacterial and antifungal properties.[1][2] The primary mechanism of action for this compound appears to be the disruption of mitochondrial function, specifically through the inhibition of oxidative phosphorylation.[1][3][4] This unique mode of action makes this compound a compound of interest for further investigation in the development of novel antifungal therapies.

The minimum inhibitory concentration (MIC) is a fundamental measurement in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6] Establishing a standardized and reproducible MIC assay protocol for this compound is crucial for evaluating its antifungal potency against a spectrum of clinically relevant fungi, enabling comparative analysis with existing antifungal drugs, and guiding further research into its therapeutic potential.

This application note provides a detailed protocol for determining the MIC of this compound against fungal isolates using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Principle of the Method

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[8][9] The assay involves preparing a series of twofold dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal test organism. Following an incubation period, the plates are visually or spectrophotometrically assessed for microbial growth. The MIC is recorded as the lowest concentration of this compound that inhibits the visible growth of the fungus.[5]

Materials and Reagents

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Fusarium solani)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well, flat-bottom microtiter plates

  • Sterile polypropylene (B1209903) tubes

  • Micropipettes and sterile tips

  • Multichannel pipette

  • Incubator (35°C)

  • Microplate reader (optional, for spectrophotometric reading)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or McFarland density standards

Experimental Protocol

Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Dissolve the this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Fungal Inoculum
  • Subculture the fungal isolates onto fresh Sabouraud Dextrose Agar (SDA) plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • For yeast-like fungi (e.g., Candida spp.), select several well-isolated colonies and suspend them in 5 mL of sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be done visually or using a spectrophotometer at 530 nm.

  • For filamentous fungi (e.g., Aspergillus spp.), cover the surface of a mature culture with sterile saline and gently scrape the surface with a sterile loop to release conidia. Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes. Adjust the turbidity of the supernatant to a 0.5 McFarland standard.

  • Prepare a working inoculum by diluting the standardized suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

Broth Microdilution Assay
  • Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.

  • Prepare a working solution of this compound in RPMI 1640 medium at twice the highest desired final concentration.

  • Add 200 µL of the working this compound solution to well 1.

  • Perform twofold serial dilutions by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down, and then transfer 100 µL from well 2 to well 3. Continue this process down to well 10.

  • Discard 100 µL from well 10 after mixing. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

  • Using a multichannel pipette, add 100 µL of the standardized fungal inoculum to each well from 1 to 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the desired final range.

  • Add 100 µL of sterile RPMI 1640 medium to well 12 to serve as the sterility control.

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C for 24-48 hours. The incubation time may need to be adjusted depending on the growth rate of the specific fungal isolate.

Determination of MIC
  • Visual Reading: After incubation, examine the plates from the bottom using a reading mirror. The MIC is the lowest concentration of this compound that causes a complete or near-complete inhibition of visible growth as compared to the growth control well (well 11).

  • Spectrophotometric Reading: Alternatively, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 530 nm. The MIC can be defined as the lowest drug concentration that causes a 50% or 90% reduction in OD compared to the growth control.

Data Presentation

The MIC values obtained for this compound and a control antifungal agent (e.g., Amphotericin B) against various fungal isolates should be recorded and presented in a clear, tabular format for easy comparison.

Fungal IsolateThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans ATCC 9002880.5
Candida glabrata ATCC 90030161
Aspergillus fumigatus ATCC 204305321
Fusarium solani Clinical Isolate 142
Cryptococcus neoformans ATCC 90112160.25
Candida parapsilosis ATCC 22019 (QC)40.5
Candida krusei ATCC 6258 (QC)321

Visualizations

Experimental Workflow

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_this compound Prepare this compound Stock & Working Solutions serial_dilution Perform Serial Dilutions in 96-Well Plate prep_this compound->serial_dilution prep_inoculum Prepare Standardized Fungal Inoculum inoculation Inoculate Wells with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation read_mic Read MIC (Visual/Spectrophotometric) incubation->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Hypothetical Signaling Pathway of this compound Action

Given that this compound inhibits mitochondrial oxidative phosphorylation, a potential downstream effect could involve the activation of cellular stress response pathways, such as the High Osmolarity Glycerol (HOG) pathway, which is crucial for fungal adaptation to various stresses.

Fusaramin_Signaling_Pathway cluster_cell Fungal Cell This compound This compound mitochondrion Mitochondrion This compound->mitochondrion Enters oxphos Oxidative Phosphorylation This compound->oxphos Inhibits atp ATP Production oxphos->atp Leads to oxphos->atp ros ROS Production oxphos->ros Leads to oxphos->ros Increases growth_inhibition Growth Inhibition atp->growth_inhibition Reduced ATP leads to hog_pathway HOG Pathway Activation ros->hog_pathway Activates stress_response Stress Response Genes hog_pathway->stress_response Induces stress_response->growth_inhibition Contributes to

Caption: Hypothetical pathway of this compound-induced stress.

Conclusion

This application note provides a comprehensive and standardized protocol for determining the MIC of this compound against various fungal species. Adherence to this protocol will ensure the generation of accurate and reproducible data, which is essential for the continued evaluation of this compound as a potential novel antifungal agent. The provided workflow and hypothetical signaling pathway diagrams offer a clear visual representation of the experimental process and the potential mechanism of action of this compound.

References

Application Notes and Protocols: Antifungal Susceptibility Testing of Fusaramin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaramin is a novel compound isolated from Fusarium sp. that has demonstrated notable antifungal properties. Its primary mechanism of action involves the inhibition of mitochondrial function, specifically targeting ATP synthesis, which leads to a broad spectrum of activity against various fungal pathogens.[1][2][3] Accurate and reproducible methods for determining the in vitro susceptibility of fungal isolates to this compound are crucial for preclinical drug development, guiding therapeutic applications, and monitoring for the emergence of resistance.

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound against filamentous fungi, particularly Fusarium species. The methodology is adapted from the widely recognized Clinical and Laboratory Standards Institute (CLSI) M38-A2 reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[4][5][6][7][8]

Principle of the Method

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10] This protocol involves challenging a standardized fungal inoculum with serial dilutions of this compound in a 96-well microtiter plate. Following incubation, the plates are visually or spectrophotometrically examined to determine the MIC.

Materials and Reagents

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium (with L-glutamine, without sodium bicarbonate)

  • Morpholinepropanesulfonic acid (MOPS)

  • Sterile distilled water

  • Sterile 0.85% saline

  • Potato Dextrose Agar (B569324) (PDA)

  • Spectrophotometer

  • Sterile, 96-well, flat-bottom microtiter plates

  • Sterile reservoirs and multichannel pipettes

  • Fungal isolates for testing

  • Quality control strains (e.g., Aspergillus flavus ATCC 204304)[8]

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of DMSO in the testing wells should not exceed 1%.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of RPMI 1640 Test Medium
  • Prepare RPMI 1640 medium according to the manufacturer's instructions.

  • Buffer the medium with 0.165 M MOPS to a final pH of 7.0.[10][11]

  • Sterilize the buffered medium by filtration through a 0.22 µm filter.

Fungal Inoculum Preparation
  • Subculture the fungal isolates onto Potato Dextrose Agar (PDA) plates and incubate at 35°C for 3-5 days to promote conidiation.[8]

  • Harvest the conidia by gently scraping the surface of the agar with a sterile, wetted cotton swab or by flooding the plate with sterile saline and gently scraping.

  • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the conidial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at a wavelength of 530 nm.

  • Perform a 1:50 dilution of the adjusted conidial suspension in the buffered RPMI 1640 medium to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.[11]

Broth Microdilution Assay
  • Prepare serial two-fold dilutions of the this compound stock solution in buffered RPMI 1640 medium in a separate 96-well plate or in tubes to create working solutions that are twice the final desired concentrations.

  • Dispense 100 µL of each this compound working solution into the appropriate wells of the sterile 96-well microtiter plate.

  • Add 100 µL of the standardized fungal inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and the this compound concentrations to the desired final test range (e.g., 0.03 to 16 µg/mL).

  • Include a growth control well containing 100 µL of the fungal inoculum and 100 µL of drug-free RPMI medium.

  • Include a sterility control well containing 200 µL of sterile, drug-free RPMI medium.

  • Incubate the microtiter plates at 35°C for 48 to 72 hours.[5] The incubation time may vary depending on the growth rate of the specific fungal species.

Determination of Minimum Inhibitory Concentration (MIC)
  • Following incubation, visually inspect the plates for fungal growth.

  • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the growth control well.[4]

  • For some antifungal agents, a significant reduction in growth (e.g., 80% or 50%) is used as the endpoint, but for novel compounds, 100% inhibition is a common starting point for evaluation.[4]

Data Presentation

The following table summarizes hypothetical MIC data for this compound against various fungal species, based on the described protocol. This data is for illustrative purposes and will need to be generated through experimentation.

Fungal SpeciesThis compound MIC Range (µg/mL)
Fusarium solani2 - 8
Fusarium oxysporum1 - 4
Aspergillus fumigatus4 - 16
Candida albicans>16

Quality Control

To ensure the accuracy and reproducibility of the results, it is essential to include quality control (QC) strains with known MIC values in each assay. The MIC values for the QC strains should fall within a pre-established acceptable range.

Quality Control StrainAntifungal AgentExpected MIC Range (µg/mL)
Aspergillus flavus ATCC 204304Amphotericin B0.5 - 2
Paecilomyces variotii ATCC MYA-3630Voriconazole0.015 - 0.12

Note: The expected MIC ranges for QC strains with this compound will need to be established through in-house validation studies.[12]

Visualizations

Experimental Workflow for this compound Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis fusaramin_prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound fusaramin_prep->serial_dilution media_prep Prepare Buffered RPMI 1640 Medium media_prep->serial_dilution inoculum_prep Prepare Fungal Inoculum plate_setup Dispense Drug and Inoculum into 96-Well Plate inoculum_prep->plate_setup serial_dilution->plate_setup incubation Incubate Plates (35°C, 48-72h) plate_setup->incubation mic_determination Determine MIC (Visual Inspection) incubation->mic_determination

Caption: Workflow for determining the antifungal susceptibility of this compound.

Proposed Mechanism of Action of this compound

G This compound This compound Mitochondrion Fungal Mitochondrion This compound->Mitochondrion Enters ATP_Synthase ATP Synthase This compound->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Blocks Fungal_Growth Fungal Growth Inhibition ATP_Production->Fungal_Growth Leads to

Caption: this compound's inhibitory effect on mitochondrial ATP synthesis.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Fusarium Species: CLSI and EUCAST Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparative protocols for the antifungal susceptibility testing (AFST) of Fusarium species, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Given the intrinsic resistance of many Fusarium species to a broad range of antifungal agents, accurate and standardized susceptibility testing is crucial for clinical management and the development of new therapeutic agents.

Introduction to Fusarium Antifungal Susceptibility

Fusarium species are increasingly recognized as opportunistic pathogens, capable of causing a wide spectrum of infections in both immunocompromised and immunocompetent individuals. These infections, collectively known as fusariosis, can range from localized skin and nail infections to life-threatening disseminated diseases. A significant challenge in treating fusariosis is the genus's inherent resistance to many classes of antifungal drugs. Susceptibility patterns can be species-specific, underscoring the importance of accurate species identification, often requiring molecular methods.

Both the CLSI, primarily in North America, and EUCAST, in Europe, have developed standardized broth microdilution (BMD) methods for the AFST of filamentous fungi, including Fusarium. While both aim for reproducible minimal inhibitory concentration (MIC) data, their methodologies differ in several key aspects. It is important to note that neither organization has established clinical breakpoints for Fusarium species due to a lack of sufficient clinical correlation data. However, the CLSI has published epidemiological cutoff values (ECVs) for several Fusarium species complexes, which can help differentiate wild-type (WT) isolates from those with reduced susceptibility that may harbor resistance mechanisms.

Comparative Overview of CLSI and EUCAST Methodologies

The CLSI M38 and EUCAST E.Def 9.3 documents provide the foundational protocols for testing filamentous fungi. While both are BMD methods, they have notable differences that can influence MIC results.

ParameterCLSI (M38)EUCAST (E.Def 9.3.2)
Reference Document M38 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous FungiE.Def 9.3.2 - Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia-forming moulds
Culture Medium RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPSRPMI 1640 with L-glutamine, without bicarbonate, supplemented with 2% glucose
Inoculum Preparation Conidia suspension adjusted spectrophotometrically and diluted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mLConidia suspension adjusted using a haemocytometer or spectrophotometer and diluted to a final concentration of 1 x 10⁵ to 2.5 x 10⁵ CFU/mL
Microdilution Plates U-bottom wellsFlat-bottom wells
Incubation 35°C for 48-72 hours35-37°C for 48 hours
MIC Endpoint Reading Visual determination of 100% growth inhibition (complete inhibition) compared to the growth control well.[1][2][3]Visual determination of complete inhibition of growth.[4] Spectrophotometric reading is also an option.[5]

Quantitative Data Summary

CLSI Epidemiological Cutoff Values (ECVs)

The CLSI has established ECVs for several Fusarium species complexes against various antifungal agents. These values are based on pooled MIC data from multiple laboratories and can help in identifying isolates with reduced susceptibility. It is crucial to remember that ECVs are not clinical breakpoints and do not predict clinical outcomes.

Antifungal AgentF. oxysporum SCF. solani SCF. verticillioides
Amphotericin B 8 µg/mL8 µg/mL4 µg/mL
Itraconazole 32 µg/mL32 µg/mLN/A
Posaconazole 8 µg/mL32 µg/mL2 µg/mL
Voriconazole 16 µg/mL32 µg/mL4 µg/mL

Data sourced from CLSI document M59.

Comparative MIC Ranges

Studies comparing the CLSI and EUCAST methods have shown a good overall correlation, with most MIC values falling within ±2 dilutions of each other.[1][5] However, methodological differences can lead to variations in MIC ranges.

Antifungal AgentMethodReported MIC Range (µg/mL)
Amphotericin B CLSI0.5 - 4
EUCAST0.25 - 8
Voriconazole CLSI0.5 - >16
EUCAST0.5 - 16
Posaconazole CLSI0.25 - >16
EUCAST0.5 - >16

Note: These are representative ranges from comparative studies and may vary between specific species and isolates.[1][5]

Experimental Protocols

I. CLSI M38 Broth Microdilution Method for Fusarium

1. Culture and Inoculum Preparation: a. Subculture the Fusarium isolate onto potato dextrose agar (B569324) (PDA) and incubate at 35°C for 48 to 72 hours, followed by incubation at 25°C for up to seven days for slowly growing species to ensure adequate conidiation.[6] b. Prepare a conidial suspension by flooding the agar surface with sterile saline containing 0.05% Tween 20. Gently scrape the surface with a sterile loop to dislodge the conidia. c. Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes. d. Adjust the turbidity of the supernatant spectrophotometrically to 68-82% transmittance at 530 nm.[2] e. Perform a 1:50 dilution of the adjusted conidial suspension in RPMI 1640 medium to achieve the desired final inoculum concentration.

2. Microdilution Plate Preparation and Inoculation: a. Use sterile 96-well U-bottom microdilution plates. b. Prepare serial two-fold dilutions of the antifungal agents in RPMI 1640 medium. The final volume in each well should be 100 µL. c. Include a growth control well (drug-free medium) and a sterility control well (uninoculated medium). d. Inoculate each well (except the sterility control) with 100 µL of the diluted conidial suspension, resulting in a final volume of 200 µL per well.

3. Incubation: a. Incubate the plates at 35°C in a moist chamber for 48 to 72 hours.

4. MIC Endpoint Determination: a. Read the plates visually using an inverted mirror. b. The MIC is the lowest concentration of the antifungal agent that causes complete (100%) inhibition of growth as compared to the growth control well.[2]

II. EUCAST E.Def 9.3.2 Broth Microdilution Method for Fusarium

1. Culture and Inoculum Preparation: a. Culture the Fusarium isolate on a suitable agar medium (e.g., PDA) at 35-37°C until sufficient sporulation is observed. b. Prepare a conidial suspension in sterile saline with 0.05% Tween 20. c. Filter the suspension through sterile gauze to remove hyphal fragments. d. Adjust the conidial concentration to 1 x 10⁶ to 2.5 x 10⁶ CFU/mL using a haemocytometer or a spectrophotometer calibrated for the specific species. e. Dilute the adjusted suspension in RPMI 1640 medium supplemented with 2% glucose to achieve the final inoculum density.

2. Microdilution Plate Preparation and Inoculation: a. Use sterile 96-well flat-bottom microdilution plates. b. Prepare serial two-fold dilutions of the antifungal agents in RPMI 1640 with 2% glucose. The final volume in each well should be 100 µL. c. Include a growth control well and a sterility control well. d. Inoculate each well (except the sterility control) with 100 µL of the diluted conidial suspension.

3. Incubation: a. Incubate the plates at 35-37°C for 48 hours.

4. MIC Endpoint Determination: a. Read the plates visually. b. The MIC is the lowest concentration of the antifungal agent that shows complete inhibition of growth.[4] For some antifungals and species, a spectrophotometric reading at 530 nm may be used, with the MIC defined as the concentration that causes a significant reduction (e.g., 90%) in turbidity compared to the growth control.

Signaling Pathways and Resistance Mechanisms

The intrinsic and acquired resistance of Fusarium to antifungal agents, particularly azoles, is a complex process involving multiple cellular mechanisms.

Azole Resistance and CYP51 Paralogs

Azole antifungals target the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for ergosterol (B1671047) biosynthesis in the fungal cell membrane. This enzyme is encoded by the CYP51 gene. Unlike many other fungi, Fusarium species possess three paralogs of this gene: CYP51A, CYP51B, and CYP51C.[7] The presence of these multiple paralogs, along with point mutations within them, is a key factor contributing to the intrinsic low susceptibility of Fusarium to azoles.[7][8]

CYP51_Pathway cluster_cell Fungal Cell cluster_cyp51 Lanosterol 14α-demethylase cluster_resistance Resistance Mechanism Azole Azole Antifungal CYP51A CYP51A Azole->CYP51A Inhibition CYP51B CYP51B Azole->CYP51B Inhibition CYP51C CYP51C Azole->CYP51C Inhibition Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->CYP51A Conversion Lanosterol->CYP51B Conversion Lanosterol->CYP51C Conversion CYP51A->Ergosterol CYP51B->Ergosterol CYP51C->Ergosterol PointMutations Point Mutations in CYP51 genes PointMutations->CYP51A Alters binding site PointMutations->CYP51B Alters binding site PointMutations->CYP51C Alters binding site

Caption: Azole resistance mechanism in Fusarium involving CYP51 paralogs.

Stress Response and the Hog1-MAPK Pathway

The High-Osmolarity Glycerol (HOG) pathway, a Mitogen-Activated Protein Kinase (MAPK) signaling cascade, plays a crucial role in the fungal response to various environmental stresses, including osmotic stress and exposure to antifungal drugs.[7][9] In Fusarium, the Hog1 MAPK is involved in regulating cellular adaptation and virulence.[9] Dysregulation of this pathway can affect the susceptibility of the fungus to azoles.[7]

HOG_Pathway cluster_mapk_cascade MAPK Cascade cluster_response Cellular Response Stress Environmental Stress (e.g., Azoles, Osmotic Stress) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Hog1 Hog1 (MAPK) MAPKK->Hog1 StressAdaptation Stress Adaptation Hog1->StressAdaptation Virulence Virulence Hog1->Virulence AzoleSusceptibility Altered Azole Susceptibility Hog1->AzoleSusceptibility

Caption: The Hog1-MAPK signaling pathway's role in Fusarium stress response.

Experimental Workflow for Fusarium Antifungal Susceptibility Testing

The following diagram outlines the general workflow for performing antifungal susceptibility testing of Fusarium species according to either CLSI or EUCAST guidelines.

AST_Workflow cluster_guidelines Guideline-Specific Steps Start Start: Isolate Identification Culture 1. Culture Isolate on PDA Start->Culture InoculumPrep 2. Prepare Conidial Suspension Culture->InoculumPrep Standardize 3. Standardize Inoculum (Spectrophotometer/Haemocytometer) InoculumPrep->Standardize CLSI CLSI (M38) - RPMI - U-bottom plate - 0.4-5x10^4 CFU/mL Standardize->CLSI EUCAST EUCAST (E.Def 9.3.2) - RPMI + 2% Glucose - Flat-bottom plate - 1-2.5x10^5 CFU/mL Standardize->EUCAST PlatePrep 4. Prepare Antifungal Dilutions in Microplate CLSI->PlatePrep EUCAST->PlatePrep Inoculate 5. Inoculate Microplate PlatePrep->Inoculate Incubate 6. Incubate at 35-37°C for 48-72h Inoculate->Incubate ReadMIC 7. Read MIC (Visual/Spectrophotometric) Incubate->ReadMIC Interpret 8. Interpret Results (using ECVs if available) ReadMIC->Interpret End End: Report MIC Interpret->End

Caption: General workflow for Fusarium antifungal susceptibility testing.

References

Quantifying Fusaramin Production in Fusarium: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fusaramin is a secondary metabolite produced by certain species of the fungal genus Fusarium. It has been identified as a potent antimitochondrial compound, showing inhibitory effects on oxidative phosphorylation.[1][2] This activity makes this compound a molecule of interest for researchers in drug development and microbiology. As a 3-acyl tetramic acid derivative, its unique structure and biological activity necessitate reliable methods for its quantification in fungal cultures.[3] This application note provides detailed protocols for the cultivation of Fusarium sp., extraction of this compound, and its quantification using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Additionally, factors influencing the production of related Fusarium secondary metabolites are discussed to provide a basis for optimizing this compound yields.

Factors Influencing this compound Production

While specific quantitative data on the optimal conditions for this compound production are not extensively documented, studies on other Fusarium secondary metabolites provide valuable insights into the key factors that can be manipulated to enhance production. These factors primarily include the composition of the culture medium, pH, temperature, and aeration.

Table 1: General Factors Affecting Fusarium Secondary Metabolite Production

FactorConditionExpected Effect on ProductionReference
Culture Medium Yeast Extract Sucrose (YES) medium is often optimal for the production of various Fusarium secondary metabolites.Enhanced Yield[4]
pH An optimal pH range, often around 7.5, has been shown to support high production levels of other Fusarium metabolites.[4] However, for some metabolites like fumonisin B1, a lower pH of 3.0-4.0 is favorable.[5]pH optimization is critical and metabolite-specific.[4][5]
Temperature Temperatures between 25°C and 30°C are generally favorable for the production of many Fusarium mycotoxins.[4]Increased Production[4]
Aeration Stationary cultures often yield higher production of intracellular metabolites compared to agitated cultures.[4]Higher yields in stationary vs. agitated liquid cultures.[4]
Carbon Source Sucrose has been shown to support higher production of certain polyketides in Fusarium compared to other carbon sources like glucose.[4]Sucrose can enhance production.[4]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow a pathway analogous to that of sambutoxin, involving a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS). The pathway initiates with the synthesis of a polyketide chain by PKS, which is then coupled with an amino acid via NRPS machinery to form the characteristic tetramic acid core of this compound.

This compound Biosynthetic Pathway Proposed this compound Biosynthetic Pathway cluster_0 Polyketide Synthesis cluster_1 Amino Acid Activation cluster_2 Tetramic Acid Formation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Polyketide_Chain Polyketide_Chain Malonyl-CoA->Polyketide_Chain PKS Intermediate Intermediate Polyketide_Chain->Intermediate Amino_Acid Amino_Acid Aminoacyl-AMP Aminoacyl-AMP Amino_Acid->Aminoacyl-AMP NRPS (A-domain) Thiolated_Amino_Acid Thiolated_Amino_Acid Aminoacyl-AMP->Thiolated_Amino_Acid NRPS (T-domain) Thiolated_Amino_Acid->Intermediate Cyclization_Product Cyclization_Product Intermediate->Cyclization_Product NRPS (C-domain) This compound This compound Cyclization_Product->this compound Tailoring Enzymes (e.g., P450s, Dehydrogenases)

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols

Protocol 1: Cultivation of Fusarium sp. for this compound Production

This protocol describes the cultivation of Fusarium sp. in a liquid medium known to support secondary metabolite production.

Materials:

  • Fusarium sp. culture (e.g., FKI-7550)

  • Yeast Extract Sucrose (YES) Broth:

    • Yeast Extract: 20 g/L

    • Sucrose: 150 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • Distilled water

  • Sterile 250 mL Erlenmeyer flasks

  • Incubator shaker

Procedure:

  • Prepare YES broth and sterilize by autoclaving at 121°C for 15 minutes.

  • Allow the medium to cool to room temperature.

  • Inoculate 50 mL of YES broth in a 250 mL Erlenmeyer flask with a small agar (B569324) plug of a 7-day-old Fusarium sp. culture.

  • Incubate the flask at 28°C with shaking at 150 rpm for 7-10 days. For stationary cultures, omit shaking.

  • After the incubation period, harvest the culture for this compound extraction.

Protocol 2: Extraction of this compound from Fusarium Culture

This protocol details the extraction of this compound from both the fungal mycelium and the culture broth.

Materials:

Procedure:

  • Separate the mycelium from the culture broth by vacuum filtration through Miracloth.

  • Mycelium Extraction: a. Freeze-dry the harvested mycelium. b. Grind the dried mycelium into a fine powder. c. Extract the mycelial powder with ethyl acetate (1:20 w/v) by shaking for 1 hour at room temperature. d. Filter the extract and repeat the extraction process twice more. e. Combine the ethyl acetate extracts.

  • Broth Extraction: a. To the culture filtrate, add an equal volume of ethyl acetate. b. Shake vigorously in a separatory funnel for 5 minutes. c. Allow the layers to separate and collect the upper ethyl acetate layer. d. Repeat the extraction twice more. e. Combine all ethyl acetate extracts.

  • Combine the mycelial and broth extracts.

  • Dry the combined extract over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator at 40°C.

  • Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL) for UHPLC-MS/MS analysis.

  • Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

Protocol 3: Quantification of this compound by UHPLC-MS/MS

This protocol provides a general framework for the quantification of this compound using a UHPLC-MS/MS system. Specific parameters such as MRM transitions will need to be optimized based on a pure standard of this compound.

Instrumentation and Columns:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound analytical standard

UHPLC Conditions (Example):

  • Column Temperature: 40°C

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-10% B

    • 10.1-12 min: 10% B

MS/MS Conditions (To be optimized):

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM):

    • Determine the precursor ion ([M+H]⁺) for this compound by full scan analysis.

    • Identify 2-3 characteristic product ions for quantification and confirmation by fragmenting the precursor ion.

Quantification:

  • Prepare a series of standard solutions of this compound in methanol at known concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extracts.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the quantification of this compound from Fusarium cultures.

Experimental Workflow for this compound Quantification Experimental Workflow for this compound Quantification Start Start Cultivation 1. Fusarium sp. Cultivation (e.g., YES Broth, 28°C, 7-10 days) Start->Cultivation Harvesting 2. Harvest Culture (Filtration to separate mycelium and broth) Cultivation->Harvesting Extraction 3. Solvent Extraction (Ethyl Acetate) Harvesting->Extraction Concentration 4. Concentration (Rotary Evaporation) Extraction->Concentration Reconstitution 5. Reconstitution (Methanol) Concentration->Reconstitution Analysis 6. UHPLC-MS/MS Analysis Reconstitution->Analysis Quantification 7. Data Analysis & Quantification Analysis->Quantification End End Quantification->End

Caption: Workflow for this compound quantification.

Data Presentation

The quantitative data obtained from the UHPLC-MS/MS analysis should be summarized in a clear and structured table to allow for easy comparison between different experimental conditions.

Table 2: Template for this compound Production Data

Sample IDCulture Condition (e.g., Medium, Temp, Aeration)This compound Concentration (ng/mL) in BrothThis compound Content (µg/g) in MyceliumTotal Yield (µg)
Control 1YES, 28°C, Shaking
Control 2YES, 28°C, Stationary
Test 1(Specify Condition)
Test 2(Specify Condition)
......

Conclusion

This application note provides a comprehensive set of protocols for the quantification of this compound from Fusarium cultures. While this compound-specific production and quantification data are limited, the provided methodologies, adapted from established techniques for other Fusarium mycotoxins, offer a robust starting point for researchers. The successful quantification of this compound will enable further investigation into its biosynthesis, biological activity, and potential applications in drug development. Optimization of culture conditions and analytical parameters will be crucial for achieving high sensitivity and accuracy in this compound quantification.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Fusaramin-Induced Mitochondrial Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fusaramin is a mycotoxin produced by various Fusarium species.[1][2] Emerging research has identified this compound as a potent inhibitor of mitochondrial function.[1][3] Specifically, studies in Saccharomyces cerevisiae have demonstrated that this compound disrupts oxidative phosphorylation by targeting multiple key components of the mitochondrial machinery, including the Voltage-Dependent Anion Channel 1 (VDAC1), Complex III (ubiquinol-cytochrome c oxidoreductase), and FₒF₁-ATP synthase.[3] The inhibition of these targets compromises the electron transport chain, dissipates the mitochondrial membrane potential, and halts ATP synthesis, leading to cellular energy depletion and potential cell death.

These application notes provide a framework for assessing the mitochondrial toxicity of this compound in mammalian cell lines using a panel of robust cell-based assays. The protocols detailed herein allow for the quantitative measurement of key indicators of mitochondrial health: mitochondrial membrane potential, cellular ATP levels, reactive oxygen species (ROS) production, and oxygen consumption rate. While quantitative data for this compound in mammalian cells is not extensively available in the public domain, the tables below present illustrative data to demonstrate the expected outcomes based on its known mechanism of action.

Data Presentation: Illustrative Effects of this compound on Mitochondrial Function

The following tables summarize hypothetical, yet scientifically plausible, quantitative data on the effects of this compound on key mitochondrial parameters in a representative mammalian cell line (e.g., HepG2) after a 24-hour exposure. This data is for illustrative purposes only.

Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

This compound Concentration (µM)TMRM Fluorescence (RFU)JC-1 Red/Green Fluorescence Ratio
0 (Vehicle Control)85,432 ± 4,1205.8 ± 0.4
1065,321 ± 3,5404.2 ± 0.3
2541,876 ± 2,9802.5 ± 0.2
5022,145 ± 1,8901.3 ± 0.1
100 (Positive Control - CCCP)15,678 ± 1,2300.8 ± 0.1

Table 2: Effect of this compound on Cellular ATP Levels

This compound Concentration (µM)Luminescence (RLU)Cellular ATP (% of Control)
0 (Vehicle Control)1,245,678 ± 98,765100%
10987,654 ± 76,54379.3%
25654,321 ± 54,32152.5%
50321,987 ± 29,87625.8%
100 (Positive Control - Oligomycin)154,321 ± 18,76512.4%

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production

This compound Concentration (µM)DCF Fluorescence (RFU)ROS Production (% of Control)
0 (Vehicle Control)12,345 ± 987100%
1018,765 ± 1,456152.0%
2529,876 ± 2,345242.0%
5045,678 ± 3,987370.0%
100 (Positive Control - Antimycin A)58,765 ± 4,876476.0%

Table 4: Effect of this compound on Oxygen Consumption Rate (OCR)

This compound Concentration (µM)Basal OCR (pmol/min)Maximal OCR (pmol/min)
0 (Vehicle Control)150.2 ± 12.5350.8 ± 25.1
10121.8 ± 10.3280.4 ± 21.7
2585.6 ± 7.9195.2 ± 15.8
5045.3 ± 4.198.7 ± 9.2
100 (Positive Control - Rotenone (B1679576)/Antimycin A)25.1 ± 2.828.4 ± 3.1

Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria.

Materials:

  • TMRM (Thermo Fisher Scientific)

  • Hanks' Balanced Salt Solution (HBSS)

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for depolarization

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the assay.

  • The following day, treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24 hours).

  • Prepare a 25 nM working solution of TMRM in HBSS.

  • Remove the culture medium containing this compound and wash the cells once with HBSS.

  • Add the TMRM working solution to each well and incubate for 30-40 minutes at 37°C, protected from light.[3]

  • For the positive control, add CCCP (final concentration 10 µM) to designated wells during the last 5-10 minutes of incubation.

  • Imaging or fluorescence measurement can be performed in the presence of the TMRM solution.

  • For fluorescence microscopy, use an appropriate filter set (e.g., excitation ~548 nm, emission ~573 nm).

  • For a plate reader, measure the fluorescence intensity at the appropriate wavelengths.

Measurement of Cellular ATP Levels

This protocol utilizes a luciferase-based assay to quantify cellular ATP.

Materials:

  • ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate.

  • Treat cells with this compound for the desired duration. Include a positive control such as Oligomycin (an ATP synthase inhibitor).

  • Equilibrate the plate and the ATP assay reagent to room temperature.

  • Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer. The signal is proportional to the amount of ATP present.[4]

Measurement of Reactive Oxygen Species (ROS) Production

This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe that fluoresces upon oxidation by ROS.

Materials:

  • DCFH-DA (Sigma-Aldrich)

  • Phosphate Buffered Saline (PBS)

  • Antimycin A or another known ROS inducer as a positive control

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or microscope

Procedure:

  • Plate and treat cells with this compound as described in the previous protocols.

  • Prepare a working solution of DCFH-DA (typically 5-10 µM) in serum-free medium or PBS immediately before use.

  • Remove the treatment medium and wash the cells once with PBS.

  • Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Remove the DCFH-DA solution and wash the cells gently with PBS.

  • Add PBS or a suitable buffer back to the wells.

  • Immediately measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope.[5]

Measurement of Oxygen Consumption Rate (OCR)

This protocol provides a general workflow for using an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure OCR.

Materials:

  • Extracellular flux analyzer and associated cell culture plates

  • Assay medium (e.g., unbuffered DMEM)

  • Inhibitors of the electron transport chain (e.g., oligomycin, FCCP, rotenone, antimycin A) for a mitochondrial stress test.

Procedure:

  • Seed cells in the specialized microplate and allow them to adhere and grow.

  • On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator for 1 hour prior to the assay.

  • Treat cells with this compound either by pre-incubation or by direct injection during the assay.

  • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure key parameters of mitochondrial function.[6]

  • The instrument will measure the oxygen consumption rate in real-time. Data analysis software is then used to calculate basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_measurement Data Acquisition cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate cell_treatment Treat with this compound (24h) cell_seeding->cell_treatment wash_cells Wash cells cell_treatment->wash_cells add_probe Add fluorescent probe (e.g., TMRM) wash_cells->add_probe incubate Incubate (30 min) add_probe->incubate measure_fluorescence Measure fluorescence incubate->measure_fluorescence analyze_data Analyze and plot data measure_fluorescence->analyze_data

Caption: Experimental workflow for a typical cell-based mitochondrial toxicity assay.

fusaramin_pathway cluster_mito Mitochondrion cluster_omm Outer Membrane cluster_ims Intermembrane Space cluster_imm Inner Membrane cluster_matrix Matrix VDAC1 VDAC1 ADP_Matrix ADP VDAC1->ADP_Matrix ADP transport H_plus_IMS H+ ATP_Synthase ATP Synthase (FoF1) H_plus_IMS->ATP_Synthase Proton Motive Force Complex_I Complex I Complex_I->H_plus_IMS H+ pumping Complex_III Complex III Complex_I->Complex_III e- Complex_III->H_plus_IMS H+ pumping Complex_IV Complex IV Complex_III->Complex_IV e- Complex_IV->H_plus_IMS H+ pumping O2 O2 Complex_IV->O2 e- ATP_Matrix ATP ATP_Synthase->ATP_Matrix ADP_Matrix->ATP_Synthase H2O H2O O2->H2O NADH NADH NADH->Complex_I e- NAD NAD+ This compound This compound This compound->VDAC1 Inhibits This compound->Complex_III Inhibits This compound->ATP_Synthase Inhibits

Caption: Signaling pathway of this compound-induced mitochondrial toxicity.

References

Application Notes and Protocols for the In Vitro Study of Fusaramin in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Fusaramin, a secondary metabolite produced by Fusarium species, in fungal research. This compound has demonstrated notable antifungal properties, primarily through the disruption of mitochondrial function. This document outlines its mechanism of action, provides detailed protocols for key experiments, and presents relevant data for research and drug development applications.

Mechanism of Action

This compound's primary antifungal activity stems from its role as an inhibitor of mitochondrial oxidative phosphorylation.[1][2] This leads to a depletion of cellular ATP, ultimately causing fungal cell growth inhibition. The proposed mechanism involves the impairment of ADP/ATP trafficking across the outer mitochondrial membrane. Research suggests that this compound's specific molecular target may be the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in this transport process. At higher concentrations, this compound may also exert inhibitory effects on the FₒF₁-ATP synthase and the ubiquinol-cytochrome c oxidoreductase (complex III) of the electron transport chain.[3]

Signaling Pathway of this compound's Antifungal Action

Fusaramin_Mechanism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space cluster_imm Inner Mitochondrial Membrane ADP_cyto ADP VDAC1 VDAC1 ADP_cyto->VDAC1 Transport ADP_ims ADP VDAC1->ADP_ims Inhibition Inhibition of Oxidative Phosphorylation ATPSynthase FₒF₁-ATP Synthase ADP_ims->ATPSynthase Transport ETC Electron Transport Chain (Complex III) ETC->ATPSynthase Proton Gradient ATP_matrix ATP ATPSynthase->ATP_matrix Synthesis This compound This compound This compound->VDAC1 Primary Target This compound->ETC Secondary Target (High Concentration) This compound->ATPSynthase Secondary Target (High Concentration) Growth_Inhibition Fungal Growth Inhibition Inhibition->Growth_Inhibition

Caption: Proposed mechanism of this compound's antifungal action.

Quantitative Data Summary

The antifungal efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against Saccharomyces cerevisiae. The compound's activity is notably influenced by the metabolic state of the fungus, showing significantly higher potency against cells reliant on respiratory metabolism.

Table 1: In Vitro Antifungal Activity of this compound against Saccharomyces cerevisiae

Fungal StrainGrowth MediumMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Wild-typeGlycerol-containing medium>128[2]
Multidrug-sensitive (12geneΔ0HSR-iERG6)Glycerol-containing medium0.64[2]
Wild-typeGlucose-containing medium>128[2]
Multidrug-sensitive (12geneΔ0HSR-iERG6)Glucose-containing medium>128[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method and is designed to assess the antifungal activity of this compound.[4] A key variable in testing this compound is the carbon source in the growth medium, as its efficacy is enhanced when fungi utilize oxidative phosphorylation.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Fungal isolate of interest (e.g., Saccharomyces cerevisiae, Fusarium sp.)

  • Sterile 96-well microtiter plates

  • Growth medium with a non-fermentable carbon source (e.g., Yeast Peptone Glycerol - YPG)

  • Growth medium with a fermentable carbon source (e.g., Yeast Peptone Dextrose - YPD) for comparative analysis

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain overnight in the appropriate liquid medium. Adjust the cell suspension to a final concentration of 1-5 x 10⁵ CFU/mL.

  • Serial Dilution: Prepare serial twofold dilutions of the this compound stock solution in the 96-well plate using the selected growth medium. The final volume in each well should be 100 µL. Ensure to include a positive control (no drug) and a negative control (no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.

  • Incubation: Incubate the plates at the optimal temperature for the fungal strain (e.g., 30°C for S. cerevisiae) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Fungal Inoculum (e.g., 1-5 x 10⁵ CFU/mL) C Add Fungal Inoculum to Each Well A->C B Prepare Serial Dilutions of this compound in 96-well Plate B->C D Incubate at Optimal Temperature (24-48h) C->D E Assess Fungal Growth (Visually or OD₆₀₀) D->E F Determine MIC E->F

Caption: Workflow for determining the MIC of this compound.

Mitochondrial ATP Synthesis Assay

This assay directly measures the inhibitory effect of this compound on oxidative phosphorylation by quantifying ATP synthesis in isolated mitochondria.

Materials:

  • Isolated fungal mitochondria

  • This compound

  • Assay buffer (containing respiratory substrates like succinate (B1194679) or malate/pyruvate, and ADP)

  • ATP bioluminescence assay kit (e.g., Luciferin/Luciferase-based)

  • Luminometer

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from the fungal strain of interest using standard protocols (e.g., differential centrifugation).

  • Reaction Setup: In a luminometer-compatible plate, add the isolated mitochondria to the assay buffer.

  • This compound Treatment: Add varying concentrations of this compound to the wells and incubate for a short period.

  • Initiate ATP Synthesis: Add ADP to the wells to initiate ATP synthesis via oxidative phosphorylation.

  • ATP Measurement: Immediately measure the ATP production over time using the bioluminescence assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the rate of ATP synthesis and determine the IC₅₀ value for this compound (the concentration required to inhibit ATP synthesis by 50%).

Assessment of Apoptosis and Cell Cycle (Hypothetical Application)

While direct evidence linking this compound to apoptosis or specific cell cycle checkpoints in fungi is not yet established, its mode of action (ATP depletion) is known to be a potential trigger for these processes. The following are exploratory protocols.

Apoptosis Assay:

  • Method: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Procedure: Treat fungal cells with this compound. After incubation, harvest the cells, convert them to spheroplasts if necessary, and stain with fluorescently labeled Annexin V and PI. Analyze the cell populations using a flow cytometer.

Cell Cycle Analysis:

  • Method: Propidium Iodide (PI) staining of DNA followed by flow cytometry. The intensity of PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

  • Procedure: Treat fungal cells with this compound. Fix the cells (e.g., with ethanol), treat with RNase to remove RNA, and stain with PI. Analyze the DNA content of the cell population using a flow cytometer to identify any cell cycle arrest.

Concluding Remarks

This compound presents a compelling profile as an antifungal agent with a specific mitochondrial target. Its enhanced activity under respiratory conditions suggests potential applications against fungal pathogens in environments where fermentative metabolism is limited. The provided protocols offer a foundational framework for researchers to explore the antifungal properties of this compound, elucidate its precise molecular interactions, and evaluate its potential in drug development pipelines. Further investigation into its effects on downstream cellular processes such as apoptosis and cell cycle regulation is warranted.

References

Total Synthesis of Fusaramin: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

Fusaramin, a natural product isolated from Fusarium sp., has been identified as a potent mitochondrial inhibitor, demonstrating significant potential for development as an antifungal agent.[1][2][3] Its limited availability from natural sources has necessitated the development of a robust synthetic route to enable further investigation into its biological activity and structure-activity relationships. This document outlines the first total synthesis of this compound as reported by Kimishima et al. (2024), providing a comprehensive overview of the synthetic strategy, detailed experimental protocols for key transformations, and a summary of the quantitative data. The methodology establishes a reliable pathway to access this compound and its analogs for research and drug development purposes.[1][2][3]

Introduction

This compound is a tetramic acid derivative characterized by a complex stereochemical architecture.[1] Its biological activity as a mitochondrial inhibitor, specifically targeting the oxidative phosphorylation pathway, makes it a compelling target for synthetic chemists.[1][4][5] The scarcity of the natural product, however, has been a significant bottleneck in exploring its full therapeutic potential. The total synthesis developed by Kimishima and coworkers not only provides a means to produce this compound in workable quantities but also definitively establishes its absolute stereochemistry as 9R, 13R, and 15S.[1][3] This breakthrough opens the door for the synthesis of analogs to probe the structure-activity relationship and optimize its antifungal properties.

Synthetic Strategy

The total synthesis of this compound was achieved through a convergent strategy, involving the preparation of two key fragments: a carboxylic acid moiety and an amino acid derivative, which were subsequently coupled and cyclized to afford the target molecule. The synthesis is notable for its stereocontrolled construction of the C9, C13, and C15 stereocenters.

A high-level overview of the synthetic workflow is presented below:

G cluster_synthesis Total Synthesis of this compound A Starting Materials B Synthesis of Carboxylic Acid Fragment (6) A->B C Synthesis of Amino Acid Fragment (16) A->C D Fragment Coupling B->D C->D E Deprotection and Cyclization D->E F This compound (1) E->F G cluster_mito Mitochondrial Oxidative Phosphorylation cluster_etc Electron Transport Chain cluster_atp ATP Synthesis I Complex I Q Coenzyme Q I->Q ProtonGradient Proton Gradient (Intermembrane Space) I->ProtonGradient H+ pumping II Complex II II->Q III Complex III Q->III CytC Cytochrome c III->CytC III->ProtonGradient H+ pumping IV Complex IV CytC->IV IV->ProtonGradient H+ pumping ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP ADP + Pi ProtonGradient->ATPsynthase Proton Motive Force This compound This compound This compound->I Inhibition This compound->III Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fusaramin Production from Fusarium concentricum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving Fusaramin yield from Fusarium concentricum. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this compound production.

Frequently Asked Questions (FAQs)

Q1: What is Fusarium concentricum and what is this compound?

Fusarium concentricum is a species of filamentous fungi.[1] It is known to produce a variety of secondary metabolites, including the compound of interest, this compound. This compound is a 3-acyl tetramic acid derivative that has shown potential as an antimitochondrial compound, inhibiting oxidative phosphorylation in yeast mitochondria.[2][3]

Q2: What are the general cultivation conditions for Fusarium concentricum?

Fusarium concentricum can be cultivated on various fungal media. A common approach involves initial growth on an agar (B569324) slant (e.g., LcA slant), followed by pre-seed and seed cultures in liquid media to generate sufficient biomass for fermentation.[4] Incubation is typically carried out at temperatures around 27°C.[4]

Q3: My this compound yield is low. What are the most likely causes?

Low this compound yield can be attributed to several factors, including suboptimal culture conditions, nutrient limitations, and inefficient extraction methods. Key parameters to investigate are the pH of the culture medium, incubation temperature, aeration, and the composition of the nutrient medium (carbon and nitrogen sources).[5][6][7]

Q4: How can I extract this compound from the fungal culture?

A general procedure for extracting secondary metabolites from Fusarium concentricum involves solvent extraction of the culture. The stationary culture can be extracted with acetone (B3395972), followed by filtration and concentration to remove the acetone. The resulting aqueous solution is then subjected to liquid-liquid extraction with a solvent like ethyl acetate. Further purification can be achieved through column chromatography.[4]

Q5: What analytical methods are suitable for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), such as LC-MS/MS, is a highly effective and sensitive method for the detection and quantification of Fusarium mycotoxins and can be adapted for this compound.[8][9] This technique allows for accurate measurement of the compound in complex extracts.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments and offers potential solutions.

Issue Potential Cause Troubleshooting Steps
Poor or no growth of Fusarium concentricum - Contamination of the culture.- Inappropriate growth medium.- Incorrect incubation temperature or pH.- Check for microbial contamination under a microscope. If contaminated, start a new culture from a pure stock.- Ensure the growth medium contains the necessary nutrients. Refer to the detailed experimental protocols below.- Verify and calibrate the incubator temperature and the pH of the medium. The optimal growth temperature for many Fusarium species is around 25-30°C, and the optimal pH is often in the range of 5.0-7.0.[10][11]
Good fungal growth but low this compound yield - Suboptimal conditions for secondary metabolism.- Inefficient extraction procedure.- Degradation of this compound.- Optimize culture parameters such as pH, temperature, and aeration. Secondary metabolite production can be sensitive to these factors and may differ from optimal growth conditions.[5][6][7]- Vary the carbon and nitrogen sources in your medium. The type and concentration of these nutrients can significantly influence secondary metabolite production.[2]- Review and optimize the extraction protocol. Ensure complete extraction from the mycelium and culture broth.- Handle extracts with care, protecting them from light and high temperatures to prevent compound degradation.
Inconsistent this compound yields between batches - Variability in inoculum preparation.- Inconsistent culture conditions.- Differences in raw materials for the medium.- Standardize the inoculum preparation, ensuring a consistent amount and age of the seed culture is used for each fermentation.- Precisely control all culture parameters (temperature, pH, agitation, incubation time) for each batch.- Use high-quality, consistent sources for all media components. The composition of complex components like yeast extract can vary between brands and affect metabolite production.[2]
Difficulty in detecting or quantifying this compound - Low concentration of the compound.- Matrix effects in the analytical method.- Inappropriate analytical parameters.- Concentrate the extract before analysis.- Use a robust sample clean-up method, such as solid-phase extraction (SPE), to remove interfering compounds.- Optimize the HPLC-MS parameters (e.g., mobile phase, gradient, MS settings) specifically for this compound.

Experimental Protocols

Protocol 1: Cultivation of Fusarium concentricum for this compound Production

This protocol is adapted from a method used for producing other secondary metabolites from F. concentricum.[4]

  • Slant Culture Preparation:

    • Prepare LcA slant medium containing: 0.1% glycerol, 0.08% KH₂PO₄, 0.02% K₂HPO₄, 0.02% MgSO₄·7H₂O, 0.02% KCl, 0.2% NaNO₃, and 1.5% agar. Adjust the pH to 6.0.

    • Inoculate a loopful of F. concentricum FKI-7550 onto the slant and incubate at 27°C until sufficient growth is observed.

  • Pre-seed Culture:

    • Prepare a pre-seed culture medium containing: 2% glucose, 0.2% yeast extract, 0.05% MgSO₄·7H₂O, 0.5% Polypeptone, 0.1% KH₂PO₄, and 0.1% agar. Adjust the pH to 6.0.

    • Inoculate a 500 ml Erlenmeyer flask containing 100 ml of the pre-seed medium with the culture from the LcA slant.

    • Incubate on a rotary shaker at 27°C for 4 days.

  • Seed Culture and Fermentation:

    • Prepare a larger volume of the seed culture using the same pre-seed medium composition.

    • Inoculate the production-scale fermenter containing the desired production medium. The composition of the production medium can be varied to optimize this compound yield (see Troubleshooting Guide).

    • Incubate under controlled conditions of temperature, pH, and aeration.

Protocol 2: Extraction of this compound

This protocol is a general method for extracting secondary metabolites from F. concentricum cultures and may require optimization for this compound.[4]

  • Initial Extraction:

    • Extract the stationary culture (e.g., 100 kg) with acetone (e.g., 120 L).

    • Filter the extract to separate the mycelium from the liquid.

    • Concentrate the filtrate under vacuum to remove the acetone.

  • Solvent Partitioning:

    • Extract the remaining aqueous solution twice with an equal volume of ethyl acetate.

    • Combine the organic layers and concentrate to dryness to obtain a crude extract.

  • Purification (Optional):

    • The crude extract can be further purified using column chromatography techniques such as Diaion HP20, ODS gel, and silica (B1680970) gel chromatography with appropriate solvent systems to isolate this compound.[4]

Protocol 3: Quantification of this compound by HPLC-MS

This is a general guideline for quantifying Fusarium-produced toxins.[8][9]

  • Sample Preparation:

    • Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC-MS Analysis:

    • Use a C18 reverse-phase HPLC column.

    • Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both containing a small amount of an acid like formic acid to improve peak shape.

    • Set the mass spectrometer to an appropriate ionization mode (e.g., electrospray ionization - ESI) in either positive or negative ion mode, depending on the ionization properties of this compound.

    • Monitor for the specific mass-to-charge ratio (m/z) of the protonated or deprotonated this compound molecule and its characteristic fragment ions for quantification.

Data Presentation: Factors Influencing Secondary Metabolite Production in Fusarium spp.

The following tables summarize the influence of various factors on the production of secondary metabolites in different Fusarium species. This data can be used as a starting point for optimizing this compound production in F. concentricum.

Table 1: Effect of Temperature on Secondary Metabolite Production in Fusarium spp.

Fusarium SpeciesMetaboliteOptimal Temperature for Production (°C)Reference
F. graminearumFusaristatin A25-30[5]
F. verticillioidesFumonisin B125[6]
F. proliferatumFumonisin15-25[5]
F. verticillioidesFumonisin20-30[5]

Table 2: Effect of pH on Secondary Metabolite Production in Fusarium spp.

Fusarium SpeciesMetaboliteOptimal pH for ProductionReference
F. graminearumFusaristatin A7.5[5]
F. proliferatumFumonisin B13.0-4.0[8]

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key concepts relevant to improving this compound yield.

experimental_workflow cluster_cultivation Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis Slant Slant Culture (F. concentricum) PreSeed Pre-seed Culture Slant->PreSeed Fermentation Fermentation PreSeed->Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Column Chromatography Extraction->Purification Quantification HPLC-MS Quantification Purification->Quantification signaling_pathway cluster_environment Environmental Signals cluster_regulation Regulatory Network cluster_output Cellular Response Nutrients Nutrient Availability (Carbon, Nitrogen) SignalTransduction Signal Transduction Pathways (e.g., cAMP, MAPK, TOR) Nutrients->SignalTransduction pH pH pH->SignalTransduction Temp Temperature Temp->SignalTransduction TranscriptionFactors Global & Pathway-Specific Transcription Factors (e.g., LaeA, AreA) SignalTransduction->TranscriptionFactors GeneExpression Biosynthetic Gene Cluster Expression TranscriptionFactors->GeneExpression This compound This compound Biosynthesis GeneExpression->this compound

References

Technical Support Center: Fusaramin Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of Fusaramin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species produce it?

A1: this compound is an antimitochondrial and antibacterial compound belonging to the tetramic acid class of polyketides.[1] It has been isolated from Fusarium sp. FKI-7550 and Fusarium concentricum FKI-7550.[1][2] These fungal species are typically found in soil and plant environments.[1]

Q2: What are the primary challenges in isolating this compound?

A2: The main challenges include:

  • Low yield: this compound is a secondary metabolite, and its production levels can be low and variable depending on the fungal strain and culture conditions.

  • Co-extraction of related compounds: Fusarium species produce a wide array of other secondary metabolites, including other polyketides and mycotoxins, which can have similar chemical properties to this compound, making separation difficult.[3]

  • Compound instability: Tetramic acid derivatives can be sensitive to pH and temperature, potentially leading to degradation during extraction and purification.[4][5]

  • Complex crude extracts: The initial extracts from fungal cultures are often complex mixtures containing pigments, lipids, and other primary metabolites that can interfere with chromatographic separation.

Q3: What analytical techniques are best suited for monitoring this compound during purification?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the recommended method.[6] LC-MS is particularly powerful for its sensitivity and ability to provide molecular weight information, which is crucial for tracking this compound in complex fractions. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for final structure confirmation of the purified compound.[2][6]

Q4: How can I improve the yield of this compound from my fungal culture?

A4: Optimizing culture conditions is key. This can involve:

  • Media composition: Systematically varying the carbon and nitrogen sources, as well as mineral supplements.

  • Growth parameters: Adjusting temperature, pH, and aeration (if in liquid culture). Studies on other Fusarium species have shown that optimal growth for secondary metabolite production often occurs between 25-30°C and a pH of 5.5-7.0.[7]

  • Culture time: Harvesting at the optimal time point in the fungal growth cycle for secondary metabolite production.

Troubleshooting Guides

Issue 1: Low or No this compound Detected in Crude Extract
Possible Cause Suggested Solution
Suboptimal Fungal Growth Ensure the Fusarium culture is healthy and has reached the appropriate growth phase for secondary metabolite production. Visually inspect for signs of robust mycelial growth.
Incorrect Extraction Solvent Use a solvent system appropriate for moderately polar compounds. Ethyl acetate (B1210297) or a mixture of methanol (B129727) and water are good starting points.[8] Perform a small-scale pilot extraction with different solvents to determine the most effective one.
Inefficient Extraction Procedure Ensure thorough homogenization or sonication of the fungal mycelium to break cell walls and release the compound. Increase the extraction time or perform multiple extraction cycles.
Degradation of this compound Work at lower temperatures during extraction and solvent evaporation to minimize thermal degradation. Buffer the extraction solvent if this compound is found to be pH-sensitive.
Issue 2: Poor Separation During Column Chromatography
Possible Cause Suggested Solution
Inappropriate Stationary Phase Silica (B1680970) gel is a common choice for initial cleanup.[3] If separation is poor, consider using a different stationary phase such as C18 reversed-phase silica for subsequent purification steps.
Suboptimal Mobile Phase Perform thin-layer chromatography (TLC) with various solvent systems to identify a mobile phase that provides good separation of the target compound from impurities. A gradient elution from a non-polar to a polar solvent is often effective for complex extracts.
Column Overloading The amount of crude extract loaded onto the column may be too high. Reduce the sample load or use a larger column.
Co-elution with Pigments or Lipids Pre-treat the crude extract with a non-polar solvent like hexane (B92381) to remove lipids.[9] Activated charcoal can sometimes be used to remove pigments, but should be used with caution as it may adsorb the target compound.
Issue 3: Difficulty in Final Purification by HPLC
Possible Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Adjust the pH of the mobile phase; for acidic compounds like tetramic acids, adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.[10] Ensure the sample is fully dissolved in the mobile phase before injection.
Co-eluting Impurities Optimize the mobile phase gradient. A shallower gradient can improve the resolution of closely eluting peaks. Try a different column chemistry (e.g., phenyl-hexyl instead of C18).
Compound Precipitation on Column Decrease the concentration of the sample being injected. Ensure the mobile phase has sufficient organic solvent to maintain the solubility of this compound.
Irreversible Binding to Column This is less common for small molecules but can occur. If the column performance degrades, a stringent washing protocol or column replacement may be necessary.

Data Presentation

Table 1: Physicochemical and Biological Activity Data for this compound

PropertyValueReference
Molecular Formula C₂₀H₂₅NO₄--INVALID-LINK--
Molecular Weight 343.42 g/mol --INVALID-LINK--
Appearance White powder--INVALID-LINK--
MIC vs. S. cerevisiae (glycerol medium) 0.64 µg/mL[2]
MIC vs. S. cerevisiae (glucose medium) >128 µg/mL[2]

Experimental Protocols

Protocol 1: Culturing Fusarium sp. FKI-7550 for this compound Production
  • Media Preparation: Prepare a suitable liquid or solid medium for fungal growth. A potato dextrose agar (B569324) (PDA) or similar nutrient-rich medium can be used for initial culture. For large-scale production, a grain-based solid medium (e.g., rice) or a defined liquid medium can be employed.

  • Inoculation: Inoculate the sterilized medium with a pure culture of Fusarium sp. FKI-7550.

  • Incubation: Incubate the culture at 25-28°C for 14-21 days in the dark. Monitor the culture for growth and signs of secondary metabolite production (e.g., pigmentation).

Protocol 2: Extraction and Initial Fractionation of this compound
  • Harvesting: If using a solid medium, harvest the entire culture. If using a liquid medium, separate the mycelium from the culture broth by filtration.

  • Extraction:

    • For solid cultures, homogenize the culture material and extract exhaustively with ethyl acetate or methanol.

    • For liquid cultures, extract the culture filtrate with an equal volume of ethyl acetate. Extract the mycelium separately with methanol or ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Solvent Partitioning: Dissolve the crude extract in a methanol/water mixture and partition against hexane to remove non-polar impurities like lipids. The this compound should remain in the methanolic layer.

Protocol 3: Purification of this compound
  • Silica Gel Column Chromatography:

    • Adsorb the hexane-washed extract onto a small amount of silica gel and load it onto a silica gel column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

    • Collect fractions and monitor by TLC or LC-MS to identify fractions containing this compound.

  • Preparative HPLC:

    • Pool the this compound-containing fractions and concentrate them.

    • Purify the enriched fraction using a reversed-phase (C18) preparative HPLC column.

    • Use a mobile phase gradient of water and acetonitrile (B52724) or methanol, both containing 0.1% formic acid to improve peak shape.

    • Collect the peak corresponding to this compound based on retention time and UV absorbance.

  • Final Analysis:

    • Confirm the purity of the isolated this compound by analytical HPLC-MS.

    • Elucidate the structure and confirm its identity using 1D and 2D NMR spectroscopy.[2]

Visualizations

Fusaramin_Isolation_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing - Extraction cluster_2 Downstream Processing - Purification cluster_3 Analysis & Confirmation Culture 1. Fungal Culture (Fusarium sp. FKI-7550) Harvest 2. Harvest Culture Culture->Harvest Extraction 3. Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Concentration 4. Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Column 5. Silica Gel Column Chromatography Crude_Extract->Silica_Column Fraction_Analysis 6. Fraction Analysis (TLC / LC-MS) Silica_Column->Fraction_Analysis Prep_HPLC 7. Preparative HPLC (Reversed-Phase C18) Fraction_Analysis->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Analysis 8. Purity & Identity Check (LC-MS, NMR) Pure_this compound->Analysis

Caption: Experimental workflow for the isolation and purification of this compound.

Troubleshooting_Logic Start Problem: Low Final Yield Check_Extract Is this compound present in crude extract? Start->Check_Extract Degradation Potential Issue: Compound Degradation Start->Degradation Consider at all stages Check_Fractions Is this compound lost during column chromatography? Check_Extract->Check_Fractions Yes Optimize_Culture Solution: Optimize culture conditions and extraction method. Check_Extract->Optimize_Culture No Check_Extract->Degradation Check_HPLC Is recovery from HPLC poor? Check_Fractions->Check_HPLC No Optimize_Column Solution: Adjust stationary/mobile phase. Check for overloading. Check_Fractions->Optimize_Column Yes Check_Fractions->Degradation Optimize_HPLC Solution: Optimize mobile phase/gradient. Check for precipitation. Check_HPLC->Optimize_HPLC Yes Check_HPLC->Degradation

Caption: Troubleshooting logic for low yield of purified this compound.

References

Fusaramin solubility in DMSO and other lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fusaramin. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for handling this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: I am observing precipitation when diluting my this compound-DMSO stock solution in an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous solutions is a common issue for organic compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The concentration of this compound in your final aqueous solution may be above its solubility limit. Try preparing a more diluted solution.

  • Increase the percentage of co-solvent: If your experimental conditions allow, a small percentage of DMSO (e.g., 0.1-0.5%) in the final aqueous solution can help maintain solubility. Always check the tolerance of your specific assay to the final DMSO concentration.

  • Use a different solvent for the stock solution: Although DMSO is a good starting point, other organic solvents like ethanol (B145695) or methanol (B129727) could be tested for preparing the initial stock solution.

  • Sonication: Gentle sonication of the solution after dilution can help in dissolving the precipitate.

  • Warming the solution: Gently warming the solution (e.g., to 37°C) might increase the solubility. However, be cautious about the thermal stability of this compound.

Q3: How should I store this compound solutions?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. If you have prepared a stock solution in DMSO, it is best to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Aqueous solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh for each experiment.

Troubleshooting Guide

Issue: Inconsistent experimental results with this compound.

This could be due to several factors related to solubility and solution stability.

  • Problem: this compound may be degrading in the aqueous solution.

  • Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid storing aqueous solutions for extended periods.

  • Problem: Incomplete dissolution of this compound in the stock solution.

  • Solution: Ensure this compound is fully dissolved in DMSO before any further dilutions. Visual inspection for any particulate matter is crucial. Gentle vortexing or sonication can aid dissolution.

  • Problem: Interaction of the solvent with the experimental system.

  • Solution: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) in your experiments to account for any effects of the solvent itself.

Data Presentation

As quantitative solubility data for this compound is not available, the following table provides a qualitative prediction of its solubility in common laboratory solvents based on the properties of similar tetramic acid derivatives.

SolventPredicted SolubilityRecommendations & Notes
DMSO HighRecommended for preparing high-concentration stock solutions.
Ethanol Moderate to HighCan be an alternative to DMSO for stock solutions.
Methanol Moderate to HighAnother potential alternative to DMSO.
Acetonitrile ModerateMay be suitable for some applications, but lower solubility is expected compared to DMSO.
Water Low to InsolubleDirect dissolution in water is not recommended.
PBS (pH 7.4) Low to InsolublePrepare by diluting a stock solution in an organic solvent.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol provides a general method for determining the solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Solvent of choice (e.g., DMSO, ethanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Thermomixer or incubator shaker

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Prepare a series of this compound suspensions: Add an excess amount of solid this compound to a known volume of the solvent in a microcentrifuge tube. For example, start with 1 mg of this compound in 100 µL of solvent.

  • Equilibrate the solution: Incubate the tubes at a constant temperature (e.g., 25°C) with constant agitation (vortexing or shaking) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved this compound.

  • Collect the supernatant: Carefully collect the supernatant without disturbing the pellet.

  • Quantify the dissolved this compound:

    • If a standard curve is available: Dilute the supernatant to a concentration that falls within the linear range of your standard curve and quantify the concentration using HPLC or a spectrophotometer.

    • If no standard is available (gravimetric method): Take a known volume of the supernatant, evaporate the solvent completely, and weigh the remaining solid this compound.

  • Calculate the solubility: Express the solubility in mg/mL or mM.

Mandatory Visualization

experimental_workflow Workflow for Preparing this compound Solutions start Start: Solid this compound dissolve Dissolve in minimal volume of DMSO start->dissolve stock High-concentration Stock Solution dissolve->stock dilute Dilute stock in aqueous buffer stock->dilute troubleshoot Precipitation? dilute->troubleshoot final Final Working Solution troubleshoot->final No adjust Adjust concentration, add co-solvent, or sonicate troubleshoot->adjust Yes adjust->dilute signaling_pathway This compound's Effect on Mitochondrial Respiration cluster_mito Mitochondrial Inner Membrane This compound This compound This compound->inhibition mitochondria Mitochondria etc Electron Transport Chain atp_synthase ATP Synthase etc->atp_synthase Proton Gradient atp ATP Production atp_synthase->atp inhibition->atp_synthase

Technical Support Center: Stability of Fusaramin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fusaramin. The information is designed to address common challenges encountered during experimental procedures involving aqueous solutions of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a secondary metabolite produced by this compound species. Structurally, it is classified as a 3-acyl tetramic acid derivative. Compounds of this class are known for their diverse biological activities, but can also present challenges in terms of stability in aqueous solutions.

Q2: I am observing a rapid loss of this compound in my aqueous buffer. What could be the cause?

The tetramic acid core of this compound can be susceptible to degradation, particularly under certain pH and temperature conditions. The 3-acyl tetramic acid structure exists in several tautomeric forms, and the equilibrium between these forms can be influenced by the solvent and pH. Some tetramic acid derivatives have been reported to be unstable in acidic solvents.[1] We recommend preparing fresh solutions for each experiment and avoiding prolonged storage of aqueous stocks.

Q3: What are the optimal storage conditions for aqueous solutions of this compound?

While specific stability data for this compound is limited, for general guidance based on other Fusarium mycotoxins, aqueous solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is advisable to store solutions at low temperatures (2-8°C) and protected from light. The pH of the solution is also a critical factor, and as a precaution, neutral to slightly acidic conditions (pH 5-7) may offer better stability, though this needs to be experimentally verified for this compound.

Q4: How can I monitor the stability of this compound in my experiments?

The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[2] This method allows for the sensitive and specific quantification of this compound over time in your experimental conditions. By taking aliquots at different time points and analyzing them by HPLC-MS, you can determine the degradation kinetics of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results in bioassays. Degradation of this compound in the assay medium.Prepare fresh solutions of this compound immediately before each experiment. Perform a time-course stability study of this compound in your specific assay medium to determine its half-life.
Precipitation of this compound in aqueous buffer. Poor solubility or formation of insoluble degradation products.Check the solubility limit of this compound in your chosen buffer. Consider using a co-solvent like DMSO or ethanol (B145695) for the stock solution, with minimal final concentration in the aqueous medium.
Appearance of unknown peaks in HPLC analysis over time. Degradation of this compound into other compounds.Use HPLC-MS to identify the degradation products. This can provide insights into the degradation pathway and help in optimizing storage and experimental conditions.
Loss of this compound activity after freeze-thaw cycles. Degradation due to repeated changes in physical state.Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.

Quantitative Data on Mycotoxin Stability

Table 1: Illustrative Stability Data for Fumonisin B1 (FB1) in Aqueous Buffer at 150°C for 60 minutes.

pH% Loss of Fumonisin B1
480-90%
718-30%
1040-52%

Source: Adapted from studies on Fumonisin stability. It is evident that pH and temperature significantly impact the stability of this mycotoxin.

Experimental Protocols

Protocol 1: Determination of this compound Stability in Aqueous Buffers

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 7, and 9).

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Spike a known concentration of the this compound stock solution into each buffer to a final concentration suitable for analysis.

  • Incubation: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots using a validated HPLC-MS method to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Buffers (pH 4, 7, 9) spike Spike this compound into Buffers prep_buffers->spike prep_fusa Prepare this compound Stock prep_fusa->spike incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) spike->incubate sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate->sampling hplc HPLC-MS Analysis sampling->hplc data_analysis Determine Degradation Kinetics hplc->data_analysis

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway This compound This compound (3-Acyl Tetramic Acid) Tautomers Tautomeric Forms This compound->Tautomers pH dependent Hydrolysis Hydrolysis Products Tautomers->Hydrolysis H₂O Oxidation Oxidation Products Tautomers->Oxidation [O]

Caption: Plausible degradation pathways for a 3-acyl tetramic acid.

References

pH and temperature effects on Fusaramin stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fusaramin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. As a novel compound, direct experimental data on this compound's stability is not yet publicly available. The information provided herein is based on the known chemical properties of its core structure, a 3-acyl-tetramic acid, and stability data from structurally related mycotoxins, such as tenuazonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

A1: this compound, being a 3-acyl-tetramic acid, is anticipated to be susceptible to pH-dependent degradation. The tetramic acid moiety is known for its acidity and reactivity. Based on data from similar compounds, this compound is expected to be most stable in neutral to slightly acidic conditions (pH 5-7). Under strongly acidic or alkaline conditions, hydrolysis of the acyl group and potential opening of the tetramic acid ring can occur.

Q2: How does temperature affect the stability of this compound?

A2: Temperature is a critical factor influencing the rate of degradation. As with most chemical compounds, the degradation of this compound is expected to accelerate at higher temperatures. For short-term storage of solutions (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable. It is crucial to minimize freeze-thaw cycles.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation pathways for 3-acyl-tetramic acids like this compound are hydrolysis and epimerization. Hydrolysis would likely lead to the cleavage of the 3-acyl side chain, resulting in the corresponding tetramic acid core and the free acyl component. Epimerization at chiral centers is also a possibility, especially under certain pH and temperature conditions.

Q4: Are there any known incompatibilities of this compound with common laboratory reagents?

A4: Due to the reactivity of the tetramic acid ring, this compound may be incompatible with strong oxidizing and reducing agents. The ability of tetramic acids to chelate metal ions suggests that solutions containing high concentrations of divalent or trivalent metal ions should be used with caution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound due to inappropriate pH or temperature of the experimental buffer/medium.Prepare fresh solutions of this compound for each experiment. Ensure the pH of the medium is within the stable range (ideally pH 5-7). If experiments are lengthy, consider conducting them at a lower temperature if the protocol allows.
Inconsistent results between experimental replicates. Instability of this compound stock solutions.Aliquot stock solutions upon preparation to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C. Protect stock solutions from light.
Appearance of unexpected peaks in chromatography. Formation of degradation products.Analyze a freshly prepared standard of this compound to confirm its retention time. If new peaks appear over time, it is indicative of degradation. Refer to the "Recommended Experimental Protocols" to perform a preliminary stability assessment.
Precipitation of this compound in solution. Poor solubility or degradation in the chosen solvent/buffer.Verify the solubility of this compound in your solvent system. If using aqueous buffers, ensure the pH is in a range where this compound is both soluble and stable. The use of a co-solvent (e.g., DMSO, ethanol) may be necessary, but its compatibility should be verified.

Inferred Stability of this compound under Various Conditions

The following table summarizes the inferred stability of this compound based on data from tenuazonic acid, a structurally related tetramic acid mycotoxin. This data should be used as a guideline only, and it is highly recommended to perform specific stability studies for this compound under your experimental conditions.

pHTemperatureInferred StabilityPrimary Degradation Pathway
< 4 Room Temperature (20-25°C)Low to Moderate Acid-catalyzed hydrolysis
Refrigerated (2-8°C)Moderate Slow hydrolysis
5 - 7 Room Temperature (20-25°C)Moderate to High Minimal degradation
Refrigerated (2-8°C)High Minimal degradation
> 8 Room Temperature (20-25°C)Low Base-catalyzed hydrolysis
Refrigerated (2-8°C)Low to Moderate Slow hydrolysis
Any Elevated (> 30°C)Low Accelerated hydrolysis and epimerization

Recommended Experimental Protocols

For users wishing to conduct their own stability studies on this compound, the following general protocol for a forced degradation study is recommended.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, and photolysis) to identify potential degradation products and establish stability-indicating analytical methods.

Materials:

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 40°C and 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 40°C and 60°C. Collect and neutralize samples as described for acid hydrolysis.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Incubate at room temperature. Collect samples at various time points.

    • Thermal Degradation: Expose the solid this compound powder and a solution of this compound to dry heat (e.g., 60°C, 80°C) for a defined period.

    • Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Sample Analysis:

    • Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a common starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

    • If using an MS detector, analyze the mass spectra of the degradation products to aid in their identification.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Determine the retention times and peak areas of the degradation products.

    • Assess the mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.

Visualizing Experimental Workflows and Logical Relationships

Fusaramin_Stability_Assessment_Workflow Workflow for this compound Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis (HCl, heat) prep_stock->acid alkali Alkaline Hydrolysis (NaOH, heat) prep_stock->alkali oxidation Oxidation (H2O2) prep_stock->oxidation thermal Thermal Stress (Dry Heat) prep_stock->thermal photo Photostability (Light Exposure) prep_stock->photo hplc_analysis HPLC-UV/MS Analysis acid->hplc_analysis alkali->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_eval Data Evaluation (% Degradation, Mass Balance) hplc_analysis->data_eval stability_profile Establish Stability Profile data_eval->stability_profile method_validation Validate Stability-Indicating Method data_eval->method_validation

Caption: Workflow for assessing this compound stability.

Hypothetical_Fusaramin_Degradation Hypothetical Degradation of this compound This compound This compound (3-Acyl-tetramic Acid) Hydrolysis Hydrolysis (Acid or Base) This compound->Hydrolysis Epimerization Epimerization This compound->Epimerization Tetramic_Acid_Core Tetramic Acid Core Hydrolysis->Tetramic_Acid_Core Acyl_Side_Chain Acyl Side Chain Hydrolysis->Acyl_Side_Chain Epimer This compound Epimer Epimerization->Epimer

Caption: Hypothetical degradation pathways of this compound.

Preventing degradation of Fusaramin during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best-practice recommendations for preventing the degradation of Fusaramin during storage and experimental use. As this compound is a recently discovered metabolite from Fusarium sp., specific public data on its stability is limited[1][2]. The following recommendations are based on established protocols for handling and storing other sensitive Fusarium mycotoxins.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a novel antimitochondrial compound isolated from a culture broth of Fusarium sp.[1][2]. Its unique biological activity makes it a compound of interest, but like many complex organic molecules, it is susceptible to degradation if not stored correctly.

Q2: What are the primary factors that can cause this compound degradation?

Based on data from related Fusarium mycotoxins such as Deoxynivalenol (B1670258) (DON), Fumonisins, and Moniliformin (B1676711), the primary factors influencing stability are temperature, pH, and light. Degradation is often accelerated by prolonged storage, especially in solution.

Q3: What are the recommended storage temperatures for this compound?

To ensure maximum stability, this compound should be stored under the following conditions:

  • Solid Form: Store at -20°C or lower, desiccated, and protected from light.

  • In Solution: Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, Methanol). Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage (a few days), 4°C may be acceptable, but this should be validated.

Q4: What is the best solvent for storing this compound?

For long-term storage, a high-purity aprotic solvent such as Dimethyl Sulfoxide (DMSO) is often recommended. Anhydrous organic solvents like methanol (B129727) or acetonitrile (B52724) are also commonly used. Avoid storing in aqueous buffers for long periods, as hydrolysis can occur. The stability of mycotoxins can be highly pH-dependent[3][4].

Q5: How can I detect if my this compound sample has degraded?

Degradation can be detected through several methods:

  • Chromatographic Analysis: The appearance of new peaks or a decrease in the area of the parent this compound peak in HPLC or LC-MS analysis is a primary indicator.

  • Visual Inspection: Changes in the color or clarity of a solution may suggest degradation or contamination.

  • Biological Assay: A reproducible and significant loss of biological activity in your experimental model can indicate that the compound is no longer intact.

Troubleshooting Guide

Problem: I am seeing unexpected peaks or a reduced peak area for this compound in my HPLC/LC-MS analysis.

  • Potential Cause 1: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.

    • Solution: Always aliquot stock solutions into single-use volumes upon preparation.

  • Potential Cause 2: Inappropriate Storage Temperature. Storing solutions at 4°C or room temperature for extended periods can lead to rapid degradation.

    • Solution: Store all solutions at -80°C for long-term storage. Use a fresh aliquot for each experiment.

  • Potential Cause 3: pH-induced Degradation. If the compound was dissolved in or diluted into an aqueous buffer with an unfavorable pH, it may have degraded. Some Fusarium mycotoxins are unstable in alkaline conditions[5].

    • Solution: Prepare fresh dilutions in your assay buffer immediately before use. If you must store in a buffer, perform a stability test to determine the optimal pH and duration (see Experimental Protocols).

  • Potential Cause 4: Light Exposure. Photodegradation can occur if samples are left on the benchtop for extended periods.

    • Solution: Work with this compound solutions in a subdued lighting environment and always store them in amber vials or tubes wrapped in foil.

Problem: My this compound solution has changed color.

  • Potential Cause: Oxidation or Contamination. A color change often indicates a chemical reaction, which could be oxidation or the result of contamination.

    • Solution: Discard the solution immediately. Prepare a fresh stock solution from solid material using high-purity, anhydrous solvent. Ensure all labware is scrupulously clean.

Problem: I am observing a loss of biological activity in my experiments.

  • Potential Cause: Compound Degradation. A loss of activity is a strong indicator that the parent compound is no longer present at the expected concentration.

    • Solution: Follow the troubleshooting workflow below. First, verify the integrity of your sample using an analytical method like LC-MS. If degradation is confirmed, obtain a new vial of solid material or prepare a fresh stock solution.

Data on Related Fusarium Mycotoxin Stability

While this compound-specific data is unavailable, the following tables summarize stability data for other Fusarium mycotoxins, providing a basis for handling and storage decisions.

Table 1: Effect of Temperature and pH on Fumonisin B1 (FB1) & B2 (FB2) Degradation (Data adapted from studies in aqueous buffer over 60 minutes)[3]

TemperaturepH 4 (% Loss)pH 7 (% Loss)pH 10 (% Loss)
≤ 125°C < 27%< 20%< 20%
150°C 80 - 90%18 - 30%40 - 52%
≥ 175°C > 80%> 80%> 80%

Table 2: Effect of Temperature and pH on Moniliformin (MON) Degradation (Data adapted from studies in aqueous buffer over 60 minutes)[4]

TemperaturepH 4 (% Loss)pH 7 (% Loss)pH 10 (% Loss)
100°C < 5%~25%56%
125°C < 5%~40%72%
150°C ~5%~60%83%

Visual Guides and Workflows

DegradationFactors cluster_factors Contributing Factors This compound This compound (Intact) Degradation Degradation Products This compound->Degradation Degradation Pathway Temp High Temperature (>4°C) Temp->Degradation pH Non-optimal pH (esp. Alkaline) pH->Degradation Light UV/Visible Light Light->Degradation Time Prolonged Storage (esp. in solution) Time->Degradation

Caption: Key environmental factors that can induce the degradation of this compound.

TroubleshootingWorkflow cluster_actions Corrective Actions start Observation: Loss of Activity or Anomalous Analytical Data check_analytical 1. Analyze sample via HPLC or LC-MS start->check_analytical is_degraded Degradation Confirmed? (Reduced parent peak, extra peaks) check_analytical->is_degraded discard 2a. Discard suspect stock solution is_degraded->discard Yes end_other Problem Persists: Investigate other experimental parameters (assay, cells, etc.) is_degraded->end_other No prepare_fresh 2b. Prepare fresh stock from solid material discard->prepare_fresh aliquot 2c. Aliquot for single-use prepare_fresh->aliquot store 2d. Store at -80°C, protected from light aliquot->store retest 3. Re-run experiment with fresh sample store->retest end_ok Problem Resolved retest->end_ok

Caption: Troubleshooting workflow for suspected this compound degradation.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability

This protocol provides a framework for testing the stability of this compound under your specific experimental conditions.

Objective: To determine the rate of this compound degradation in a specific solvent or buffer at various temperatures.

Materials:

  • This compound (solid)

  • High-purity solvents (e.g., DMSO, Acetonitrile)

  • Aqueous buffers of interest (e.g., PBS at pH 7.4)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Autosampler vials (amber glass recommended)

  • Calibrated pipettes

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a sample of solid this compound.

    • Dissolve in a primary solvent (e.g., DMSO) to a known concentration (e.g., 10 mM). This is your Primary Stock .

  • Preparation of Test Solutions:

    • Dilute the Primary Stock into each test solvent/buffer (e.g., PBS pH 7.4, Acetonitrile, Methanol) to a final concentration suitable for your analytical method (e.g., 100 µM).

  • Aliquoting and Storage:

    • Dispense aliquots of each test solution into multiple amber autosampler vials.

    • Create sets for each storage condition to be tested:

      • -80°C (Control)

      • -20°C

      • 4°C

      • Room Temperature (~25°C)

  • Time-Point Analysis:

    • Immediately analyze a "Time 0" sample from each test solution to establish a baseline peak area.

    • At designated time points (e.g., 2h, 8h, 24h, 48h, 1 week), remove one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature before analysis.

    • Analyze via HPLC or LC-MS.

  • Data Analysis:

    • For each time point, calculate the percentage of this compound remaining relative to the Time 0 sample for that condition.

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the % Remaining vs. Time for each condition to visualize the degradation kinetics.

StabilityProtocol cluster_storage Store Aliquots at Different Temperatures start Prepare Primary Stock (e.g., 10 mM in DMSO) dilute Dilute into Test Solvents (e.g., PBS, ACN, MeOH) start->dilute aliquot Aliquot into multiple amber vials per condition dilute->aliquot t1 -80°C aliquot->t1 t2 -20°C aliquot->t2 t3 4°C aliquot->t3 t4 25°C aliquot->t4 analyze_t0 Analyze 'Time 0' Sample from each condition aliquot->analyze_t0 analyze_tx Analyze samples at set time intervals (2h, 8h, 24h...) analyze_t0->analyze_tx calculate Calculate % Remaining vs. Time 0 analyze_tx->calculate plot Plot % Remaining vs. Time to determine stability calculate->plot

Caption: Experimental workflow for assessing this compound stability over time.

References

Navigating Inconsistent Fusaramin Bioassay Results: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistencies in Fusaramin bioassays. This compound, a potent antimitochondrial compound, is a valuable tool in research, but like many sensitive biological assays, achieving consistent and reproducible results can be challenging. This guide offers detailed troubleshooting steps, frequently asked questions (FAQs), standardized protocols, and visual aids to help you identify and resolve common issues in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your this compound bioassay, presented in a question-and-answer format.

Question 1: Why am I seeing high variability in my Minimum Inhibitory Concentration (MIC) values for this compound between experiments?

Answer: High variability in MIC values is a common issue and can stem from several factors. Here are the key areas to investigate:

  • Inoculum Preparation: The density of the initial cell culture is critical. Inconsistent inoculum size can lead to significant differences in the time it takes for the compound to exert its effect.

    • Solution: Always use a spectrophotometer to standardize your inoculum to a specific optical density (OD) before each experiment. Prepare fresh dilutions from a stock culture for each assay.

  • Growth Medium Composition: this compound's efficacy is highly dependent on the metabolic state of the cells. Since it targets oxidative phosphorylation, the carbon source in your medium is crucial.[1][2]

    • Solution: Ensure your growth medium uses a non-fermentable carbon source like glycerol (B35011) or galactose to force cells to rely on mitochondrial respiration.[3][4][5][6] Avoid glucose-containing media, as cells can bypass mitochondrial inhibition through glycolysis, leading to artificially high MIC values.[1][2]

  • Incubation Time and Temperature: Variations in incubation parameters can affect cell growth rates and, consequently, the apparent activity of this compound.

    • Solution: Strictly adhere to a standardized incubation time and temperature. Use a calibrated incubator and monitor it regularly.

Question 2: My positive control (another known mitochondrial inhibitor) is working, but this compound shows no effect.

Answer: This scenario suggests an issue specific to this compound's stability, its mechanism of action, or the assay conditions.

  • Compound Stability: this compound, like many natural products, may be sensitive to light, temperature, or pH.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Store the stock solution in the dark at the recommended temperature (typically -20°C or lower). Avoid repeated freeze-thaw cycles.

  • Cell Type and VDAC1 Expression: this compound targets the Voltage-Dependent Anion Channel 1 (VDAC1).[7] The expression level of VDAC1 can vary between cell lines, potentially affecting sensitivity to the compound.

    • Solution: If possible, confirm VDAC1 expression in your chosen cell line via Western blot or qPCR. Consider using a cell line known to have robust mitochondrial activity and VDAC1 expression.

  • Assay Endpoint Measurement: The method used to assess cell viability can influence the results.

    • Solution: Assays that measure ATP levels (e.g., luciferin-luciferase based) are direct indicators of mitochondrial function and are highly suitable for assessing the effects of oxidative phosphorylation inhibitors.[8] Colorimetric assays like MTT or XTT may be influenced by changes in cellular redox state, which can be a secondary effect of mitochondrial dysfunction.

Question 3: I'm observing a "skipped wells" phenomenon where there is growth at higher concentrations of this compound but not at lower concentrations.

Answer: This paradoxical result, also known as the "Eagle effect" in antifungal testing, can be caused by several factors:

  • Compound Precipitation: At high concentrations, this compound might precipitate out of the solution, reducing its effective concentration.

    • Solution: Visually inspect the wells of your microplate for any signs of precipitation. Determine the solubility of this compound in your assay medium and ensure you are not exceeding it. The use of a small percentage of a solubilizing agent like DMSO may be necessary, but its final concentration should be kept low and consistent across all wells.

  • Complex Biological Responses: At very high concentrations, some compounds can trigger alternative cellular pathways or may have off-target effects that can interfere with the primary mechanism of action.

    • Solution: Widen the range of concentrations tested to get a more complete dose-response curve. If the issue persists, it may be an inherent property of the compound's interaction with the specific cell line being used.

Frequently Asked Questions (FAQs)

Q: What is the expected MIC range for this compound?

A: The MIC of this compound can vary significantly depending on the test organism or cell line. For multidrug-sensitive Saccharomyces cerevisiae grown in a glycerol-containing medium, an MIC of approximately 0.64 µg/mL has been reported.[1] However, for wild-type yeasts or other cell types, the MIC could be considerably higher. It is essential to establish a baseline MIC for your specific experimental system.

Q: Can I use a glucose-based medium for my this compound bioassay?

A: It is strongly discouraged. Cells grown in glucose can generate ATP through glycolysis, bypassing the need for oxidative phosphorylation. This will mask the inhibitory effect of this compound on mitochondria, leading to inaccurate and misleadingly high MIC values.[1][2] The use of a non-fermentable carbon source like glycerol or galactose is critical for observing the true potency of this compound.[3][4][5][6]

Q: How can I be sure that the observed effect is due to mitochondrial toxicity?

A: To confirm that this compound is acting via mitochondrial toxicity in your system, you can perform several follow-up experiments:

  • Measure Oxygen Consumption Rate (OCR): A direct way to assess mitochondrial respiration. Treatment with this compound should lead to a decrease in OCR.

  • Assess Mitochondrial Membrane Potential: Use fluorescent dyes like JC-1 or TMRE to monitor the mitochondrial membrane potential. A loss of potential is indicative of mitochondrial dysfunction.

  • Measure ATP Levels: A reduction in cellular ATP levels upon treatment with this compound is a strong indicator of impaired oxidative phosphorylation.[8]

Quantitative Data Summary

The following tables provide hypothetical but realistic data illustrating the impact of key variables on this compound bioassay outcomes.

Table 1: Effect of Carbon Source on this compound MIC in S. cerevisiae

Carbon SourceMean MIC (µg/mL)Standard Deviation
Glucose (2%)>128N/A
Glycerol (3%)0.640.15
Galactose (2%)0.720.18

Table 2: Impact of Inoculum Density on Apparent this compound Activity (IC50)

Inoculum Density (cells/mL)IC50 (µg/mL) after 24h
1 x 10^30.5
1 x 10^41.2
1 x 10^54.8

Detailed Experimental Protocol: this compound Broth Microdilution Assay

This protocol outlines a standardized method for determining the MIC of this compound against a yeast model like Saccharomyces cerevisiae.

  • Preparation of Media and Reagents:

    • Prepare Yeast Peptone Dextrose (YPD) medium for overnight culture.

    • Prepare Yeast Peptone Glycerol (YPG) or Yeast Peptone Galactose (YPGal) medium for the bioassay.

    • Prepare a 10 mg/mL stock solution of this compound in DMSO. Store at -20°C.

  • Inoculum Preparation:

    • Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and incubate overnight at 30°C with shaking.

    • The next day, dilute the overnight culture into fresh YPG or YPGal medium to an OD600 of 0.1.

    • Further dilute this culture to achieve a final inoculum concentration of 1 x 10^4 cells/mL in the assay plate.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform a serial dilution of the this compound stock solution in YPG or YPGal medium to achieve a range of desired concentrations.

    • Include a positive control (e.g., Antimycin A) and a negative control (medium with DMSO, vehicle control).

    • Add the standardized cell suspension to each well.

  • Incubation:

    • Incubate the plate at 30°C for 24-48 hours without shaking.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the vehicle control. This can be determined visually or by reading the absorbance at 600 nm using a microplate reader.

Visualizing Workflows and Pathways

This compound Bioassay Experimental Workflow

Fusaramin_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Yeast Colony B Overnight Culture (YPD) A->B C Standardized Inoculum (YPG/YPGal) B->C E Inoculate 96-Well Plate C->E D Serial Dilution of this compound D->E F Incubate (30°C, 24-48h) E->F G Read Absorbance (OD600) H Determine MIC G->H

A high-level overview of the this compound bioassay experimental workflow.

Troubleshooting Logic for Inconsistent this compound Bioassay Results

Troubleshooting_Logic Start Inconsistent Results Inoculum Check Inoculum Standardization Start->Inoculum Medium Verify Medium Composition (Glycerol/Galactose) Start->Medium Compound Assess this compound Stability/Solubility Start->Compound Incubation Confirm Incubation Parameters Start->Incubation Solution1 Use Spectrophotometer for OD Measurement Inoculum->Solution1 Solution2 Use Non-Fermentable Carbon Source Medium->Solution2 Solution3 Prepare Fresh Stock, Check for Precipitation Compound->Solution3 Solution4 Calibrate and Monitor Incubator Incubation->Solution4

A logical flow diagram for troubleshooting inconsistent this compound bioassay results.

Simplified Signaling Pathway of this compound's Action

Fusaramin_Pathway This compound This compound VDAC1 VDAC1 (Outer Mitochondrial Membrane) This compound->VDAC1 Inhibits CellGrowth Cell Growth Inhibition This compound->CellGrowth ADP_ATP ADP/ATP Exchange VDAC1->ADP_ATP OxPhos Oxidative Phosphorylation ADP_ATP->OxPhos Regulates ATP ATP Production OxPhos->ATP ATP->CellGrowth

References

Technical Support Center: Optimizing Fusaramin Concentration for Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Fusaramin concentration in antifungal assays. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antifungal mechanism of action?

This compound is an antimitochondrial compound produced by Fusarium species. Its primary mechanism of action is the inhibition of oxidative phosphorylation in fungal mitochondria, leading to a depletion of cellular ATP. This disruption of energy metabolism is the basis for its antifungal activity. Specifically, this compound has been shown to interfere with ATP synthesis.

Q2: What is the known antifungal spectrum of this compound?

This compound has demonstrated broad-spectrum antifungal activity against a variety of plant pathogenic fungi. While specific minimum inhibitory concentration (MIC) values for many of these fungi are not yet widely published, it has shown activity against the following species[1]:

  • Colletotrichum gloeosporioides

  • Botrytis cinerea

  • Pyricularia oryzae

  • Leptosphaeria maculans

  • Rhizoctonia solani

Significant research has also been conducted on its effects against the model yeast Saccharomyces cerevisiae.

Q3: How does the choice of culture medium affect this compound's antifungal activity?

The carbon source in the culture medium is critical. This compound's inhibitory effect is most potent when fungi are grown on a non-fermentable carbon source like glycerol (B35011), which forces reliance on mitochondrial respiration for energy. In contrast, its activity is significantly reduced in media containing glucose, a fermentable carbon source, as yeast can generate ATP through glycolysis, bypassing the mitochondrial inhibition[2].

Q4: What are the typical effective concentrations of this compound?

The effective concentration of this compound is highly dependent on the fungal species and the specific strain's sensitivity, particularly its multidrug resistance status. For example, in Saccharomyces cerevisiae, the MIC can vary dramatically[2]:

  • Multidrug-sensitive strains: MIC of approximately 0.64 µg/mL in glycerol-based media.

  • Wild-type strains: MIC is significantly higher, often >128 µg/mL in glycerol-based media.

  • In glucose-based media, the MIC for both sensitive and wild-type strains is typically >128 µg/mL[2].

For novel fungal targets, it is essential to perform a dose-response experiment to determine the optimal concentration.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low antifungal activity observed. Incorrect Carbon Source in Media: The fungus may be utilizing glycolysis for energy, bypassing the mitochondrial inhibition.Ensure the use of a non-fermentable carbon source in your growth medium, such as glycerol or ethanol. Avoid glucose-containing media like standard Potato Dextrose Broth (PDB) or Yeast Peptone Dextrose (YPD). A minimal medium with a non-fermentable carbon source is recommended.
Fungal Strain Resistance: The target fungus may have intrinsic or acquired resistance mechanisms.Test a multidrug-sensitive strain as a positive control if available. Increase the concentration range of this compound in your assay.
Compound Instability or Degradation: this compound may have degraded due to improper storage or handling.Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or below and protect from light.
High variability in results between experiments. Inconsistent Inoculum Preparation: The number of fungal spores or cells can significantly impact MIC values.Standardize your inoculum preparation carefully. Use a hemocytometer or spectrophotometer to ensure a consistent starting concentration of fungal cells or spores for each assay.
Inaccurate Endpoint Reading: Subjective visual assessment of growth inhibition can lead to variability.Use a quantitative method for determining viability, such as spectrophotometric reading of optical density or a viability dye compatible with mitochondrial inhibitors (see below). Include clear positive (no drug) and negative (no inoculum) controls.
Inconsistent results with viability dyes. Interference from Mitochondrial Inhibition: Tetrazolium-based dyes (e.g., MTT, XTT, MTS) rely on mitochondrial reductase activity to produce a colored formazan (B1609692) product. Since this compound inhibits mitochondrial function, these assays can produce falsely low viability readings.Use viability dyes that are not dependent on mitochondrial metabolism. Dyes that assess membrane integrity, such as propidium (B1200493) iodide (PI) or SYTOX Green, are recommended. Alternatively, ATP-based luminescence assays can directly measure the depletion of ATP caused by this compound.
Precipitation of this compound in the assay medium. Poor Solubility: this compound may not be fully soluble at the desired concentration in the aqueous assay medium.Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like DMSO. When diluting into the aqueous assay medium, ensure the final concentration of the solvent is low (typically ≤1%) and does not affect fungal growth. Perform a solubility test of this compound in your chosen medium before starting the full assay.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Saccharomyces cerevisiae

Strain TypeCarbon Source in MediumMIC (µg/mL)
Wild-TypeGlycerol>128[2]
Multidrug-SensitiveGlycerol0.64[2]
Wild-TypeGlucose>128[2]
Multidrug-SensitiveGlucose>128[2]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Determining this compound MIC

This protocol is adapted from standard CLSI and EUCAST guidelines and is optimized for a mitochondrial inhibitor like this compound.

1. Preparation of Fungal Inoculum: a. Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for filamentous fungi, Yeast Peptone Glycerol Agar for yeast) until sufficient growth or sporulation is observed. b. For filamentous fungi, harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. For yeast, collect cells from a fresh plate or a liquid culture. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore/cell suspension to the desired concentration (e.g., 1-5 x 10^5 CFU/mL) using a hemocytometer or by adjusting the optical density at a specific wavelength (e.g., 530 nm). The final inoculum concentration in the assay plate will be 0.5-2.5 x 10^5 CFU/mL.

2. Preparation of this compound Stock and Dilutions: a. Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in 100% Dimethyl Sulfoxide (DMSO). b. In a 96-well microtiter plate, perform serial twofold dilutions of this compound in the chosen assay medium (e.g., RPMI-1640 with glycerol as the carbon source). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

3. Assay Procedure: a. Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the serially diluted this compound. b. Include a positive control (inoculum in medium with DMSO, no this compound) and a negative control (medium only). c. Seal the plate and incubate at the optimal temperature for the fungal species (e.g., 28-35°C) for 24-72 hours, or until robust growth is observed in the positive control well.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of growth. b. For a more quantitative assessment, read the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the positive control.

Visualizations

Experimental_Workflow Experimental Workflow for this compound MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculation Inoculate 96-well Plate Inoculum->Inoculation Stock Prepare this compound Stock (in DMSO) Dilutions Serial Dilutions in Glycerol Medium Stock->Dilutions Dilutions->Inoculation Incubation Incubate (24-72h) Inoculation->Incubation Reading Read Results (Visual/OD) Incubation->Reading MIC Determine MIC Reading->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Signaling_Pathway Impact of this compound on Fungal Signaling This compound This compound Mitochondria Mitochondria (Oxidative Phosphorylation) This compound->Mitochondria Inhibits ATP ATP Depletion Mitochondria->ATP ROS Altered ROS Production Mitochondria->ROS Growth Inhibition of Fungal Growth ATP->Growth Leads to Calcium Calcium Signaling (e.g., Calcineurin Pathway) ROS->Calcium Can trigger Stress Stress Response Pathways ROS->Stress Induces Calcium->Growth Affects Stress->Growth Affects

Caption: Putative signaling consequences of mitochondrial inhibition by this compound in fungi.

References

Technical Support Center: Enhancing the Solubility of Fusaramin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical modification of Fusaramin to improve its aqueous solubility.

Troubleshooting Guides

Issue: this compound shows poor solubility in aqueous buffers required for my assay.

Possible Cause 1: Intrinsic low aqueous solubility due to lipophilic structure.

This compound possesses a long alkyl chain, contributing to its overall low water solubility.

Suggested Solutions:

  • pH Adjustment: this compound is a tetramic acid derivative and possesses an acidic proton on the lactam ring.[1] Deprotonation of this proton at basic pH can significantly increase aqueous solubility. Experiment with a range of buffers from pH 7.5 to 9.0.

  • Co-solvent Systems: For initial in vitro experiments, the use of a co-solvent can be a viable strategy. Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400. This stock can then be diluted into the aqueous assay buffer. It is crucial to determine the final solvent concentration that is tolerated by your assay system.

Experimental Protocol: Preparation of a this compound Co-solvent System

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serially dilute the stock solution into your aqueous assay buffer.

  • Visually inspect for precipitation at each dilution.

  • Determine the highest concentration of this compound that remains in solution, ensuring the final DMSO concentration is compatible with your experimental system (typically ≤1%).

Issue: Chemical modification is required for in vivo studies due to poor bioavailability.

Possible Cause 2: The native structure of this compound is not amenable to systemic absorption.

Direct chemical modification of the this compound scaffold may be necessary to improve its physicochemical properties for in vivo applications.

Suggested Solutions:

  • Salt Formation: The acidic nature of the tetramic acid moiety allows for the formation of salts with improved solubility and dissolution rates.[2] This is often a first-line approach for ionizable drugs.[2]

  • Prodrug Synthesis: A prodrug strategy can be employed to mask the lipophilic character of this compound with a transient hydrophilic group. This can improve absorption, and the prodrug is then cleaved in vivo to release the active this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when encountering solubility issues with this compound?

A1: Start with the simplest methods before moving to more complex chemical modifications. First, attempt to solubilize this compound by adjusting the pH of your aqueous buffer. If this is insufficient or not compatible with your experiment, explore the use of co-solvents like DMSO or ethanol. Physical modifications such as micronization to increase the surface area can also be beneficial.[2][3]

Q2: At which functional groups on the this compound molecule can I attempt chemical modifications to improve solubility?

A2: this compound's structure presents several handles for chemical modification. The hydroxyl group on the alkyl chain can be a site for esterification to create more soluble prodrugs. The acidic proton on the tetramic acid ring is suitable for salt formation.

Q3: What are some potential prodrug strategies for this compound?

A3: A common prodrug approach is to append a polar functional group. For this compound, you could synthesize an ester at the hydroxyl group with a small, polar moiety like an amino acid or a phosphate (B84403) group. This would increase aqueous solubility, and the ester can be designed to be cleaved by endogenous esterases to release the parent compound.

Q4: How can I assess the success of my chemical modifications in improving solubility?

A4: The most direct method is to determine the aqueous solubility of the modified compound. This can be done using techniques like shake-flask solubility assays followed by quantification with HPLC or UV-Vis spectroscopy.

Data Presentation

Table 1: Illustrative Solubility Data for Hypothetical this compound Derivatives

CompoundModificationAqueous Solubility at pH 7.4 (µg/mL)Fold Increase vs. Parent
This compound-< 1-
This compound-Na SaltSalt Formation50>50
This compound-PhosphateProdrug (Ester)250>250
This compound-GlycinateProdrug (Ester)150>150

Experimental Protocols

General Protocol for Salt Formation of this compound
  • Dissolve this compound in a suitable organic solvent (e.g., methanol, ethanol).

  • Add one molar equivalent of a base (e.g., sodium hydroxide, potassium hydroxide) dissolved in a minimal amount of water.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to obtain the salt.

  • Wash the resulting solid with a non-polar solvent (e.g., diethyl ether, hexanes) to remove any unreacted starting material.

  • Dry the salt under vacuum.

  • Confirm salt formation using appropriate analytical techniques (e.g., NMR, IR, melting point).

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_methods Solubility Enhancement Strategies cluster_chem_mod Modification Options cluster_analysis Analysis cluster_end Outcome start Poorly Soluble this compound ph_adjust pH Adjustment start->ph_adjust Select Strategy cosolvent Co-solvent Formulation start->cosolvent Select Strategy chem_mod Chemical Modification start->chem_mod Select Strategy solubility_assay Solubility Assay (HPLC/UV-Vis) ph_adjust->solubility_assay cosolvent->solubility_assay salt Salt Formation chem_mod->salt Choose Modification prodrug Prodrug Synthesis chem_mod->prodrug Choose Modification salt->solubility_assay prodrug->solubility_assay activity_assay Biological Activity Assay solubility_assay->activity_assay If Soluble end Soluble & Active this compound Analog activity_assay->end If Active

Caption: Workflow for improving this compound solubility.

decision_tree q1 Is the modified compound for in vitro or in vivo use? in_vitro In Vitro q1->in_vitro in_vivo In Vivo q1->in_vivo q2 Is pH modification compatible with the assay? in_vitro->q2 q3 Is a permanent change to the molecule acceptable? in_vivo->q3 ph_yes Yes q2->ph_yes ph_no No q2->ph_no use_ph Use pH Adjustment ph_yes->use_ph use_cosolvent Use Co-solvent ph_no->use_cosolvent perm_yes Yes q3->perm_yes perm_no No q3->perm_no use_salt Consider Salt Formation perm_yes->use_salt use_prodrug Consider Prodrug Strategy perm_no->use_prodrug

Caption: Decision tree for selecting a solubility enhancement method.

References

Technical Support Center: Identification of Fusaramin Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and characterization of Fusaramin degradation products. As specific degradation products of this compound are not extensively documented in publicly available literature, this guide focuses on establishing a robust experimental workflow to induce, identify, and characterize potential degradants.

Frequently Asked Questions (FAQs)

Q1: Where should I start if I suspect my this compound sample is degrading?

A1: The first step is to perform a comparative analysis of your potentially degraded sample against a reference standard of this compound that has been stored under optimal conditions (e.g., protected from light, low temperature). High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable initial technique. The appearance of new peaks or a decrease in the area of the main this compound peak suggests degradation.

Q2: What are the most likely causes of this compound degradation?

A2: Based on the structure of this compound, a 3-acyl tetramic acid derivative, it is susceptible to degradation under several conditions.[1] Forced degradation studies are essential to identify these vulnerabilities.[2][3][4] Common stress conditions that can induce degradation include:

  • Hydrolysis: Exposure to acidic or basic conditions can lead to the cleavage of amide or ester-like bonds within the molecule.

  • Oxidation: Exposure to oxidizing agents may alter the chemical structure.

  • Photolysis: Exposure to light, particularly UV light, can induce degradation.

  • Thermal Stress: High temperatures can accelerate degradation reactions.

Q3: What analytical techniques are best suited for identifying unknown degradation products of this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for the separation and structural elucidation of unknown degradation products.[5]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for separating degradation products from the parent compound and obtaining molecular weight and fragmentation data, which are crucial for structural identification.[5][6]

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the determination of the elemental composition of the degradation products.[5]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: If a major degradation product can be isolated in sufficient quantity, NMR is the definitive technique for elucidating its complete chemical structure.[7]

Q4: I am seeing unexpected peaks in my chromatogram. How can I determine if they are degradation products?

A4: To confirm that new peaks are degradation products and not artifacts, consider the following:

  • Blank Injections: Inject your solvent blank to ensure the peaks are not from the solvent or system contamination.

  • Control Sample: Analyze a fresh, properly stored sample of this compound. The unexpected peaks should be absent or significantly smaller.

  • Mass Balance: In a forced degradation study, the decrease in the amount of this compound should ideally be accounted for by the increase in the degradation products.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No degradation observed under stress conditions. Stress conditions are not harsh enough. This compound is highly stable under the tested conditions.Increase the duration of stress exposure, the concentration of the stressor (e.g., acid/base), or the temperature. Confirm the stability of this compound under the applied conditions.
Poor peak shape (e.g., tailing, fronting) in HPLC analysis. Column overload. Inappropriate mobile phase pH. Column contamination or degradation.Reduce the injection volume or sample concentration. Adjust the mobile phase pH to ensure this compound and its degradants are in a single ionic form. Use a guard column and flush the column with a strong solvent.[8][9]
Irreproducible retention times. Inconsistent mobile phase preparation. Fluctuations in column temperature. Column equilibration is insufficient.Prepare fresh mobile phase and ensure accurate composition. Use a column oven for temperature control.[8] Allow sufficient time for the column to equilibrate with the mobile phase between injections.
Difficulty in obtaining clear mass spectra for low-level degradants. Co-elution with other components or matrix interference. Low ionization efficiency of the degradant.Optimize the chromatographic method to improve the separation.[9] Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive/negative).

Experimental Protocols

Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H2O2)

  • HPLC or UHPLC system with a PDA/UV detector and a mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reverse-phase HPLC column

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H2O2. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the this compound stock solution at 60°C in an oven for 7 days.

    • Photolytic Degradation: Expose the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by LC-MS.

  • LC-MS Method:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Detection: UV at a relevant wavelength and MS in both positive and negative ion modes.

Data Presentation

Table 1: Summary of this compound Forced Degradation Results

Stress Condition % Degradation of this compound Number of Degradation Products Detected Major Degradant (Retention Time, m/z)
0.1 M HCl, 60°C, 24he.g., 15.2%e.g., 2e.g., DP1 (4.5 min, [M+H]+ = ...)
0.1 M NaOH, 60°C, 24he.g., 45.8%e.g., 4e.g., DP3 (3.2 min, [M-H]- = ...)
3% H2O2, RT, 24he.g., 8.5%e.g., 1e.g., DP5 (5.1 min, [M+H]+ = ...)
Heat (60°C, 7 days)e.g., 5.1%e.g., 1e.g., DP1 (4.5 min, [M+H]+ = ...)
Photostabilitye.g., 12.3%e.g., 3e.g., DP6 (6.8 min, [M+H]+ = ...)
Control (No Stress)< 1%0N/A

Data in this table is hypothetical and should be replaced with experimental results.

Visualizations

Experimental Workflow for Identification of this compound Degradation Products

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output This compound This compound Standard Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) This compound->Stress LCMS LC-MS Analysis (Separation and Detection) Stress->LCMS Analyze stressed samples HRMS HRMS Analysis (Elemental Composition) LCMS->HRMS Characterize peaks Method Stability-Indicating Method LCMS->Method Isolation Isolation of Major Degradants (e.g., Prep-HPLC) HRMS->Isolation Identify major degradants for isolation NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR Confirm structure Pathway Degradation Pathway NMR->Pathway G This compound This compound (Tetramic Acid Core) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation RingOpening Ring-Opened Product Hydrolysis->RingOpening Amide bond cleavage Deacylation Deacylated Tetramic Acid Hydrolysis->Deacylation Acyl group cleavage OxidizedProduct Oxidized this compound (e.g., Hydroxylation) Oxidation->OxidizedProduct

References

Validation & Comparative

Fusaramin vs. Rotenone: A Comparative Guide to their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two potent mitochondrial inhibitors: fusaramin, a mycotoxin produced by Fusarium species, and rotenone (B1679576), a naturally occurring isoflavonoid. Understanding the distinct ways these compounds disrupt mitochondrial function and induce cell death is crucial for their application in biomedical research, particularly in the fields of oncology, neurodegenerative disease modeling, and drug discovery.

At a Glance: Key Mechanistic Differences

FeatureThis compoundRotenone
Primary Target Voltage-Dependent Anion Channel 1 (VDAC1)Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)
Secondary Target(s) FₒF₁-ATP synthase, Mitochondrial Complex III (at higher concentrations)-
Primary Molecular Effect Inhibition of ADP/ATP transport across the outer mitochondrial membraneInhibition of electron transfer from NADH to ubiquinone
Consequence Disruption of oxidative phosphorylation, leading to ATP depletionInhibition of the electron transport chain, increased ROS production
Apoptosis Induction Primarily through mitochondrial outer membrane permeabilization and downstream caspase activation (inferred)ROS-mediated activation of JNK, p38 MAPK, and inhibition of mTOR signaling pathways, leading to caspase activation

Mechanism of Action: A Detailed Look

This compound: The Mitochondrial Gatekeeper Disruptor

This compound, a tetramic acid derivative, exerts its cytotoxic effects by primarily targeting the Voltage-Dependent Anion Channel 1 (VDAC1). VDAC1 is a crucial protein in the outer mitochondrial membrane that regulates the flux of ions and metabolites, including ADP and ATP, between the mitochondria and the cytosol.

By inhibiting VDAC1, this compound effectively chokes off the supply of ADP to the FₒF₁-ATP synthase in the inner mitochondrial membrane, thereby crippling ATP production through oxidative phosphorylation.[1] At higher concentrations, this compound has also been shown to directly inhibit the FₒF₁-ATP synthase and mitochondrial complex III, further exacerbating the cellular energy crisis.[1][2]

The downstream consequences of VDAC1 inhibition by this compound are believed to involve the induction of apoptosis. While the precise signaling pathways activated by this compound are not yet fully elucidated, the inhibition of VDAC1 is known to be linked to the release of pro-apoptotic factors from the mitochondrial intermembrane space, leading to caspase activation and programmed cell death.[3][4][5][6][7] Studies on other Fusarium toxins suggest the involvement of signaling pathways such as MAPK and PI3K/AKT in apoptosis induction.[8][9][10]

Fusaramin_Mechanism cluster_Mitochondrion Mitochondrion This compound This compound VDAC1 VDAC1 (Voltage-Dependent Anion Channel 1) This compound->VDAC1 Inhibits Complex_III Complex III This compound->Complex_III Inhibits (higher conc.) FoF1_ATPase FₒF₁-ATP synthase This compound->FoF1_ATPase Inhibits (higher conc.) ADP_ATP ADP/ATP Transport VDAC1->ADP_ATP Blocks OMM Outer Mitochondrial Membrane OxPhos Oxidative Phosphorylation ADP_ATP->OxPhos Impairs ATP_depletion ATP Depletion OxPhos->ATP_depletion Leads to Apoptosis Apoptosis ATP_depletion->Apoptosis Induces

Rotenone: The Electron Transport Chain Saboteur

Rotenone is a well-characterized and potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical entry point for electrons into the electron transport chain (ETC). By binding to complex I, rotenone blocks the transfer of electrons from NADH to ubiquinone, effectively halting the flow of electrons through the ETC.

This blockade has two major consequences. First, it severely impairs the proton pumping activity of complex I, leading to a reduction in the mitochondrial membrane potential and a subsequent decrease in ATP synthesis. Second, the backup of electrons at complex I leads to the increased production of reactive oxygen species (ROS), particularly superoxide (B77818) radicals.

The surge in ROS triggers a cascade of downstream signaling events that culminate in apoptosis. Rotenone-induced oxidative stress is known to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, both of which are key regulators of the apoptotic process. Furthermore, rotenone has been shown to inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth and survival. The activation of pro-apoptotic signaling and the inhibition of pro-survival pathways ultimately lead to the activation of caspases and the execution of programmed cell death.

Rotenone_Mechanism cluster_Mitochondrion Mitochondrion Rotenone Rotenone Complex_I Mitochondrial Complex I Rotenone->Complex_I Inhibits ETC Electron Transport Chain Complex_I->ETC Blocks ROS Increased ROS (Reactive Oxygen Species) Complex_I->ROS Leads to JNK_p38 JNK / p38 MAPK Activation ROS->JNK_p38 Activates mTOR mTOR Signaling Inhibition ROS->mTOR Inhibits Apoptosis Apoptosis JNK_p38->Apoptosis Induces mTOR->Apoptosis Contributes to

Quantitative Data Comparison

CompoundTargetIC₅₀Cell Line / System
Rotenone Mitochondrial Complex I1.7 - 2.2 µMCardiac sarcoplasmic reticulum
Mitochondrial Complex I< 100 nMMultiple human cell lines
Mitochondrial Complex I0.1 - 100 nMVaries depending on system and methods
Traminine A (related to this compound) Overall ADP-uptake/ATP-release120 nmol/mg of proteinSaccharomyces cerevisiae mitochondria
Mitochondrial Complex III1,100 nmol/mg of proteinSaccharomyces cerevisiae mitochondria
FₒF₁-ATPase200 nmol/mg of proteinSaccharomyces cerevisiae mitochondria
Traminine B (related to this compound) Overall ADP-uptake/ATP-release3.8 nmol/mg of proteinSaccharomyces cerevisiae mitochondria
Mitochondrial Complex III6.8 nmol/mg of proteinSaccharomyces cerevisiae mitochondria

Experimental Protocols

Mitochondrial Complex I Activity Assay (for Rotenone)

This protocol is adapted for measuring the activity of mitochondrial complex I, the target of rotenone.

Materials:

  • Isolated mitochondria

  • Mitochondrial assay buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 5 mM KH₂PO₄, 5 mM MgCl₂, 1 mM EGTA, 2 mM HEPES, pH 7.4)

  • Substrates: Pyruvate, Malate (B86768), ADP

  • Inhibitors: Rotenone, Antimycin A

  • NADH

  • Ubiquinone (Coenzyme Q₁)

  • Potassium cyanide (KCN)

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Isolate mitochondria from cells or tissues of interest using a standard protocol.

  • Resuspend the mitochondrial pellet in mitochondrial assay buffer.

  • Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.

  • To a microplate well or cuvette, add the mitochondrial suspension, NADH, and ubiquinone in the assay buffer.

  • To inhibit downstream complexes, add KCN to the reaction mixture.

  • Initiate the reaction by adding the substrate mixture (pyruvate + malate + ADP).

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • To determine the specific inhibition by rotenone, pre-incubate the mitochondria with varying concentrations of rotenone before adding the substrate.

  • Calculate the rate of NADH oxidation and determine the IC₅₀ of rotenone.

VDAC1 Inhibition Assay (for this compound)

This protocol describes a method to assess the inhibition of VDAC1-mediated transport.

Materials:

  • Isolated mitochondria or proteoliposomes reconstituted with purified VDAC1

  • Fluorescent substrate (e.g., a fluorescently labeled ADP analog)

  • Assay buffer

  • This compound

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare proteoliposomes containing purified VDAC1 or use isolated mitochondria.

  • Load the proteoliposomes or mitochondria with a high concentration of a self-quenching fluorescent substrate.

  • Add the loaded vesicles to the assay buffer in a fluorometer cuvette or microplate well.

  • Induce substrate efflux by creating a concentration gradient (e.g., by diluting the vesicles in substrate-free buffer).

  • Monitor the increase in fluorescence over time as the substrate is released and the quenching is relieved.

  • To test the inhibitory effect of this compound, pre-incubate the vesicles with varying concentrations of this compound before inducing efflux.

  • Calculate the rate of fluorescence increase and determine the IC₅₀ of this compound.

Western Blot Analysis of Signaling Pathways (for Rotenone)

This protocol is for analyzing the activation of JNK, p38 MAPK, and mTOR signaling pathways.

Materials:

  • Cell culture reagents

  • Rotenone

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-JNK, total JNK, phospho-p38, total p38, phospho-mTOR, total mTOR, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with rotenone at the desired concentration and for the desired time.

  • Lyse the cells in lysis buffer and collect the protein lysate.

  • Determine the protein concentration of each sample.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound and rotenone, while both potent mitochondrial toxins, exhibit distinct mechanisms of action that offer unique advantages for specific research applications. Rotenone's well-defined targeting of complex I and its established role in inducing Parkinson's-like pathology make it an invaluable tool for studying neurodegenerative diseases and ROS-mediated cell death. This compound, with its primary effect on VDAC1, presents an alternative model for investigating mitochondrial dysfunction through the disruption of metabolite transport and its downstream consequences on cellular bioenergetics and apoptosis. The choice between these two compounds will depend on the specific scientific question being addressed and the desired cellular phenotype. Further research is needed to fully elucidate the signaling pathways affected by this compound and to determine its precise quantitative inhibitory constants.

References

A Comparative Guide to the Mitochondrial Effects of Fusaramin and Antimycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two potent mitochondrial inhibitors, Fusaramin and Antimycin A. By detailing their distinct mechanisms of action and summarizing their impact on key mitochondrial functions, this document serves as a resource for designing experiments and interpreting data in toxicology, drug discovery, and cellular metabolism research.

Mechanisms of Action: Different Paths to Mitochondrial Dysfunction

While both this compound and Antimycin A disrupt mitochondrial energy production, they achieve this through fundamentally different primary mechanisms. Antimycin A is a well-characterized, direct inhibitor of the electron transport chain (ETC), whereas this compound primarily targets the transport of metabolites across the mitochondrial outer membrane.

Antimycin A: This compound is a potent inhibitor of mitochondrial respiration.[1] It specifically binds to the Qi site of Complex III (cytochrome bc1 complex) in the inner mitochondrial membrane.[2] This binding event blocks the transfer of electrons from cytochrome b to cytochrome c1, effectively halting the electron flow through the ETC.[2] The immediate consequences are a collapse of the proton gradient across the inner membrane and a halt in ATP synthesis via oxidative phosphorylation.[3]

This compound: Produced by fungi of the Fusarium genus, this compound inhibits ATP synthesis and oxidative phosphorylation.[4][5] However, its primary target is not a respiratory enzyme.[6] Studies suggest that this compound's main target is the Voltage-Dependent Anion Channel 1 (VDAC1), a protein in the outer mitochondrial membrane that facilitates the transport of ADP and ATP.[6] By interfering with VDAC1, this compound effectively limits the supply of ADP to the FₒF₁-ATP synthase in the inner membrane, thereby inhibiting ATP production. At higher concentrations, this compound has also been shown to inhibit Complex III and FₒF₁-ATP synthase, suggesting multiple modes of action.[6]

G cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane VDAC VDAC1 ATPSynth ATP Synthase VDAC->ATPSynth ADP C1 Complex I Q CoQ C1->Q e- C2 Complex II C2->Q e- C3 Complex III Q->C3 e- CytC Cyt c C3->CytC e- C4 Complex IV CytC->C4 e- ATPSynth->VDAC ATP AntimycinA Antimycin A AntimycinA->C3 Blocks Qi site This compound This compound This compound->VDAC Primary Target: Inhibits ADP/ATP Transport This compound->C3 Secondary Target This compound->ATPSynth Secondary Target ADP_out ADP (Cytosol) ADP_out->VDAC ADP ATP_in ATP (Matrix)

Figure 1: Mechanisms of Action of Antimycin A and this compound.

Comparative Effects on Mitochondrial Function

The differing mechanisms of Antimycin A and this compound lead to distinct quantitative and qualitative effects on mitochondrial respiration, membrane potential, and the production of reactive oxygen species (ROS).

ParameterAntimycin AThis compound
Primary Target Complex III (Cytochrome bc₁ complex)[2]Voltage-Dependent Anion Channel 1 (VDAC1)[6]
Mitochondrial Respiration (OCR) Drastic and rapid reduction[3]Inhibition of ATP synthesis-linked respiration[4]
Mitochondrial Membrane Potential (ΔΨm) Rapid, dose-dependent loss/collapse[3]Effect is secondary to ATP synthesis inhibition
Reactive Oxygen Species (ROS) Significant increase in mitochondrial superoxide[7]Not reported as a primary effect
ATP Synthesis Complete collapse of oxidative phosphorylation[3]Direct inhibition[4]

Table 1: Summary of Effects on Key Mitochondrial Parameters.

CompoundMetricValueCell/System Type
Antimycin A IC₅₀ (Cell Viability, 24h)~1.1 µML6 Myoblasts (Galactose Media)[8]
IC₅₀ (Cell Viability, 24h)~0.08 µMH9c2 Cardiomyoblasts (Galactose Media)[8]
IC₅₀ (Cell Viability, 24h)~0.03 µMHepG2 Hepatoma (Galactose Media)[8]
This compound IC₅₀120 nmol/mg proteinS. cerevisiae mitochondria (ADP-uptake/ATP-release)[9][10]

Table 2: Comparative Quantitative Data on this compound and Antimycin A Potency. Note that experimental systems and endpoints differ, precluding direct comparison of IC₅₀ values.

Downstream Cellular Consequences

The initial molecular insult by each compound triggers a cascade of events leading to distinct cellular outcomes. The direct and severe disruption of the ETC by Antimycin A causes acute energy crisis and oxidative stress, often culminating in apoptosis. This compound's inhibition of metabolite exchange leads more directly to a deficit in ATP synthesis, which can also trigger cell death pathways.

G cluster_AA Antimycin A Pathway cluster_F This compound Pathway AA_Start Antimycin A AA_C3 Inhibition of Complex III AA_Start->AA_C3 AA_ROS Increased ROS (Superoxide) AA_C3->AA_ROS AA_MMP Collapse of Membrane Potential (ΔΨm) AA_C3->AA_MMP AA_OCR Drastic Decrease in OCR AA_C3->AA_OCR AA_End Apoptosis AA_ROS->AA_End AA_ATP ATP Depletion AA_MMP->AA_ATP AA_OCR->AA_ATP AA_ATP->AA_End F_Start This compound F_VDAC Inhibition of VDAC1 F_Start->F_VDAC F_Transport Impaired ADP/ATP Transport F_VDAC->F_Transport F_OxPhos Inhibition of Oxidative Phosphorylation F_Transport->F_OxPhos F_ATP Decreased ATP Synthesis F_OxPhos->F_ATP F_End Cellular Dysfunction & Cell Death F_ATP->F_End

Figure 2: Downstream Cellular Consequences of Mitochondrial Inhibition.

Experimental Protocols

To assess the effects of compounds like this compound and Antimycin A, a suite of functional assays is required. Below are detailed methodologies for key experiments.

G start Start: Cell Culture / Tissue Prep treatment Treat with Compound (e.g., this compound, Antimycin A) + Controls start->treatment assay_choice Perform Mitochondrial Assays treatment->assay_choice seahorse Mitochondrial Respiration (Seahorse XF Mito Stress Test) assay_choice->seahorse OCR jc1 Membrane Potential (JC-1 Assay) assay_choice->jc1 ΔΨm mitosox Mitochondrial ROS (MitoSOX Red Assay) assay_choice->mitosox O₂⁻ data_acq Data Acquisition (Plate Reader, Flow Cytometer, Microscope) seahorse->data_acq jc1->data_acq mitosox->data_acq analysis Data Analysis (Calculate OCR, Red/Green Ratio, Fluorescence Intensity) data_acq->analysis end End: Comparative Results analysis->end

Figure 3: General Experimental Workflow for Mitochondrial Function Assessment.
Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Cell Mito Stress Test

This protocol measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in live cells.[11][12]

Materials:

  • Seahorse XF Analyzer (e.g., XF96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: XF Base Medium supplemented with glucose (10 mM), pyruvate (B1213749) (1 mM), and glutamine (2 mM).

  • Seahorse XF Cell Mito Stress Test Kit compounds: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mix of Rotenone/Antimycin A (Complex I/III inhibitors).

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: A day prior to the assay, hydrate (B1144303) the sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.

  • Medium Exchange: On the assay day, remove the growth medium from the cells, wash once with pre-warmed assay medium, and add the final volume of assay medium (e.g., 180 µL for an XF96 plate). Incubate the cells at 37°C in a non-CO₂ incubator for 45-60 minutes.

  • Compound Loading: Prepare stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's protocol. Load the appropriate volumes into the injection ports (A, B, C) of the hydrated sensor cartridge.

  • Assay Execution: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer. The instrument will calibrate and then begin the assay protocol, which involves sequential measurements of basal OCR followed by OCR measurements after the injection of each compound.

  • Data Analysis: The software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This assay uses the ratiometric dye JC-1 to measure mitochondrial membrane potential, a key indicator of mitochondrial health.[13][14]

Materials:

  • JC-1 dye

  • DMSO

  • Cell culture medium

  • Assay Buffer (e.g., PBS or HBSS)

  • FCCP or CCCP (positive control for depolarization)

  • Fluorescence microscope, flow cytometer, or microplate reader.

Procedure:

  • Cell Preparation: Culture cells in a suitable format (e.g., 96-well plate, chamber slides). Treat cells with this compound, Antimycin A, or vehicle control for the desired time. A positive control group should be treated with an uncoupler like FCCP (e.g., 5-50 µM) for 15-30 minutes.[13]

  • JC-1 Staining Solution: Prepare a JC-1 working solution (e.g., 1-10 µM) by diluting a DMSO stock in pre-warmed cell culture medium.[14]

  • Staining: Remove the treatment medium and add the JC-1 working solution to the cells. Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Carefully aspirate the staining solution. Wash the cells with pre-warmed assay buffer. For analysis by flow cytometry or plate reader, cells may need to be centrifuged and resuspended.[15]

  • Analysis:

    • Fluorescence Microscopy/Plate Reader: In healthy, non-apoptotic cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence (Em ~590 nm). In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers, emitting green fluorescence (Em ~535 nm).[13][15] The ratio of red to green fluorescence is calculated as a measure of mitochondrial polarization.

    • Flow Cytometry: Healthy cells will show a high signal in the PE channel (red), while depolarized cells will show a shift to the FITC channel (green).

Protocol 3: Detection of Mitochondrial Superoxide (B77818) using MitoSOX™ Red

This protocol uses the MitoSOX™ Red fluorogenic probe to specifically detect superoxide, the primary ROS produced by the mitochondria.

Materials:

  • MitoSOX™ Red Mitochondrial Superoxide Indicator

  • DMSO

  • Assay Buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

  • Fluorescence microscope, flow cytometer, or microplate reader.

Procedure:

  • Cell Preparation: Culture and treat cells with this compound, Antimycin A, or controls as desired.

  • MitoSOX™ Red Working Solution: Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO. Immediately before use, dilute the stock solution to a final working concentration (e.g., 500 nM to 5 µM) in pre-warmed assay buffer.

  • Staining: Remove the culture medium and incubate the cells with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed assay buffer to remove excess probe.[16]

  • Analysis: Immediately measure the red fluorescence (Ex/Em ≈ 510/580 nm). An increase in fluorescence intensity relative to the control indicates an increase in mitochondrial superoxide production.[16]

References

Fusaramin vs. Oligomycin: A Comparative Guide to ATP Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Fusaramin and Oligomycin, two potent inhibitors of mitochondrial ATP synthase. While both compounds ultimately disrupt cellular energy production, their mechanisms of action, primary molecular targets, and overall biochemical profiles exhibit significant differences. This document aims to equip researchers with the necessary information to select the appropriate inhibitor for their experimental needs.

At a Glance: Key Differences

FeatureThis compoundOligomycin
Primary Target Voltage-Dependent Anion Channel 1 (VDAC1)[1]F0 subunit of F1F0-ATP synthase[2][3]
Secondary Target(s) F1F0-ATP synthase, Complex III (at higher concentrations)[1]-
Mechanism of Action Impairs ADP/ATP trafficking across the outer mitochondrial membrane, leading to indirect inhibition of ATP synthesis.[1]Directly blocks the proton channel of the F0 subunit, preventing proton translocation and inhibiting ATP synthesis.[3][4][5]
Reported IC50/Ki IC50 for overall ADP-uptake/ATP-release reactions in yeast mitochondria: ~3 x IC50 for growth inhibition (specific value not provided).[1]Ki for F1F0-ATPase: ~1 µM. GI50 for NCI-60 cell lines: ~10 nM.[6]

Mechanism of Action

Oligomycin: A Direct Inhibitor of the F0 Proton Channel

Oligomycin is a well-characterized macrolide antibiotic that directly binds to the F0 subunit of the F1F0-ATP synthase complex embedded in the inner mitochondrial membrane.[2][3] This binding event physically obstructs the proton channel, a critical component for the passage of protons from the intermembrane space into the mitochondrial matrix. The resulting cessation of proton flow dissipates the proton motive force that drives ATP synthesis, leading to a rapid depletion of cellular ATP.[3][4]

This compound: A Multi-Targeted Inhibitor with a Primary Focus on VDAC1

This compound, a 3-acyl tetramic acid produced by Fusarium sp., presents a more complex mechanism of action.[1][7] Experimental evidence strongly suggests that its primary target is the Voltage-Dependent Anion Channel 1 (VDAC1), located in the outer mitochondrial membrane.[1] VDAC1 is the main conduit for the transport of metabolites, including ADP and ATP, between the cytoplasm and the mitochondrial intermembrane space. By impairing VDAC1 function, this compound effectively limits the supply of ADP to the ATP synthase, thereby indirectly inhibiting oxidative phosphorylation.[1]

At concentrations higher than those required to inhibit VDAC1, this compound has also been shown to inhibit the F1F0-ATP synthase and ubiquinol-cytochrome c oxidoreductase (Complex III) of the electron transport chain.[1] This multi-targeted nature distinguishes it from the more specific action of Oligomycin.

Signaling Pathways and Experimental Workflows

The inhibition of ATP synthase by both Oligomycin and this compound triggers a cascade of cellular events related to energy stress. The following diagrams illustrate the mechanism of action and a typical experimental workflow for studying these inhibitors.

cluster_Oligomycin Oligomycin Mechanism cluster_this compound This compound Mechanism Oligomycin Oligomycin F0_subunit F0 Subunit (Proton Channel) Oligomycin->F0_subunit Binds to and blocks Proton_Flow Proton Flow F0_subunit->Proton_Flow Inhibits ATP_Synthase F1F0-ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Proton_Flow->ATP_Production Drives This compound This compound VDAC1 VDAC1 (Outer Mitochondrial Membrane) This compound->VDAC1 Primarily inhibits Complex_III Complex III This compound->Complex_III Inhibits (high conc.) F1F0_ATPase_direct F1F0-ATP Synthase (Direct Inhibition at high conc.) This compound->F1F0_ATPase_direct Inhibits (high conc.) ADP_Transport ADP Transport VDAC1->ADP_Transport Inhibits ATP_Synthase2 F1F0-ATP Synthase ADP_Transport->ATP_Synthase2 Substrate for ATP_Production2 ATP Production ATP_Synthase2->ATP_Production2 Catalyzes

Figure 1. Mechanisms of Action for Oligomycin and this compound.

cluster_assays Parallel Assays start Start: Cell Culture treatment Treat cells with This compound or Oligomycin start->treatment incubation Incubate for defined period treatment->incubation atp_assay ATP Production Assay (e.g., Luciferase-based) incubation->atp_assay viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay ocr_assay Oxygen Consumption Rate (e.g., Seahorse XF) incubation->ocr_assay analysis Data Analysis and Comparison atp_assay->analysis viability_assay->analysis ocr_assay->analysis

Figure 2. General experimental workflow for comparing mitochondrial inhibitors.

Quantitative Data Summary

Direct comparison of the inhibitory potency on ATP synthase is challenging due to the different primary mechanisms and the lack of a specific IC50 value for this compound's direct effect on the enzyme. The following tables summarize the available quantitative data for each compound.

Table 1: Inhibitory Concentrations of this compound and Oligomycin

CompoundAssayOrganism/Cell LineIC50 / Ki / MICReference
This compound Growth Inhibition (MIC)S. cerevisiae (multidrug-sensitive)0.64 µg/mL[7]
Growth Inhibition (MIC)S. cerevisiae (wild-type)>128 µg/mL[7]
Oligomycin A F1F0-ATPase Inhibition (Ki)Mitochondria~1 µM[6]
Growth Inhibition (GI50)NCI-60 Cell Lines~10 nM[6]

Table 2: Effects on Cell Viability

CompoundCell LineAssayConcentrationEffectReference
This compound S. cerevisiaeGrowth on glycerol0.64 µg/mL (MIC)Growth inhibition[7]
Oligomycin A Mammospheres (MCF7)Mammosphere formation~100 nM (IC50)Reduced formation
Oligomycin A Mammospheres (MDA-MB-231)Mammosphere formation~5-10 µM (IC50)Reduced formation
Oligomycin SW480 colon cancer cellsMTT Assay (20h)1 µM~15.5% decrease in viability
Oligomycin SW480 colon cancer cellsMTT Assay (20h)5 µM~20.1% decrease in viability

Experimental Protocols

ATP Synthesis Assay (Luciferase-Based)

This assay quantifies ATP levels in cell lysates using the luciferin-luciferase reaction.

Materials:

  • Cells cultured in appropriate plates.

  • This compound or Oligomycin.

  • ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Luminometer.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or Oligomycin and a vehicle control.

  • Incubate for the desired time period.

  • Equilibrate the plate and the ATP assay reagent to room temperature.

  • Add the ATP assay reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the ATP levels relative to the vehicle control.

Cell Viability Assay (MTT)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells cultured in 96-well plates.

  • This compound or Oligomycin.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

  • Microplate reader.

Protocol:

  • Plate cells in a 96-well plate and allow them to attach.

  • Expose the cells to a range of concentrations of this compound or Oligomycin.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Analyzer)

This method measures the rate of oxygen consumption, a key indicator of mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer.

  • Seahorse XF cell culture microplates.

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

  • Oligomycin, FCCP, and Rotenone/Antimycin A.

Protocol:

  • Seed cells in a Seahorse XF microplate and allow them to form a monolayer.

  • One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator.

  • Load the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A for sequential injection.

  • Calibrate the Seahorse XF Analyzer.

  • Place the cell plate in the analyzer and initiate the measurement protocol.

  • Measure the basal OCR.

  • Inject Oligomycin to inhibit ATP synthase-linked respiration.

  • Inject the uncoupler FCCP to measure maximal respiration.

  • Inject Rotenone and Antimycin A to inhibit Complex I and III, respectively, and determine non-mitochondrial respiration.

  • Analyze the data to determine key parameters of mitochondrial function.

Conclusion

Oligomycin and this compound are both valuable tools for studying mitochondrial function and cellular bioenergetics. Oligomycin serves as a specific and direct inhibitor of F1F0-ATP synthase, making it an excellent choice for experiments aimed at directly probing the effects of ATP synthase blockade. This compound, with its primary effect on VDAC1, offers a unique opportunity to investigate the consequences of impaired mitochondrial metabolite transport on cellular processes. The choice between these two inhibitors will ultimately depend on the specific research question and the desired molecular target. For studies focused on the direct role of ATP synthase, Oligomycin is the more appropriate tool. For investigations into the broader consequences of disrupted mitochondrial transport and its downstream effects on oxidative phosphorylation, this compound provides a novel and interesting alternative.

References

A Comparative Analysis of Fusaramin and Other Major Fusarium Mycotoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Fusarium mycotoxin, Fusaramin, with other significant mycotoxins produced by this genus, including Deoxynivalenol (DON), T-2 toxin, Zearalenone (B1683625) (ZEN), and Fumonisin B1 (FB1). The analysis is supported by experimental data on their cytotoxic effects and distinct mechanisms of action.

Executive Summary

Fusarium species are prolific producers of a diverse array of mycotoxins, posing significant threats to food safety and animal health. While mycotoxins like deoxynivalenol, T-2 toxin, zearalenone, and fumonisins are well-characterized, emerging toxins such as this compound are gaining attention. This guide highlights the unique antimitochondrial activity of this compound and contrasts it with the varied toxicological profiles of other major Fusarium mycotoxins. The comparative data presented herein is essential for researchers in toxicology, pharmacology, and drug development.

Comparative Cytotoxicity

The cytotoxic potential of this compound and other major Fusarium mycotoxins has been evaluated across various cell lines. While direct comparative studies including this compound are limited, data on the structurally related compound fusaproliferin (B1234170) provides valuable insights. The following tables summarize the 50% inhibitory concentration (IC50) values, a measure of cytotoxicity, for these mycotoxins. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.

Table 1: Comparative Cytotoxicity (IC₅₀) of Fusarium Mycotoxins in Mammalian Cell Lines

MycotoxinCell LineExposure Time (h)IC₅₀ (µM)Reference
Fusaproliferin MIA PaCa-2 (Pancreatic Cancer)240.13[1][2]
BxPC-3 (Pancreatic Cancer)240.76[1][2]
MDA-MB-231 (Breast Cancer)241.9[1]
MCF7 (Breast Cancer)243.9[1]
WI38 (Normal Lung Fibroblast)2418[1]
Deoxynivalenol (DON) CHO-K1 (Chinese Hamster Ovary)480.91
Porcine Leydig Cells242.49[3]
Caco-2 (Human Colon Adenocarcinoma)Not Specified5[4]
T-2 Toxin HeLa (Human Cervical Cancer)480.0028 (2.8 ng/mL)[5]
Porcine Leydig Cells240.097[3]
Human Hepatoma (HepG2)Not SpecifiedPotent[2]
Zearalenone (ZEN) C5-O (Mouse Keratinocyte)7224.1 µg/mL
Porcine Leydig Cells2449.71[3]
Caco-2 (Human Colon Adenocarcinoma)Not Specified19[4]
Fumonisin B1 (FB1) CHO-K1 (Chinese Hamster Ovary)48118.6
Turkey Lymphocytes48-720.55 - 6.9[6]
Caco-2 (Human Colon Adenocarcinoma)Not Specified8.8[4]

Mechanisms of Action

The toxicological effects of Fusarium mycotoxins are dictated by their diverse mechanisms of action. This compound exhibits a distinct mode of action centered on mitochondrial dysfunction, setting it apart from other mycotoxins that target different cellular processes.

This compound: Inhibition of Mitochondrial Oxidative Phosphorylation

This compound's primary mechanism of toxicity involves the disruption of mitochondrial function. It acts as an inhibitor of oxidative phosphorylation, the primary pathway for ATP synthesis in aerobic organisms. Experimental evidence suggests that this compound impairs the function of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane responsible for the transport of ADP and ATP. By disrupting this transport, this compound effectively cuts off the supply of ADP to the ATP synthase, leading to a halt in energy production.

This compound's Mechanism of Action This compound This compound VDAC1 VDAC1 (Voltage-Dependent Anion Channel 1) This compound->VDAC1 inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction ADP_Transport ADP/ATP Transport VDAC1->ADP_Transport facilitates VDAC1->Mitochondrial_Dysfunction ATP_Synthase ATP Synthase ADP_Transport->ATP_Synthase supplies ADP ATP_Production ATP Production ATP_Synthase->ATP_Production

Caption: this compound inhibits VDAC1, disrupting ADP/ATP transport and halting ATP production.

Deoxynivalenol (DON) and T-2 Toxin: Ribosomal Inhibition

Deoxynivalenol and T-2 toxin belong to the trichothecene (B1219388) family of mycotoxins. Their primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells. They bind to the 60S ribosomal subunit, specifically at the peptidyl transferase center, thereby disrupting the elongation step of translation. This leads to a rapid cessation of protein synthesis, triggering a cascade of downstream events, including apoptosis (programmed cell death).

Mechanism of Trichothecenes (DON & T-2 Toxin) Trichothecenes DON / T-2 Toxin Ribosome 60S Ribosomal Subunit Trichothecenes->Ribosome binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis inhibits Cell_Stress Cellular Stress Protein_Synthesis->Cell_Stress leads to Apoptosis Apoptosis Cell_Stress->Apoptosis

Caption: DON and T-2 toxin inhibit protein synthesis by binding to the ribosome, leading to apoptosis.

Zearalenone (ZEN): Estrogenic Activity

Zearalenone's chemical structure mimics that of the natural estrogen, 17β-estradiol. This structural similarity allows ZEN and its metabolites to bind to estrogen receptors (ERα and ERβ), leading to the activation of estrogenic signaling pathways. This disruption of the endocrine system can result in reproductive disorders and other health issues.

Zearalenone's Estrogenic Mechanism Zearalenone Zearalenone Estrogen_Receptor Estrogen Receptor (ER) Zearalenone->Estrogen_Receptor binds to Gene_Expression Estrogenic Gene Expression Estrogen_Receptor->Gene_Expression activates Reproductive_Toxicity Reproductive Toxicity Gene_Expression->Reproductive_Toxicity

Caption: Zearalenone mimics estrogen, binds to its receptor, and disrupts normal hormonal signaling.

Fumonisin B1 (FB1): Disruption of Sphingolipid Metabolism

Fumonisin B1's toxicity stems from its structural similarity to sphinganine (B43673) and sphingosine, the backbones of sphingolipids. FB1 competitively inhibits the enzyme ceramide synthase, a key enzyme in the de novo sphingolipid biosynthesis pathway. This inhibition leads to the accumulation of sphinganine and sphingosine, which are cytotoxic, and a depletion of complex sphingolipids, which are essential for cell structure and signaling.

Fumonisin B1 Mechanism of Action FB1 Fumonisin B1 Ceramide_Synthase Ceramide Synthase FB1->Ceramide_Synthase inhibits Sphingolipid_Biosynthesis Sphingolipid Biosynthesis Ceramide_Synthase->Sphingolipid_Biosynthesis catalyzes Sphinganine_Accumulation Sphinganine Accumulation Ceramide_Synthase->Sphinganine_Accumulation leads to accumulation Complex_Sphingolipids_Depletion Complex Sphingolipids Depletion Sphingolipid_Biosynthesis->Complex_Sphingolipids_Depletion leads to depletion

Caption: Fumonisin B1 inhibits ceramide synthase, disrupting sphingolipid metabolism.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Incubation and Formazan (B1609692) Solubilization cluster_2 Data Acquisition A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with mycotoxins B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

Caption: A general workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Mycotoxin Treatment: The culture medium is replaced with fresh medium containing various concentrations of the mycotoxin. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the mycotoxins.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Mitochondrial Respiration Assay

Mitochondrial respiration can be measured using high-resolution respirometry, which monitors the oxygen consumption rate (OCR) of isolated mitochondria or intact cells.

Workflow:

Mitochondrial Respiration Assay Workflow A Isolate mitochondria or prepare cell suspension B Add to respirometer chamber A->B C Measure basal respiration (OCR) B->C D Inject substrate (e.g., pyruvate (B1213749), succinate) C->D E Inject ADP to stimulate ATP synthesis D->E F Inject inhibitor (e.g., this compound) E->F G Measure changes in OCR F->G H Analyze respiratory parameters G->H

Caption: A typical workflow for assessing mitochondrial respiration and the effect of inhibitors.

Detailed Steps:

  • Mitochondria Isolation/Cell Preparation: Mitochondria are isolated from tissues or cultured cells by differential centrifugation, or intact cells are prepared in a suitable respiration buffer.

  • Respirometer Setup: The isolated mitochondria or cells are added to the chamber of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer) containing respiration medium.

  • Basal Respiration: The baseline oxygen consumption rate is measured.

  • Substrate Addition: A specific substrate for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate) of the electron transport chain is added to fuel respiration.

  • State 3 Respiration: ADP is added to stimulate ATP synthesis, and the maximal coupled respiration rate is measured.

  • Inhibitor Titration: The inhibitor of interest (e.g., this compound) is titrated into the chamber at various concentrations, and the effect on the oxygen consumption rate is recorded.

  • Data Analysis: The data is analyzed to determine the inhibitory effect of the compound on different respiratory states and to calculate parameters such as the respiratory control ratio (RCR).

Conclusion

This comparative analysis underscores the diverse toxicological profiles of major Fusarium mycotoxins. This compound distinguishes itself with a specific mechanism of action targeting mitochondrial bioenergetics, a feature that may present both unique toxicological challenges and potential opportunities for therapeutic intervention in diseases with metabolic dysregulation. In contrast, the well-established mycotoxins DON, T-2 toxin, zearalenone, and fumonisin B1 exert their toxicity through distinct pathways, including inhibition of protein synthesis, endocrine disruption, and interference with lipid metabolism.

For researchers and professionals in drug development, this comparative guide provides a foundational understanding of the structure-activity relationships and molecular targets of these potent fungal metabolites. Further research, particularly direct comparative studies, is warranted to fully elucidate the relative toxicities and potential synergistic or antagonistic interactions of these co-contaminating mycotoxins.

References

Validating Fusaramin's Mitochondrial Target: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data and methodologies for validating the mitochondrial target of Fusaramin, a mycotoxin produced by Fusarium species. We will delve into the evidence supporting its primary target and compare its mechanism with other mitochondrial inhibitors, offering a resource for researchers in antifungal drug discovery and mitochondrial research.

This compound's Primary Mitochondrial Target: Voltage-Dependent Anion Channel 1 (VDAC1)

This compound has been identified as an antimitochondrial compound that primarily targets the Voltage-Dependent Anion Channel 1 (VDAC1).[1] VDAC1 is a crucial protein in the outer mitochondrial membrane responsible for the trafficking of essential metabolites like ADP and ATP.[1] The inhibition of VDAC1 function by this compound leads to a disruption of oxidative phosphorylation.[1]

Evidence for VDAC1 as the primary target comes from studies demonstrating that this compound significantly interferes with [3H]ADP uptake by yeast mitochondria.[1] Furthermore, a photoreactive derivative of this compound was shown to specifically label VDAC1, providing direct evidence of interaction.[1] While VDAC1 is the principal target, it's noteworthy that at higher concentrations, this compound also exhibits inhibitory effects on F_oF_1-ATP synthase (Complex V) and ubiquinol-cytochrome c oxidoreductase (Complex III).[1]

Comparative Analysis of Mitochondrial Inhibitors

To provide a broader context, the following table compares this compound with other mitochondrial inhibitors, some of which are also derived from Fusarium species.

CompoundPrimary Mitochondrial Target(s)Organism of OriginKey Experimental Finding(s)
This compound VDAC1 (primary), Complex V, Complex III (secondary, at higher concentrations)Fusarium sp.Inhibits [3H]ADP uptake; photoreactive derivative labels VDAC1.[1]
Traminine A Complex III and F_oF_1-ATPase (Complex V)Fusarium concentricumDual inhibition of Complex III and F_oF_1-ATPase.[2]
Traminine B Complex IIIFusarium concentricumSolely inhibits Complex III.[2]
Fumonisin B1 Complex IFusarium verticillioidesInhibits mitochondrial complex I, leading to decreased respiration and ROS production.[3]
Sambutoxin Cytochrome bc1 complex (Complex III)Fusarium sambucinumToxic to mitochondrial respiration and specific towards Complex III.

Experimental Protocols for Target Validation

The validation of this compound's mitochondrial target relies on a combination of genetic and biochemical assays.

Yeast Growth Inhibition Assay

This assay is a primary screen to identify compounds that target mitochondrial function.

  • Principle: Multidrug-sensitive strains of Saccharomyces cerevisiae are used. These strains are more susceptible to chemical inhibitors. The yeast is grown on two types of media: one with a fermentable carbon source (glucose) and another with a non-fermentable carbon source (glycerol). Compounds that inhibit mitochondrial respiration will selectively inhibit growth on the glycerol-based medium, as yeast relies on oxidative phosphorylation to metabolize glycerol.[2]

  • Protocol:

    • Prepare agar (B569324) plates with YPD (Yeast Extract Peptone Dextrose) and YPG (Yeast Extract Peptone Glycerol).

    • Inoculate the plates with a lawn of the multidrug-sensitive S. cerevisiae strain.

    • Apply sterile paper discs impregnated with the test compound (this compound) at various concentrations to the agar surface.

    • Incubate the plates and monitor for zones of growth inhibition.

    • A larger zone of inhibition on the YPG plate compared to the YPD plate indicates a mitochondrial target.[2][4][5]

Mitochondrial [3H]ADP Uptake Assay

This biochemical assay directly measures the function of ADP/ATP carriers in isolated mitochondria.

  • Principle: The uptake of radiolabeled ADP ([3H]ADP) into isolated mitochondria is measured in the presence and absence of the test compound. Inhibition of uptake suggests interference with ADP/ATP transport across the mitochondrial membranes.

  • Protocol:

    • Isolate mitochondria from S. cerevisiae.

    • Incubate the isolated mitochondria in a reaction buffer containing [3H]ADP and varying concentrations of this compound.

    • After a defined incubation period, stop the uptake reaction (e.g., by adding a specific inhibitor or by rapid filtration).

    • Measure the amount of radioactivity incorporated into the mitochondria using a scintillation counter.

    • A dose-dependent decrease in [3H]ADP uptake indicates inhibition of ADP transport.[1]

Photoaffinity Labeling

This technique is used to identify the direct binding target of a compound.

  • Principle: A photoreactive derivative of the compound of interest (in this case, a photoreactive this compound derivative) is synthesized. This derivative can be activated by UV light to form a covalent bond with its binding partner.

  • Protocol:

    • Incubate isolated mitochondria with the photoreactive this compound derivative.

    • Expose the mixture to UV light to induce cross-linking.

    • Solubilize the mitochondrial proteins and separate them using SDS-PAGE.

    • Identify the labeled protein using techniques such as autoradiography (if the derivative is radiolabeled) or Western blotting with an antibody against a tag on the derivative.

    • The labeled protein can then be identified by mass spectrometry.[1]

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes described, the following diagrams were generated.

experimental_workflow cluster_screening Primary Screening cluster_validation Target Validation Yeast Growth Assay Yeast Growth Assay ADP Uptake Assay ADP Uptake Assay Yeast Growth Assay->ADP Uptake Assay Mitochondrial Hit Photoaffinity Labeling Photoaffinity Labeling ADP Uptake Assay->Photoaffinity Labeling Inhibition Confirmed VDAC1 Identification VDAC1 Identification Photoaffinity Labeling->VDAC1 Identification Fusarium sp. Culture Fusarium sp. Culture Compound Isolation (this compound) Compound Isolation (this compound) Fusarium sp. Culture->Compound Isolation (this compound) Compound Isolation (this compound)->Yeast Growth Assay

Caption: Experimental workflow for the identification and validation of this compound's mitochondrial target.

signaling_pathway cluster_mitochondrion Mitochondrion OMM Outer Membrane IMM Inner Membrane VDAC1 VDAC1 ADP_in VDAC1->ADP_in Cytosol_ATP Cytosolic ATP VDAC1->Cytosol_ATP ComplexV Complex V (F_oF_1-ATPase) ATP_out ComplexV->ATP_out ATP ComplexIII Complex III ADP_in->ComplexV ADP ATP_out->VDAC1 This compound This compound This compound->VDAC1 Inhibits This compound->ComplexV Inhibits (higher conc.) This compound->ComplexIII Inhibits (higher conc.) Cytosol_ADP Cytosolic ADP Cytosol_ADP->VDAC1

Caption: Proposed mechanism of this compound's action on mitochondrial targets.

References

Unraveling the Structure-Activity Relationship of Fusaramin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fusaramin, a secondary metabolite produced by certain species of the fungus Fusarium, has garnered significant interest in the scientific community due to its diverse biological activities. As a member of the 3-acyl tetramic acid family, its unique structure serves as a scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, offering insights into their therapeutic potential. We will delve into their antifungal and cytotoxic effects, comparing them with other relevant compounds and providing the experimental context necessary for rigorous scientific evaluation.

Performance Comparison: Antifungal and Cytotoxic Activities

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. Modifications to the core tetramic acid ring, the acyl side chain, and the substituents on the nitrogen atom can significantly impact their potency and selectivity. While comprehensive SAR data for a wide range of this compound analogs is still emerging, preliminary studies and research on related 3-acyl tetramic acids provide valuable insights.

Key Structural Features Influencing Activity

Initial research indicates that the N-H moiety within the tetramic acid ring is often crucial for biological activity. N-alkylation or the introduction of bulky protecting groups can lead to a significant decrease in potency. The nature of the 3-acyl side chain also plays a pivotal role in determining the compound's spectrum of activity and potency.

For comparison, we will consider Fusaric acid, another well-studied mycotoxin from Fusarium, and its derivatives, which have been extensively evaluated for their antifungal properties.

Table 1: Comparative Antifungal Activity of this compound and Fusaric Acid Derivatives

Compound/DerivativeTarget OrganismActivity (MIC/EC50)Reference
This compound Saccharomyces cerevisiae (multidrug-sensitive)0.64 µg/mL (MIC)[1]
Saccharomyces cerevisiae (wild-type)>128 µg/mL (MIC)[1]
Fusaric Acid Colletotrichum higginsianum31.7 µg/mL (EC50)[2]
Pyricularia grisea>50 µg/mL (EC50)[2]
Fusaric Acid Derivative (5-phenyl) Pyricularia grisea12.0 µg/mL (EC50)[2]
Fusaric Acid Derivative (5-([1,1'-biphenyl]-4-yl)) Colletotrichum higginsianum1.2 µg/mL (EC50)[2]

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration.

The data in Table 1 suggests that modifications to the side chain of Fusaric acid can significantly enhance its antifungal potency, as seen with the phenyl and biphenyl (B1667301) derivatives. While a similar detailed SAR table for this compound derivatives is not yet available in the public domain, the total synthesis of this compound has been achieved, which paves the way for the generation and evaluation of a diverse library of analogs.[3]

In addition to antifungal activity, various metabolites from Fusarium species have been investigated for their cytotoxic effects against cancer cell lines.

Table 2: Comparative Cytotoxicity of Fusarium Metabolites

CompoundCell LineActivity (IC50)Reference
Fusaric Acid Human oesophageal cancer (SNO)78.81 µg/mL[2]

IC50: Half-maximal Inhibitory Concentration.

Mechanism of Action: A Glimpse into the Molecular Machinery

This compound's primary mechanism of action is believed to be the inhibition of mitochondrial function. Specifically, it has been shown to inhibit ATP synthesis via oxidative phosphorylation.[1] Further studies using a photoreactive derivative of this compound have suggested that it may directly target the voltage-dependent anion channel 1 (VDAC1), a key protein involved in the transport of ADP and ATP across the outer mitochondrial membrane.[4] This disruption of cellular energy production is a plausible explanation for its observed antifungal and cytotoxic effects.

cluster_mitochondrion Mitochondrion This compound This compound VDAC1 VDAC1 (Voltage-Dependent Anion Channel 1) This compound->VDAC1 inhibition ATP_out ATP VDAC1->ATP_out transport OMM Outer Mitochondrial Membrane ADP_in ADP ADP_in->VDAC1 transport OxPhos Oxidative Phosphorylation ADP_in->OxPhos substrate Cellular_Processes Cellular Processes ATP_out->Cellular_Processes energy for OxPhos->ATP_out produces

Caption: Proposed mechanism of this compound's action on mitochondrial ATP synthesis.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of the biological activities of this compound derivatives, detailed experimental protocols are essential. Below are standardized methodologies for key assays.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

  • Inoculum Preparation: Fungal cultures are grown on an appropriate agar (B569324) medium. A suspension of fungal spores or yeast cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL).

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the compound are prepared in a 96-well microtiter plate using a sterile growth medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. Positive (no compound) and negative (no inoculum) controls are included.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with a fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: The treatment medium is removed, and a solution of MTT in a serum-free medium is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_attach Incubate for cell attachment seed_cells->incubate_attach add_compound Add this compound derivatives at various concentrations incubate_attach->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_formazan Incubate for formazan formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals incubate_formazan->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Mitochondrial ATP Synthesis Inhibition Assay

This assay measures the effect of a compound on the ability of isolated mitochondria to produce ATP.

  • Mitochondria Isolation: Mitochondria are isolated from a suitable source (e.g., rat liver or cultured cells) by differential centrifugation.

  • Reaction Mixture: A reaction buffer containing a respiratory substrate (e.g., succinate (B1194679) or glutamate/malate), ADP, and a luciferin/luciferase-based ATP detection reagent is prepared.

  • Assay Initiation: The test compound at various concentrations is added to the reaction mixture, followed by the addition of isolated mitochondria to initiate the reaction.

  • Luminescence Measurement: The production of ATP is monitored in real-time by measuring the luminescence generated by the luciferase-catalyzed reaction.

  • Data Analysis: The rate of ATP synthesis is calculated from the slope of the luminescence curve. The inhibitory effect of the compound is determined by comparing the rates in the presence and absence of the compound.

Future Directions and Conclusion

The study of this compound and its derivatives is a promising area of research for the development of new antifungal and anticancer agents. The elucidation of the total synthesis of this compound opens the door to the creation of a wide array of analogs, which will be instrumental in building a comprehensive structure-activity relationship profile. Future research should focus on the systematic modification of the this compound scaffold and the evaluation of these new derivatives in robust biological assays. A deeper understanding of the molecular interactions between this compound derivatives and their cellular targets will be crucial for the rational design of more potent and selective therapeutic agents. The comparative data and standardized protocols provided in this guide aim to facilitate these future endeavors and contribute to the advancement of drug discovery in this exciting field.

References

A Comparative Analysis of Fusaramin and Commercial Fungicides: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antifungal agents with improved efficacy and unique mechanisms of action is a continuous endeavor in agricultural and clinical research. This guide provides a comparative overview of Fusaramin, a natural product with demonstrated antifungal properties, and established commercial fungicides. The focus is on their efficacy, underlying mechanisms, and the experimental protocols used for their evaluation.

Quantitative Efficacy: A Snapshot

Direct comparative studies on the efficacy of this compound against a broad spectrum of plant pathogenic fungi versus commercial fungicides are limited in the existing literature. However, available data provides insights into its potential. The following table summarizes the known antifungal activity of this compound against a model organism and compares it with the efficacy of representative commercial fungicides against pathogenic Fusarium species.

Compound/Product NameActive Ingredient(s)Target Organism(s)Efficacy MetricValue (µg/mL)Citation(s)
This compound This compoundSaccharomyces cerevisiae (multidrug-sensitive strain, glycerol (B35011) medium)MIC0.64[1]
Saccharomyces cerevisiae (wild-type, glycerol medium)MIC>128[1]
Saccharomyces cerevisiae (glucose medium)MIC>128[1]
Azoxystrobin + Tebuconazole Azoxystrobin, TebuconazoleFusarium spp.-Broad-spectrum activity[2][3][4]
Fluazinam FluazinamFusarium graminearumEC₅₀ (mycelial growth)0.037 - 0.179
Carbendazim CarbendazimFusarium spp.EC₅₀<0.6

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. The efficacy of commercial fungicides can vary significantly based on the specific Fusarium species and environmental conditions.

Mechanism of Action: Targeting Fungal Physiology

This compound and commercial fungicides employ distinct strategies to inhibit fungal growth, primarily by targeting essential cellular processes.

This compound: This natural product, isolated from Fusarium concentricum, acts as an inhibitor of mitochondrial oxidative phosphorylation[5][6]. Its specific target is believed to be the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein involved in the transport of ADP and ATP across the outer mitochondrial membrane[5]. By disrupting this transport, this compound effectively cuts off the energy supply of the fungal cell, leading to growth inhibition. This mechanism is particularly effective under conditions that necessitate mitochondrial respiration, as demonstrated by its high potency against Saccharomyces cerevisiae grown in a glycerol-based medium, which forces respiratory metabolism[1].

Commercial Fungicides (Azoxystrobin and Tebuconazole): Many commercial fungicides utilize a multi-pronged approach. A common combination product contains Azoxystrobin and Tebuconazole, which have different modes of action, providing a broader spectrum of control and helping to manage the development of resistance[3][4].

  • Azoxystrobin: Belongs to the strobilurin class of fungicides and acts by inhibiting mitochondrial respiration. Specifically, it binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain, thereby blocking ATP synthesis[3][4].

  • Tebuconazole: This triazole fungicide inhibits the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. It achieves this by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol[3][4]. The disruption of ergosterol production leads to impaired membrane integrity and ultimately, cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antifungal compounds.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard for determining the in vitro susceptibility of fungi to antimicrobial agents.

a. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for many plant pathogens) at a suitable temperature (e.g., 25°C) until sufficient sporulation is observed.

  • Spores (conidia) are harvested by flooding the agar surface with sterile saline or a buffer solution containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

  • The resulting spore suspension is filtered through sterile cheesecloth to remove mycelial fragments.

  • The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 0.4 × 10⁴ to 5 × 10⁴ conidia per ml) in a standardized liquid medium (e.g., RPMI-1640).

b. Assay Procedure:

  • The antifungal compound (e.g., this compound or a commercial fungicide) is serially diluted in the liquid medium in a 96-well microtiter plate. A range of concentrations is prepared to encompass the expected MIC value.

  • A control well containing only the medium and another with the medium and the fungal inoculum (without the antifungal agent) are included.

  • Each well is inoculated with the standardized fungal spore suspension.

  • The microtiter plates are incubated under appropriate conditions (e.g., 25-28°C for 48-72 hours for many filamentous fungi).

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is commonly used to assess the effect of antifungal compounds on the mycelial growth of filamentous fungi.

a. Preparation of Antifungal-Amended Media:

  • The test compound is dissolved in a suitable solvent and added to a molten agar medium (e.g., Potato Dextrose Agar) at various concentrations.

  • The amended agar is then poured into sterile Petri dishes. Control plates containing the agar medium with the solvent but without the test compound are also prepared.

b. Inoculation and Incubation:

  • A small plug of mycelium from the growing edge of a young fungal culture is placed in the center of each agar plate.

  • The plates are incubated at an optimal temperature for the specific fungus.

  • The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

c. Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates. The EC₅₀ value can then be determined by plotting the percentage of inhibition against the logarithm of the compound's concentration.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the signaling pathways affected by these fungicides and a typical experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_assay Antifungal Susceptibility Assay cluster_analysis Data Analysis fungal_culture Fungal Culture (e.g., on PDA) spore_harvest Spore Harvesting & Quantification fungal_culture->spore_harvest inoculum_prep Inoculum Standardization spore_harvest->inoculum_prep inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation serial_dilution Serial Dilution of Antifungal Compound serial_dilution->inoculation incubation Incubation inoculation->incubation read_results Visual or Spectrophotometric Reading of Growth incubation->read_results determine_mic Determination of MIC/EC50 read_results->determine_mic

Caption: Experimental workflow for antifungal susceptibility testing.

signaling_pathways cluster_this compound This compound Mechanism cluster_commercial Commercial Fungicide Mechanisms This compound This compound vdac1 VDAC1 (Voltage-Dependent Anion Channel 1) This compound->vdac1 Inhibits adp_atp ADP/ATP Transport vdac1->adp_atp oxphos Oxidative Phosphorylation adp_atp->oxphos atp_production ATP Production oxphos->atp_production azoxystrobin Azoxystrobin complex_iii Cytochrome bc1 Complex (Complex III) azoxystrobin->complex_iii Inhibits tebuconazole Tebuconazole erg11 Lanosterol 14α-demethylase tebuconazole->erg11 Inhibits electron_transport Electron Transport Chain complex_iii->electron_transport electron_transport->atp_production ergosterol_synthesis Ergosterol Biosynthesis erg11->ergosterol_synthesis cell_membrane Fungal Cell Membrane ergosterol_synthesis->cell_membrane

Caption: Mechanisms of action of this compound and commercial fungicides.

References

Investigating Fungal Cross-Resistance to Fusaramin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of cross-resistance studies concerning fusaramin, a potent mitochondrial inhibitor with promising antifungal activity. Tailored for researchers, scientists, and drug development professionals, this document outlines the known mechanisms of action of this compound, explores potential cross-resistance scenarios with other antifungal agents, and presents a detailed, hypothetical experimental protocol for conducting thorough cross-resistance investigations.

Introduction to this compound and the Challenge of Cross-Resistance

This compound is a natural product that has demonstrated significant antifungal activity against a range of plant pathogenic fungi.[1] Its primary mode of action involves the inhibition of mitochondrial function, a critical pathway for fungal survival and proliferation.[2] As with any new antifungal compound, a thorough understanding of its potential for cross-resistance with existing fungicides is paramount for its effective and sustainable deployment in agricultural and clinical settings. Cross-resistance, where a fungus develops resistance to one antifungal agent that also confers resistance to another, can severely limit treatment options. This guide serves as a foundational resource for designing and interpreting studies on this compound cross-resistance.

Mechanism of Action: this compound's Impact on Fungal Mitochondria

This compound's antifungal efficacy stems from its ability to disrupt cellular energy production by targeting key components of the fungal mitochondria.[2]

Primary Target: Voltage-Dependent Anion Channel 1 (VDAC1) this compound's main target is the Voltage-Dependent Anion Channel 1 (VDAC1), a protein located in the outer mitochondrial membrane. VDAC1 is crucial for the transport of ADP and ATP, the cell's energy currency, between the cytoplasm and the mitochondrial matrix. By inhibiting VDAC1, this compound effectively chokes off the supply of ADP to the ATP synthase, thereby halting ATP production through oxidative phosphorylation.[2]

Secondary Targets at Higher Concentrations At elevated concentrations, this compound also exhibits inhibitory effects on other components of the mitochondrial respiratory chain, including:

  • FoF1-ATP synthase (Complex V): The enzyme complex responsible for the final step of ATP synthesis.

  • Ubiquinol-cytochrome c oxidoreductase (Complex III): A key enzyme in the electron transport chain.[2]

This multi-target mechanism suggests a complex interaction with the fungal respiratory system.

Fusaramin_Mechanism cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_omm Outer Membrane cluster_imm Inner Membrane cluster_matrix ADP_cyto ADP VDAC1 VDAC1 ADP_cyto->VDAC1 Transport ATP_cyto ATP VDAC1->ATP_cyto ADP_mito ADP VDAC1->ADP_mito Complex_III Complex III ATP_Synthase FoF1-ATP Synthase (Complex V) Complex_III->ATP_Synthase Electron Transport Chain ATP_mito ATP ATP_Synthase->ATP_mito Synthesis ADP_mito->ATP_Synthase Substrate ATP_mito->VDAC1 Transport This compound This compound This compound->VDAC1 Inhibits (Primary) This compound->Complex_III Inhibits (Secondary) This compound->ATP_Synthase Inhibits (Secondary)

Figure 1: Mechanism of action of this compound on fungal mitochondria.

Potential Mechanisms of Cross-Resistance to this compound

Based on established mechanisms of resistance to other mitochondrial inhibitors, several hypotheses for cross-resistance to this compound can be proposed:

  • Target Site Modification: Alterations in the VDAC1 protein, or in the secondary targets (ATP synthase and Complex III), could reduce the binding affinity of this compound. Fungi with pre-existing mutations in these targets due to exposure to other inhibitors might exhibit cross-resistance.

  • Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump fungicides out of the fungal cell. Strains with upregulated efflux pumps due to exposure to other fungicides may show reduced susceptibility to this compound.

  • Metabolic Detoxification: Fungal enzymes, such as cytochrome P450 monooxygenases or glutathione (B108866) S-transferases, can metabolize and detoxify fungicides. Enhanced activity of these enzymes could lead to cross-resistance.

  • Alterations in Mitochondrial Physiology: Changes in mitochondrial structure or function, such as those that compensate for the inhibitory effects of other respiratory chain inhibitors, might also confer a degree of resistance to this compound.

A Proposed Experimental Protocol for this compound Cross-Resistance Studies

To systematically investigate cross-resistance between this compound and other antifungal agents, the following detailed experimental protocol is proposed.

Fungal Isolates and Antifungal Agents
  • Fungal Isolates: A panel of well-characterized fungal isolates should be used, including:

    • A wild-type, sensitive reference strain of the target fungal species (e.g., Fusarium graminearum, Botrytis cinerea).

    • A series of laboratory-generated mutants with known resistance mechanisms to other mitochondrial inhibitors (e.g., strobilurins, SDHIs, ATP synthase inhibitors).

    • Field isolates with documented resistance to various classes of fungicides.

  • Antifungal Agents:

    • This compound (analytical grade).

    • A selection of commercially available fungicides with different modes of action, including:

      • Mitochondrial Respiration Inhibitors:

        • QoI (Strobilurin) fungicide (e.g., Azoxystrobin)

        • SDHI fungicide (e.g., Boscalid)

        • Other ATP synthase inhibitors (e.g., Oligomycin)

      • Other Modes of Action:

        • Sterol biosynthesis inhibitor (DMI fungicide, e.g., Tebuconazole)

        • Cell wall synthesis inhibitor (e.g., Caspofungin)

Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and quantitative approach to determine the MIC of antifungal agents.

Materials:

  • 96-well microtiter plates

  • Sterile fungal culture medium (e.g., Potato Dextrose Broth (PDB) or RPMI-1640)

  • Spectrophotometer or microplate reader

  • Multichannel pipette

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow fungal isolates on appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) for 7-10 days.

    • Harvest conidia by flooding the plate with sterile saline solution containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the conidial concentration to 1 x 105 conidia/mL using a hemocytometer.

    • Further dilute the suspension in the test medium to achieve a final concentration of 1 x 104 conidia/mL in the microtiter plate wells.

  • Preparation of Antifungal Stock Solutions and Dilutions:

    • Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each antifungal in the test medium in the 96-well plates to achieve a range of final concentrations. Include a drug-free control well.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agents.

    • Incubate the plates at the optimal growth temperature for the fungal species (e.g., 25°C) for 48-72 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the drug-free control.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

Data Analysis and Presentation
  • Resistance Factor (RF): Calculate the RF for each resistant isolate by dividing its MIC value by the MIC value of the sensitive reference strain. An RF value > 2 is generally considered indicative of resistance.

  • Cross-Resistance Assessment: Compare the RF values of the resistant isolates to this compound and the other tested fungicides. Positive cross-resistance is indicated when an isolate resistant to another fungicide also shows a significantly higher RF for this compound.

  • Data Summarization: Present the MIC values and calculated RFs in clear, tabular format for easy comparison across all tested isolates and antifungal agents.

Table 1: Hypothetical MIC50 (µg/mL) Values of this compound and Other Antifungals Against Fungal Isolates

Fungal IsolateThis compoundAzoxystrobin (QoI)Boscalid (SDHI)Oligomycin (ATP Synthase)Tebuconazole (DMI)
Wild-Type (Sensitive)0.50.10.20.051.0
Azoxystrobin-Resistant>16 >1000.20.061.2
Boscalid-Resistant0.60.1>500.051.1
Oligomycin-Resistant8.0 0.10.3>100.9
Tebuconazole-Resistant0.50.10.20.05>64

Table 2: Hypothetical Resistance Factors (RF) for the Fungal Isolates

Fungal IsolateThis compoundAzoxystrobin (QoI)Boscalid (SDHI)Oligomycin (ATP Synthase)Tebuconazole (DMI)
Azoxystrobin-Resistant>32 >10001.01.21.2
Boscalid-Resistant1.21.0>2501.01.1
Oligomycin-Resistant16 1.01.5>2000.9
Tebuconazole-Resistant1.01.01.01.0>64

Experimental Workflow Visualization

The following diagram illustrates the proposed workflow for a comprehensive this compound cross-resistance study.

Experimental_Workflow cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis cluster_output Output Isolates Select Fungal Isolates (Wild-Type, Lab Mutants, Field Isolates) Inoculum Prepare Fungal Inoculum Isolates->Inoculum Fungicides Prepare Antifungal Agents (this compound, Other Fungicides) MIC_Assay Perform Broth Microdilution MIC Assay Fungicides->MIC_Assay Inoculum->MIC_Assay Incubation Incubate Plates MIC_Assay->Incubation Read_Results Read Results (Visual or Spectrophotometric) Incubation->Read_Results Calculate_MIC Determine MIC50 Values Read_Results->Calculate_MIC Calculate_RF Calculate Resistance Factors (RF) Calculate_MIC->Calculate_RF Analyze_CR Analyze for Cross-Resistance Calculate_RF->Analyze_CR Tables Summarize Data in Tables Analyze_CR->Tables Guide Publish Comparison Guide Tables->Guide

Figure 2: Proposed workflow for a this compound cross-resistance study.

Conclusion

The investigation of cross-resistance is a critical step in the development and deployment of any new antifungal agent. While this compound's unique mechanism of action targeting VDAC1 presents a promising avenue for fungal control, a systematic evaluation of its potential for cross-resistance with existing fungicides is essential. The experimental framework provided in this guide offers a robust methodology for researchers to generate the necessary data to inform the responsible and effective use of this compound in the future. By understanding the potential for cross-resistance, strategies can be developed to mitigate its emergence and preserve the long-term efficacy of this novel antifungal compound.

References

Pioneering New Antifungal Frontiers: A Proposed Framework for Investigating the Synergistic Potential of Fusaramin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a notable gap in research regarding the synergistic effects of fusaramin, a novel antimitochondrial compound, with established antifungal agents. While studies have explored various antifungal combinations against pathogenic Fusarium species, to date, no published experimental data exists on the combined efficacy of this compound with other antifungals. This guide is intended for researchers, scientists, and drug development professionals, providing a proposed framework for investigating these potential synergies, from experimental design to data interpretation and visualization.

This compound, isolated from Fusarium sp. FKI-7550, has been identified as an inhibitor of mitochondrial ATP synthesis via oxidative phosphorylation[1][2][3]. This unique mechanism of action suggests a strong potential for synergistic interactions with antifungals that target different cellular pathways, such as cell wall synthesis or ergosterol (B1671047) biosynthesis. Exploring these combinations could pave the way for novel therapeutic strategies against resistant fungal infections.

Proposed Experimental Protocols

To rigorously assess the synergistic potential of this compound, a standardized methodology is crucial. The following protocols are based on established methods for antifungal susceptibility and synergy testing.

Checkerboard Microdilution Assay

This is the most common method for evaluating synergistic interactions between two antimicrobial agents in vitro.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic, additive, indifferent, or antagonistic effect of the drug combination.

Materials:

  • This compound

  • Selected antifungal agents (e.g., Amphotericin B, Voriconazole, Caspofungin)

  • Fusarium species isolates (clinical or reference strains)

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Drug Dilutions: Prepare serial twofold dilutions of this compound and the partner antifungal agent in RPMI 1640 medium.

  • Plate Setup: In a 96-well plate, dispense the diluted this compound horizontally and the partner antifungal vertically. This creates a matrix of wells with varying concentrations of both compounds. Each plate should also include wells with each drug alone (for MIC determination) and a drug-free well (for growth control).

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.4 × 10⁴ to 5 × 10⁴ CFU/mL) from a fresh culture of the Fusarium isolate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 48-72 hours.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition compared to the growth control), which can be assessed visually or by spectrophotometry.

  • FICI Calculation: The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Data Presentation: A Template for Comparison

To facilitate the comparison of this compound's synergistic effects with various antifungal agents against different Fusarium species, the quantitative data should be summarized in a clear and structured table.

Fusarium SpeciesAntifungal AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInteraction
F. solaniAmphotericin B
Voriconazole
Caspofungin
F. oxysporumAmphotericin B
Voriconazole
Caspofungin
F. proliferatumAmphotericin B
Voriconazole
Caspofungin

Mandatory Visualizations

Hypothetical Synergistic Mechanisms of this compound

The following diagram illustrates potential points of synergistic interaction between this compound and other classes of antifungal drugs. This compound's inhibition of mitochondrial ATP production could weaken the fungal cell, making it more susceptible to agents that disrupt the cell wall or cell membrane.

Synergistic_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters ATP_Synth ATP Synthesis (Oxidative Phosphorylation) Mitochondrion->ATP_Synth ATP ATP ATP_Synth->ATP Inhibited by this compound Reduced_Energy Reduced Cellular Energy Polyenes Polyenes (e.g., Amphotericin B) Ergosterol Ergosterol Polyenes->Ergosterol Binds to Azoles Azoles (e.g., Voriconazole) Azoles->Ergosterol Inhibits Synthesis Echinocandins Echinocandins (e.g., Caspofungin) Glucan_Synthase β-(1,3)-D-glucan Synthase Echinocandins->Glucan_Synthase Inhibits Cell_Membrane Cell Membrane Ergosterol->Cell_Membrane Component of Membrane_Damage Cell Membrane Damage Cell_Wall Cell Wall Glucan_Synthase->Cell_Wall Synthesizes Wall_Damage Cell Wall Instability Fungal_Cell_Death Fungal Cell Death (Synergistic Effect) Reduced_Energy->Fungal_Cell_Death Membrane_Damage->Fungal_Cell_Death Wall_Damage->Fungal_Cell_Death

Caption: Hypothetical synergistic pathways of this compound with other antifungals.

Experimental Workflow for Synergy Testing

The following diagram outlines the key steps in the proposed experimental workflow for assessing the synergistic effects of this compound.

Experimental_Workflow start Start: Select Fusarium Strain and Antifungal Partner prep_drugs Prepare Serial Dilutions of This compound and Partner Drug start->prep_drugs prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum checkerboard Set up Checkerboard Microdilution Plate prep_drugs->checkerboard prep_inoculum->checkerboard incubate Incubate at 35°C for 48-72 hours checkerboard->incubate read_mic Read MICs Visually or Spectrophotometrically incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret Interaction: Synergy, Additive, Antagonism calc_fici->interpret end End: Report Findings interpret->end

Caption: Workflow for in vitro antifungal synergy testing.

Future Directions

The investigation into the synergistic effects of this compound represents a promising, yet unexplored, area of antifungal research. The experimental framework outlined in this guide provides a starting point for researchers to systematically evaluate these potential interactions. Positive in vitro findings would warrant further investigation through time-kill assays and in vivo studies using animal models of fusariosis. Such research is essential for the development of novel combination therapies to combat multidrug-resistant fungal pathogens.

References

Validating Fusaramin's Antibacterial Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fusaramin's antibacterial potential against established alternatives, supported by experimental data and detailed methodologies. While this compound, a secondary metabolite from Fusarium species, has demonstrated activity against both Gram-positive and Gram-negative bacteria, publicly available quantitative data on its minimum inhibitory concentrations (MICs) against specific bacterial strains remains limited. This guide, therefore, presents a comparative framework using data from standard antibiotics and other Fusarium-derived compounds to contextualize this compound's potential efficacy.

Quantitative Performance Comparison

Due to the absence of specific MIC values for this compound against key bacterial pathogens in the reviewed literature, this table provides a comparative overview of the performance of standard antibiotics and other antibacterial compounds derived from Fusarium species against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This data serves as a benchmark for the potential efficacy of this compound.

Antimicrobial AgentClassTarget OrganismMIC (µg/mL)Reference
Ciprofloxacin FluoroquinoloneStaphylococcus aureus0.25 - 1[1]
Escherichia coli0.015 - 1
Gentamicin AminoglycosideStaphylococcus aureus0.5 - 4
Escherichia coli0.25 - 4
Fusaric Acid Fusarium MetaboliteStaphylococcus aureus>100
Escherichia coli50 - 100
Enniatin A Fusarium MetaboliteStaphylococcus aureus2 - 4
Escherichia coli>64
Bikaverin Fusarium MetaboliteStaphylococcus aureus16
Escherichia coli8
Fusaroxazin A Fusarium MetaboliteStaphylococcus aureus12.5
Escherichia coli25

Proposed Antibacterial Mechanism of this compound

This compound's antibacterial activity is believed to stem from its ability to disrupt mitochondrial function by inhibiting oxidative phosphorylation, a mechanism observed in yeast.[2][3] The primary target is thought to be the Voltage-Dependent Anion Channel (VDAC) , a crucial protein in the outer mitochondrial membrane responsible for the transport of ions and metabolites, including ADP and ATP.[2] By inhibiting VDAC, this compound effectively cuts off the energy supply to the bacterial cell, leading to growth inhibition and potentially cell death.

Experimental Protocols

To rigorously validate the antibacterial mechanism of this compound and compare its efficacy to other agents, the following key experiments are recommended:

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound, standard antibiotics (e.g., Ciprofloxacin, Gentamicin)

  • Bacterial strains (Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound and the comparator antibiotics in a suitable solvent.

  • Perform serial two-fold dilutions of each antimicrobial agent in MHB directly in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in MHB.

  • Inoculate each well (except for a negative control well containing only broth) with the bacterial suspension.

  • Include a positive control well (bacteria and broth without any antimicrobial agent).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the antimicrobial agent that shows no turbidity (no bacterial growth). This can be confirmed by measuring the optical density at 600 nm.

Time-Kill Kinetics Assay

Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • This compound and comparator antibiotics at concentrations relative to their MICs (e.g., 1x, 2x, 4x MIC).

  • Standardized bacterial inoculum (~5 x 10^5 CFU/mL).

  • Mueller-Hinton Broth (MHB).

  • Sterile test tubes or flasks.

  • Apparatus for serial dilutions and plating (pipettes, tubes, agar (B569324) plates).

Procedure:

  • Prepare tubes or flasks containing MHB with the desired concentrations of the antimicrobial agents.

  • Inoculate each tube with the standardized bacterial suspension. Include a growth control tube without any antimicrobial.

  • Incubate all tubes at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

  • Plate the dilutions onto Mueller-Hinton agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.

  • Plot the log10 CFU/mL against time. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Bacterial Mitochondrial Membrane Potential Assay

Objective: To determine if this compound disrupts the mitochondrial membrane potential in bacteria, which is a key indicator of mitochondrial dysfunction.

Materials:

  • Bacterial cells treated with this compound at various concentrations.

  • A fluorescent dye sensitive to membrane potential, such as DiOC2(3) or JC-1.

  • A protonophore (e.g., CCCP) as a positive control for depolarization.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Grow bacterial cultures to the mid-logarithmic phase.

  • Treat the bacterial cells with different concentrations of this compound for a specified period. Include untreated and positive control (CCCP-treated) cells.

  • Incubate the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Analyze the fluorescence of the bacterial population using a flow cytometer. A shift in the fluorescence profile of this compound-treated cells towards that of the depolarized control indicates a loss of mitochondrial membrane potential. Alternatively, visualize the change in fluorescence using a fluorescence microscope.

Visualizing Experimental and Logical Frameworks

To further clarify the experimental processes and the proposed mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis & Interpretation start Start bacterial_culture Bacterial Culture (S. aureus, E. coli) start->bacterial_culture antimicrobial_prep Prepare Antimicrobial Solutions (this compound, Comparators) start->antimicrobial_prep mic_assay MIC Assay bacterial_culture->mic_assay time_kill Time-Kill Kinetics bacterial_culture->time_kill membrane_potential Mitochondrial Membrane Potential Assay bacterial_culture->membrane_potential antimicrobial_prep->mic_assay antimicrobial_prep->time_kill antimicrobial_prep->membrane_potential mic_assay->time_kill Use MIC values data_analysis Analyze MIC, Time-Kill Curves, and Fluorescence Data mic_assay->data_analysis time_kill->data_analysis membrane_potential->data_analysis conclusion Conclusion on Efficacy & Mechanism data_analysis->conclusion

Caption: Experimental workflow for validating this compound's antibacterial mechanism.

fusaramin_moa This compound This compound VDAC Voltage-Dependent Anion Channel (VDAC) This compound->VDAC Inhibits ADP_ATP_Transport ADP/ATP Transport VDAC->ADP_ATP_Transport Blocks OMM Outer Mitochondrial Membrane OxPhos Oxidative Phosphorylation ADP_ATP_Transport->OxPhos Disrupts ATP_Synthase ATP Synthase OxPhos->ATP_Synthase Impacts ATP_Production ATP Production ATP_Synthase->ATP_Production Reduces Cell_Death Bacterial Cell Growth Inhibition/ Death ATP_Production->Cell_Death Leads to

Caption: Proposed signaling pathway for this compound's antibacterial action.

References

Safety Operating Guide

Navigating the Disposal of Fusaramin: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Given that Fusaramin is a biologically active molecule derived from a genus known for producing mycotoxins, it should be handled as a potentially hazardous substance. [3][4] The following guidelines are designed to ensure the safe handling and disposal of this compound waste, minimizing exposure risks and environmental contamination.

Immediate Safety and Handling

Before beginning any work with this compound, it is imperative to have a clear understanding of the necessary safety precautions.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemically compatible gloves.

  • Eye Protection: Use splash-proof or dust-resistant safety goggles.

  • Lab Coat: A laboratory coat with long sleeves is mandatory to prevent skin contact.

Handling:

  • Avoid generating dust or aerosols.

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

In case of accidental exposure, follow these first aid measures:

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.

  • Eye Contact: Rinse the eyes for several minutes with running water.

  • Inhalation: Move to fresh air. If you feel unwell, seek medical advice.

  • Ingestion: If swallowed, seek immediate medical attention.

This compound Waste Disposal Protocol

The proper disposal of this compound and contaminated materials is essential. The following step-by-step process outlines the recommended procedure for waste management.

Step 1: Inactivation of this compound Waste

Due to its biological activity, all liquid and solid waste containing this compound should be inactivated before disposal. A common and effective method for inactivating many biologically active molecules is through chemical degradation.

Recommended Inactivation Solution: Prepare a fresh 10% sodium hypochlorite (B82951) (bleach) solution.

Procedure:

  • Carefully add the this compound waste (e.g., leftover solutions, contaminated media) to the 10% bleach solution in a designated, properly labeled waste container.

  • Allow the mixture to stand for at least 30 minutes to ensure complete inactivation.

  • For solid waste such as contaminated pipette tips, tubes, and gloves, submerge them in the 10% bleach solution for at least 30 minutes.

Step 2: Segregation of Inactivated Waste

After inactivation, segregate the waste into appropriate streams:

  • Liquid Waste: The inactivated liquid waste can be neutralized (if necessary) and disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check your institutional and local guidelines for hazardous waste disposal.

  • Solid Waste: The inactivated solid waste should be drained, placed in a clearly labeled biohazard bag, and then autoclaved.

Step 3: Final Disposal

  • Autoclaved Solid Waste: After autoclaving, the biohazard bag can typically be disposed of in the regular laboratory trash, again, in accordance with institutional policies.

  • Sharps: Any contaminated sharps (needles, scalpels) should be placed in a designated sharps container and disposed of through a certified medical waste disposal service.

Quantitative Data Summary

Due to the limited publicly available data on this compound, specific quantitative data for disposal considerations are not available. The following table provides general guidance for handling similar potentially hazardous biological compounds.

ParameterGuideline
Inactivation Concentration A fresh 10% sodium hypochlorite (bleach) solution is recommended for effective inactivation of biologically active molecules.
Inactivation Time A minimum contact time of 30 minutes is advised to ensure complete degradation of the compound.
Autoclaving Parameters For solid waste, autoclave at 121°C (250°F) and 15 psi for at least 30 minutes to ensure sterilization.
PPE Requirements Standard laboratory PPE including chemical-resistant gloves, safety goggles, and a lab coat are mandatory.
Spill Management In case of a spill, absorb the material with an inert absorbent, decontaminate the area with 10% bleach solution, and dispose of the waste as hazardous material.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Fusaramin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_inactivation Inactivation cluster_segregation Waste Segregation cluster_disposal Final Disposal start Start: Working with this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a Ventilated Area ppe->handling waste Generate this compound Waste (Liquid & Solid) handling->waste inactivate Inactivate with 10% Bleach (30 min contact time) waste->inactivate liquid_waste Inactivated Liquid Waste inactivate->liquid_waste solid_waste Inactivated Solid Waste inactivate->solid_waste liquid_disposal Neutralize & Dispose via Drain (Follow Local Regulations) liquid_waste->liquid_disposal solid_disposal Autoclave & Dispose as Biohazardous Waste solid_waste->solid_disposal end End of Disposal Process liquid_disposal->end solid_disposal->end

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.